2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPPASWKWXDDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672149 | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119280-66-8 | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: The Versatile Heterocyclic Intermediate
Abstract
The pyrrolo[3,2-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, closely mimicking the natural purine structure of adenine and thus finding extensive application in the development of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth technical overview of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine, a pivotal intermediate for synthesizing these complex molecules. We will dissect its structural and physicochemical properties, provide validated synthetic and purification protocols, explore its chemical reactivity, and highlight its applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists who utilize heterocyclic building blocks to engineer novel therapeutic agents.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
In the landscape of drug discovery, certain molecular frameworks demonstrate exceptional versatility, binding to multiple biological targets and serving as the foundation for numerous therapeutic agents. The pyrrolo[3,2-d]pyrimidine system is one such scaffold. Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), allows derivatives to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[1][2]
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The development of kinase inhibitors has therefore revolutionized targeted therapy. The this compound derivative is particularly valuable; the chlorine atom at the C2 position acts as a versatile chemical handle. It provides a reactive site for introducing diverse substituents through various cross-coupling and nucleophilic substitution reactions, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Structural and Physicochemical Properties
A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis.
Chemical Structure
The core structure consists of a pyrimidine ring fused to a pyrrole ring, with a chlorine atom at the 2-position of the pyrimidine ring.
Caption: Core structure of this compound.
Key Identifiers
The following table summarizes the key identifiers for this compound, ensuring accurate tracking and sourcing.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 1119280-66-8 | [3][4][5] |
| Molecular Formula | C₆H₄ClN₃ | [3][4] |
| Molecular Weight | 153.57 g/mol | [3][4] |
| InChI Key | LWPPASWKWXDDFK-UHFFFAOYSA-N | [3] |
Physical Properties
These properties are critical for selecting appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| Appearance | Off-white to light yellow or brown solid/powder | [6][7] |
| Melting Point | >230 °C | [5][6][8] |
| Solubility | Soluble in DMSO and DMF | General chemical knowledge |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [6] |
Spectroscopic Characterization
Verification of the compound's identity and purity is a non-negotiable step in any synthetic workflow. Below are the expected spectroscopic data points.
-
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show characteristic peaks for the aromatic protons on the fused ring system. A predicted spectrum includes: δ 8.76 (s, 1H), 8.68 (bs, 1H), 7.69 (t, J= 3.2 Hz, 1H), 6.72 (s, 1H).[9] The broad singlet (bs) around 8.68 ppm is likely attributable to the N-H proton of the pyrrole ring.
-
¹³C NMR: The carbon spectrum provides confirmation of the carbon framework.
-
Mass Spectrometry (MS): ESI-MS would show a characteristic [M+H]⁺ peak at m/z ≈ 154, along with an isotopic pattern ([M+2+H]⁺ at m/z ≈ 156 in a ~3:1 ratio) typical for a monochlorinated compound.
Synthesis and Purification
While multiple synthetic routes exist, a common and effective strategy involves the selective modification of a dichlorinated precursor.
Detailed Experimental Protocol: Synthesis from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is adapted from established methods for selective dechlorination, a robust approach for producing the target intermediate.[10]
Step 1: Protection of the Pyrrole Nitrogen
-
Rationale: The pyrrole N-H is acidic and can interfere with subsequent reactions. Protection with a group like di-tert-butyl dicarbonate (Boc₂O) enhances solubility and prevents side reactions.
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in an appropriate aprotic solvent (e.g., THF or DCM).
-
Add a base such as 4-Dimethylaminopyridine (DMAP) (0.1 eq.) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture and purify via column chromatography to yield the N-Boc protected intermediate.
Step 2: Selective Catalytic Hydrogenation (Dechlorination)
-
Rationale: The chlorine at the C4 position is more electron-deficient and thus more susceptible to reductive cleavage than the chlorine at C2. Catalytic hydrogenation allows for selective removal of the C4-chloro group.
-
Dissolve the N-Boc protected intermediate (1.0 eq.) in a solvent like ethanol or ethyl acetate.
-
Add a palladium catalyst, such as 10% Pd/C (5-10 mol%), and a base, like sodium acetate (2.0 eq.).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon) at atmospheric pressure.
-
Stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress carefully by LC-MS to maximize the formation of the desired product while minimizing over-reduction.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the crude N-Boc-2-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Step 3: Deprotection of the Pyrrole Nitrogen
-
Rationale: Removal of the Boc group is necessary to yield the final target compound. This is typically achieved under acidic conditions.
-
Dissolve the crude product from Step 2 in a suitable solvent such as methanol or dioxane.
-
Add a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (excess).
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the mixture. If HCl was used, neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.[10]
Purification Workflow
Caption: A typical purification workflow for the final product.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the reactivity of the C2-chloro group, which readily participates in a variety of transformations.
Caption: Key synthetic transformations of the core intermediate.
-
C-C Bond Formation (e.g., Suzuki Coupling): This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry. It allows for the facile introduction of aryl or heteroaryl groups by reacting the C2-chloro position with a corresponding boronic acid or ester. This is crucial for building the complex scaffolds of many kinase inhibitors.
-
C-N Bond Formation (e.g., Buchwald-Hartwig Amination): Another powerful palladium-catalyzed method, this reaction enables the coupling of primary or secondary amines to the C2 position. This is a common strategy for installing moieties that can interact with the hinge region of a kinase active site. In some cases, for highly activated systems or with strong nucleophiles, direct nucleophilic aromatic substitution (SNAr) can also be achieved.
-
C-O / C-S Bond Formation: Alcohols and thiols can displace the chloride via SNAr, typically requiring a strong base like sodium hydride (NaH) for the alcohol, to generate the corresponding ether or thioether linkages.
Applications in Drug Discovery
The primary application of this intermediate is in the synthesis of kinase inhibitors.[11][12] The pyrrolopyrimidine core acts as a bioisostere of adenine, effectively targeting the ATP-binding pocket of kinases.[2]
-
Janus Kinase (JAK) Inhibitors: The isomeric scaffold, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, is a key intermediate in the synthesis of Ruxolitinib, a JAK inhibitor.[13] The principles and reactivity are directly translatable, showcasing the importance of this heterocyclic family.
-
VEGFR2 Inhibitors: Derivatives of the pyrrolo[3,2-d]pyrimidine core have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis.[12] The synthesis of these compounds often involves displacing a chloro-substituent with a phenoxy moiety linked to a urea group.[12]
-
Multi-Targeted Kinase Inhibitors: The structural versatility of the scaffold allows for the development of inhibitors that can target multiple kinases simultaneously, a strategy that can be effective in overcoming drug resistance.[11]
Handling and Safety
As with any laboratory chemical, proper handling is essential.
-
Hazards: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of dust and direct contact with skin and eyes.[8]
Conclusion
This compound is more than just a chemical reagent; it is a gateway to a rich area of medicinal chemistry. Its structural similarity to adenine, combined with the synthetic flexibility afforded by the C2-chloro group, makes it an indispensable building block for the discovery and development of next-generation targeted therapies. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in creating novel and impactful medicines.
References
- This compound - Fluorochem. URL: https://www.fluorochem.co.uk/product/f077038
- This compound - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52932085.htm
- This compound - ChemBK. URL: https://www.chembk.com/en/chem/2-Chloro-5H-pyrrolo-3,2-d-pyrimidine
- This compound | C6H4ClN3 | CID 45789986 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/45789986
- This compound, CAS No. 1119280-66-8 - iChemical. URL: https://www.ichemical.com/product/2-chloro-5h-pyrrolo-3-2-d-pyrimidine-1119280-66-8
- This compound - ChemicalBook (alternative link). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52932085.htm
- 1119280-66-8|this compound - BLDpharm. URL: https://www.bldpharm.com/products/1119280-66-8.html
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381663/
- The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. URL: https://www.aokewei-biotech.com/the-crucial-role-of-4-chloro-5h-pyrrolo-3-2-d-pyrimidine-in-drug-synthesis
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2019.1678199
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37657905/
- This compound cas:1119280-66-8. URL: https://www.guidechem.com/product_show/10497801.html
- Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents. URL: https://patents.google.
- This compound | 1119280-66-8 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0101662
- Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/20845942/
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28266267/
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | C6H4ClN3 | CID 45789986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1119280-66-8 [m.chemicalbook.com]
- 6. This compound CAS#: 1119280-66-8 [chemicalbook.com]
- 7. This compound CAS:1119280-66-8, CasNo.1119280-66-8 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]
- 8. chembk.com [chembk.com]
- 9. This compound, CAS No. 1119280-66-8 - iChemical [ichemical.com]
- 10. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Biological activity of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives.
An In-Depth Technical Guide to the Biological Activity of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives
Executive Summary
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, a 7-deazapurine analog, represents a privileged structure in medicinal chemistry due to its resemblance to endogenous purines, allowing it to interact with a wide array of biological targets. The introduction of a chlorine atom at the C2 position creates a versatile synthetic handle, enabling the development of diverse derivative libraries. This guide provides a comprehensive analysis of the synthesis, biological activities, and therapeutic potential of this compound derivatives. These compounds have demonstrated significant efficacy as anticancer agents through multiple mechanisms, including kinase inhibition, microtubule destabilization, and disruption of one-carbon metabolism. Furthermore, their bioactivity extends to antibacterial and neurological applications, highlighting the scaffold's broad therapeutic utility. This document synthesizes current research to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers and drug development professionals.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Foundation for Therapeutic Innovation
The pyrrolo[3,2-d]pyrimidine core is a fused heterocyclic system where a pyrrole ring is merged with a pyrimidine ring. Its structural similarity to adenine and guanine makes it an ideal starting point for designing molecules that can competitively bind to the active sites of enzymes that process purines, such as kinases.
The 2-chloro substituent is particularly significant. It serves as an electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups at this position, making this compound a key intermediate in the synthesis of diverse chemical libraries for screening and optimization.[1] This strategic placement of a reactive group is fundamental to exploring the structure-activity relationships (SAR) of these derivatives.
Synthesis of this compound Derivatives
The generation of a diverse library of derivatives typically begins with a common chlorinated intermediate, which is then modified. The general approach involves the synthesis of the core scaffold, followed by chlorination and subsequent nucleophilic substitution to introduce desired side chains.
A representative synthetic pathway often starts from a more substituted precursor like 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.[1] Selective reactions are then employed to modify specific positions. For instance, N5-alkylation can be achieved by deprotonation with a base like sodium hydride, followed by treatment with an alkyl halide.[2] The C4 position can be functionalized by reaction with various amines.
Below is a generalized workflow for the synthesis and screening of these derivatives.
Caption: General workflow from synthesis to lead optimization.
Anticancer Activity: A Multifaceted Approach
The most extensively studied biological activity of pyrrolo[3,2-d]pyrimidine derivatives is their anticancer potential. These compounds exert their effects through several distinct mechanisms of action.
Kinase Inhibition
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrrolo[3,2-d]pyrimidine derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.
-
VEGFR2 (KDR) Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Certain 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have been developed as type-II inhibitors of VEGFR2, binding to the inactive "DFG-out" conformation of the kinase.[3] This mode of binding often leads to higher selectivity and slower dissociation kinetics. One such derivative, compound 20d , demonstrated potent inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) and significant tumor growth inhibition in a xenograft model upon oral administration.[3]
Caption: Inhibition of the VEGFR2 signaling pathway.
-
Multi-Targeted Kinase Inhibition: Some halogenated pyrrolo[2,3-d]pyrimidine derivatives (a closely related isomer) have shown potent activity against multiple kinases, including EGFR, Her2, VEGFR2, and CDK2.[4] This multi-targeted approach can be advantageous in overcoming resistance mechanisms that arise from signaling pathway redundancy.
Microtubule Targeting
Microtubules are essential components of the cytoskeleton involved in cell division, making them a validated target for anticancer drugs. A series of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines were identified as potent microtubule depolymerizing agents.[2] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5] Notably, some of these compounds were effective in cancer cells overexpressing P-glycoprotein, a key mechanism of multidrug resistance.[2]
Inhibition of One-Carbon Metabolism
Folate-dependent one-carbon (C1) metabolism is crucial for the synthesis of nucleotides and amino acids required for rapid cell proliferation. Novel pyrrolo[3,2-d]pyrimidine inhibitors were designed to target mitochondrial C1 metabolism by inhibiting serine hydroxymethyltransferase (SHMT) 2.[6] The lead compound, AGF347, also inhibited cytosolic C1 enzymes, demonstrating broad-spectrum antitumor efficacy in lung, colon, and pancreatic cancer models. This dual targeting of mitochondrial and cytosolic pathways provides a robust mechanism for halting cancer cell growth.[6]
Structure-Activity Relationship (SAR) and Pharmacokinetics
Systematic modification of the pyrrolo[3,2-d]pyrimidine scaffold has yielded crucial insights into the relationship between chemical structure and biological activity.
-
Toxicity and N5 Substitution: Halogenated pyrrolo[3,2-d]pyrimidines initially showed promising antiproliferative activity but were limited by toxicity.[7][8] A key breakthrough was the discovery that adding alkyl substitutions at the N5 position of the pyrrole ring significantly decreased toxicity while maintaining comparable anticancer activity.[7] Pharmacokinetic studies revealed that these N5-substituted compounds act as prodrugs, rapidly converting to the active, unsubstituted parent compound in vivo, with a plasma half-life of around 30 minutes. This strategy allows for a wider therapeutic window.[7][8]
-
Substituents at C4: The introduction of a diphenylurea moiety at the C4 position via an oxygen linker was critical for potent type-II inhibition of VEGFR2 kinase.[3] This highlights the importance of this position for establishing key interactions within the kinase binding pocket.
Other Biological Activities
While anticancer applications dominate the research landscape, the scaffold's utility is not limited to oncology.
-
Antibacterial Activity: A series of novel pyrrolo[3,2-d]pyrimidine derivatives were evaluated for antibacterial activity against pathogenic strains like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella. Several compounds exhibited notable activity, indicating their potential as leads for new antibacterial agents.[9]
-
Neuropeptide Y5 Receptor Antagonism: In the search for anti-obesity therapeutics, pyrrolo[3,2-d]pyrimidine derivatives were investigated as antagonists of the neuropeptide Y5 (NPY5) receptor, which is involved in regulating food intake. This research led to the identification of several potent Y5 antagonists.[10]
Quantitative Data Summary
The following table summarizes the reported biological activities of representative this compound derivatives and related analogs.
| Compound Class | Target/Cell Line | Activity Metric | Value Range | Reference |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Various Cancer Cell Lines | EC₅₀ | 0.014 – 14.5 µM | [7][8] |
| N5-Alkyl Substituted Analogs | Various Cancer Cell Lines | EC₅₀ | 0.83 – 7.3 µM | [7][8] |
| N5-Substituted-4-Amines | Cancer Cell Lines | IC₅₀ | 1-10 nM | [2] |
| 4-Phenoxy-5-methyl Derivatives | VEGFR2 Kinase | IC₅₀ | Low nM range | [3] |
| SHMT2 Inhibitors (AGF Series) | Pancreatic Cancer Xenografts | Efficacy | Significant Tumor Regression | [6] |
Key Experimental Protocols
The evaluation of these compounds relies on a standardized set of biochemical and cell-based assays.
Protocol 1: General Kinase Inhibition Assay (e.g., for VEGFR2)
-
Reagents & Materials: Recombinant human VEGFR2 kinase, biotinylated peptide substrate, ATP, test compounds (dissolved in DMSO), kinase assay buffer, and a detection system (e.g., HTRF, AlphaScreen, or luminescence-based).
-
Procedure:
-
Dispense test compounds in various concentrations into a 384-well assay plate.
-
Add the recombinant kinase enzyme to the wells and incubate for 15-30 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents (e.g., europium-labeled anti-phospho-tyrosine antibody and streptavidin-allophycocyanin).
-
Incubate to allow for signal development.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Proliferation (MTT) Assay
-
Cell Culture: Seed cancer cells (e.g., L1210 leukemia, MDA-MB-231 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the EC₅₀/IC₅₀ value.
Protocol 3: In Vivo Tumor Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., DU145 prostate cancer) into the flank of each mouse.[3]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Drug Administration: Administer the test compound (e.g., the hydrochloride salt of a derivative) daily via a relevant route (e.g., oral gavage) at a specified dose (e.g., 3 mg/kg/day).[3]
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly for the duration of the study (e.g., 21-28 days).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives have demonstrated potent and multifaceted biological activities, particularly in the realm of oncology, where they function as kinase inhibitors, microtubule targeting agents, and metabolic inhibitors. The ability to fine-tune activity and mitigate toxicity through synthetic modifications, such as N5-alkylation, underscores the scaffold's drug-like properties.
Future research should focus on several key areas:
-
Improving Selectivity: While multi-targeted inhibitors have their advantages, developing derivatives with high selectivity for specific kinase isoforms or novel targets could lead to therapies with improved safety profiles.
-
Exploring New Therapeutic Areas: The demonstrated activity against bacterial pathogens and neurological receptors suggests that the full potential of this scaffold has yet to be unlocked. Screening derivative libraries against a broader range of biological targets is warranted.
-
Combination Therapies: The diverse mechanisms of action of these compounds make them excellent candidates for combination therapies with existing treatments, potentially overcoming drug resistance and enhancing therapeutic outcomes.
References
- This compound - Introduction. (2024). ChemBK. [Link]
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (2018).
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (N/A). Taylor & Francis Online. [Link]
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018). PubMed. [Link]
- Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. (N/A). PubMed. [Link]
- Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019). PubMed. [Link]
- 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. (N/A). MySkinRecipes. [Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (N/A). PubMed Central. [Link]
- This compound-4-carboxylicacid. (N/A). MySkinRecipes. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (N/A). Auctores Journals. [Link]
- Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conform
- Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. (N/A). NIH PMC. [Link]
- Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. (N/A).
- Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflamm
- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. (N/A).
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). N/A. [Link]
- Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. (N/A). PubMed. [Link]
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
- Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. (2016). Semantic Scholar. [Link]
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. (N/A). NIH PMC. [Link]
Sources
- 1. 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine [myskinrecipes.com]
- 2. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 10. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine as a Kinase Inhibitor Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-deazapurine scaffold, chemically known as pyrrolo[2,3-d]pyrimidine, has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its structural resemblance to adenine, the nitrogenous base of ATP, allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] This guide focuses on a key derivative, 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine, a versatile chemical intermediate and a foundational core for the development of potent and selective kinase inhibitors. We will delve into its synthesis, mechanism of action, known kinase targets, and the experimental protocols necessary for its evaluation, providing a comprehensive resource for researchers in the field of drug discovery.
The 7-Deazapurine Scaffold: A Foundation for Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus is an isostere of adenine, where the N7 nitrogen is replaced by a carbon atom. This seemingly subtle change has profound implications for its chemical properties and utility as a drug scaffold. The modification allows for greater structural diversity through substitution at the C7 position, enhancing the potential for specific interactions within the ATP-binding pocket of kinases.[2] Derivatives of this scaffold have been successfully developed into inhibitors for a range of clinically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[3][4]
The 2-chloro substituent on the pyrimidine ring of this compound serves as a crucial synthetic handle. It is an electrophilic site amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various side chains to explore the chemical space around the core and optimize inhibitor potency and selectivity.
Mechanism of Action: ATP Competition and Beyond
The primary mechanism by which pyrrolo[3,2-d]pyrimidine-based inhibitors function is through competitive inhibition at the ATP-binding site of kinases. The core's nitrogen atoms form hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of adenine.
Caption: ATP-competitive inhibition by this compound.
Beyond simple ATP competition, the 2-chloro group introduces the potential for covalent inhibition. In kinases that possess a suitably positioned cysteine residue near the ATP-binding site, the chloro-substituted pyrimidine can act as an electrophile in an SNAr reaction, forming a permanent covalent bond with the cysteine thiol.[3][5] This irreversible inhibition can lead to enhanced potency and prolonged duration of action.
Caption: Covalent inhibition via SNAr reaction with a cysteine residue.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a polysubstituted pyrimidine. The following protocol is adapted from established synthetic routes for related 7-deazapurine cores.[6]
Experimental Protocol: Synthesis
-
Step 1: Protection of the Pyrrole Nitrogen: Start with 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. React it with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)2O, in the presence of a base like 4-dimethylaminopyridine (DMAP) to protect the pyrrole nitrogen.
-
Step 2: Selective Dechlorination: The resulting N-protected dichloropyrrolopyrimidine is then subjected to selective dechlorination at the 4-position. This can be achieved through catalytic hydrogenation under atmospheric pressure.
-
Step 3: Deprotection: The final step involves the removal of the protecting group from the pyrrole nitrogen to yield this compound. This is typically accomplished by treatment with a strong acid, such as hydrochloric acid.
Caption: Synthetic workflow for this compound.
Kinase Targets and Therapeutic Potential
The this compound core is a versatile starting point for inhibitors targeting a wide range of kinases implicated in cancer and inflammatory diseases. A closely related analog, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine, is a key intermediate in the synthesis of Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2) approved for the treatment of myelofibrosis and polycythemia vera.[4] This highlights the clinical relevance of this scaffold.
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several key kinase families.[2]
| Kinase Target Family | Representative Examples | Therapeutic Area |
| Janus Kinases (JAKs) | JAK1, JAK2, JAK3 | Myeloproliferative Neoplasms, Rheumatoid Arthritis |
| Epidermal Growth Factor Receptor (EGFR) | EGFR (wild-type and mutants) | Non-Small Cell Lung Cancer |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | VEGFR2 (KDR) | Solid Tumors (Anti-angiogenesis) |
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK9 | Various Cancers (Cell Cycle Control) |
This table presents data for derivatives of the broader pyrrolo[2,3-d]pyrimidine scaffold, illustrating the potential of the this compound core.
Case Study: Inhibition of the JAK-STAT Signaling Pathway
Ruxolitinib, synthesized from a chloropyrrolopyrimidine intermediate, effectively inhibits JAK1 and JAK2.[7] These kinases are crucial components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the nucleus, regulating gene expression involved in inflammation and immunity. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms.
Caption: Inhibition of the JAK-STAT pathway by a Ruxolitinib-like molecule.
In Vitro Evaluation: Kinase Inhibition Assay
To determine the inhibitory potency of compounds derived from the this compound core, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Kinase Reaction:
-
Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
Add serial dilutions of the test compound (dissolved in DMSO) or DMSO alone (vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP and initiate a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data to the vehicle control (100% kinase activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
Future Directions and Conclusion
This compound is a high-value scaffold for the development of the next generation of kinase inhibitors. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent ability to mimic ATP provides a strong foundation for potent kinase inhibition. Future research will likely focus on:
-
Exploring Novel Substitutions: Utilizing the 2-chloro position and other sites on the core to develop inhibitors with novel selectivity profiles.
-
Targeting Resistance Mutations: Designing derivatives that can overcome acquired resistance to existing kinase inhibitors, a major challenge in cancer therapy.
-
Developing Covalent Inhibitors: Intentionally designing compounds that leverage the reactivity of the 2-chloro group to form covalent bonds with specific kinases, potentially leading to more durable therapeutic effects.
References
- Edwards, M. P., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]
- Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 31(36), 5918-5936. [Link]
- Edwards, M. P., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).
- Wiley Online Library. (n.d.). Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase.
- Speciality Chemicals Magazine. (n.d.). The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis.
- WIPO Patentscope. (2015). 104496904 Synthesis method of ruxolitinib intermediate.
- Patsnap. (2015). Synthesis method of ruxolitinib intermediate.
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6690. [Link]
- Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
- Journal of Medicinal Chemistry. (n.d.). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
- PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
- ACS Publications. (n.d.). Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis.
- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- National Institutes of Health. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.
- National Institutes of Health. (n.d.). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis.
- PubMed. (n.d.). Identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors.
- National Institutes of Health. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- PubChem. (n.d.). This compound.
- PubMed. (n.d.). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy.
- National Institutes of Health. (n.d.). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy.
- National Institutes of Health. (n.d.). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents.
Sources
- 1. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
Halogenated Pyrrolo[3,2-d]pyrimidines: A Promising Scaffold for Novel Anticancer Agents
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Reimagining Purine Scaffolds for Oncology
In the landscape of anticancer drug discovery, the purine scaffold is a cornerstone, giving rise to numerous therapeutic agents. Its structural isomers, the deazapurines, offer a strategic advantage by replacing a nitrogen atom with carbon, altering the electronic and metabolic properties of the molecule. Among these, the pyrrolo[3,2-d]pyrimidine core, also known as 9-deazapurine, has emerged as a particularly compelling scaffold.[1] These compounds are not naturally occurring and must be chemically synthesized, providing a flexible platform for medicinal chemists.[1]
This guide delves into the specific subclass of halogenated pyrrolo[3,2-d]pyrimidines, exploring how the strategic incorporation of halogen atoms transforms this promising scaffold into a potent class of antiproliferative agents. We will dissect their mechanisms of action, analyze critical structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field. The introduction of halogens has been shown to significantly enhance cytotoxic potency, making these compounds a focal point of current research.[1][2]
Core Mechanism of Action: Disrupting Cell Proliferation and Inducing Cell Death
Halogenated pyrrolo[3,2-d]pyrimidines exert their anticancer effects primarily through two interconnected mechanisms: inducing cell cycle arrest and triggering apoptosis (programmed cell death). However, the specific mechanistic outcome can vary significantly depending on the compound's precise halogenation pattern.
Notably, many analogues cause a significant accumulation of cancer cells in the G2/M phase of the cell cycle.[1][2][3][4] This arrest prevents cells from dividing and proliferating. Following this arrest, the cellular response can diverge. Some compounds, like the 2,4-dichloro derivative 1 , primarily induce a cytostatic effect, holding cells in the G2/M phase with minimal induction of apoptosis.[1][2] In stark contrast, the addition of an iodine atom at the C7 position (compound 2 ) not only enhances potency but also shifts the mechanism towards a robust induction of apoptosis, alongside the G2/M arrest.[1][2] This highlights the profound impact of specific halogen substitutions on the ultimate cellular fate.
Further studies suggest a potential DNA-damaging mechanism of action for some derivatives, contributing to their antiproliferative effects.[3][4]
Caption: Cellular pathways affected by halogenated pyrrolo[3,2-d]pyrimidines.
Structure-Activity Relationship (SAR): The Critical Role of Halogenation
The antiproliferative potency of pyrrolo[3,2-d]pyrimidines is exquisitely sensitive to the nature and position of halogen substituents. Analysis of various analogues has revealed key SAR trends that are crucial for rational drug design.
-
C7 Halogenation is Key for Potency: The introduction of a halogen, particularly iodine, at the C7 position of the pyrrole ring consistently leads to a significant enhancement in antiproliferative activity.[1][2] For instance, the IC₅₀ of the 2,4-dichloro compound 1 was reduced by a factor of 5 to 20 upon the introduction of iodine at C7 (compound 2 ).[1] This suggests that the C7 position is a critical interaction point with the biological target.
-
C2 and C4 Substitutions: Chlorine atoms at the C2 and C4 positions of the pyrimidine ring are important for activity. Replacing these chloro groups with O-benzyl moieties resulted in a 3 to 15-fold loss of activity.[1]
-
N5 Substitution for Reduced Toxicity: While potent, many halogenated pyrrolo[3,2-d]pyrimidines exhibit significant toxicity. To address this, N5-alkyl substitutions have been explored. This modification can create prodrugs that slow the rate of metabolism, leading to a significant decrease in toxicity (e.g., MTD increasing from 5-10 mg/kg to 40 mg/kg) while maintaining comparable in vitro activity.[3][4] Pharmacokinetic studies show these N5-substituted compounds rapidly convert to the active, unsubstituted parent analogue in plasma.[3][4]
Quantitative SAR Data Summary
The following table summarizes the in vitro activity of key halogenated pyrrolo[3,2-d]pyrimidine analogues against various cancer cell lines.
| Compound ID | R₂ | R₄ | R₇ | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| 1 | Cl | Cl | H | MDA-MB-231 | 2.6 ± 0.3 | [1] |
| 2 | Cl | Cl | I | MDA-MB-231 | 0.13 ± 0.01 | [1] |
| 3 | O-Bn | O-Bn | H | MDA-MB-231 | > 40 | [1] |
| 4 | O-Bn | O-Bn | I | MDA-MB-231 | 3.9 ± 0.2 | [1] |
| Unspecified | Various | Various | Various | Various | 0.014 - 14.5 | [3][4] |
| N5-Substituted | Various | Various | Various | Various | 0.83 - 7.3 | [3][4] |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Pharmacokinetics and Toxicity Profile
A significant challenge for this class of compounds is their pharmacokinetic profile, which is characterized by rapid metabolism.[3][4] Studies have shown a plasma half-life of approximately 30-33 minutes for active compounds.[3][4] This rapid clearance necessitates strategies to improve drug exposure at the target site.
As mentioned, the parent compounds can exhibit considerable toxicity, with maximum tolerated doses (MTD) in mice as low as 5-10 mg/kg.[3][4] The development of N5-substituted prodrugs represents a successful strategy to mitigate this, significantly improving the therapeutic window.[3][4] These data indicate that while halogenated pyrrolo[3,2-d]pyrimidines are potent, their development into clinical candidates requires careful optimization to balance efficacy with a favorable safety and pharmacokinetic profile.
Key Experimental Protocols: A Self-Validating Workflow
The evaluation of novel halogenated pyrrolo[3,2-d]pyrimidines follows a logical, tiered approach from broad cytotoxicity screening to detailed mechanistic studies. Each step is designed to validate the findings of the previous one.
Caption: Tiered workflow for evaluating novel anticancer compounds.
Protocol 1: In Vitro Cell Growth Inhibition Assay
Causality: This is the foundational experiment to determine if a compound has antiproliferative activity. It measures the concentration-dependent effect of the compound on the viability of cancer cell lines, allowing for the calculation of an IC₅₀ value, a key metric of potency.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-231, HeLa, L1210) in 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium + DMSO as a vehicle control and wells with only medium as a blank.
-
Incubation: Incubate the plates for a period that allows for several cell divisions (e.g., 72 hours) at 37°C, 5% CO₂.
-
Viability Assessment (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Causality: This experiment elucidates how a compound inhibits cell growth. By staining the DNA of treated cells, we can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase (e.g., G2/M) indicates the compound interferes with that particular cell cycle checkpoint.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all cells, including those that may have detached due to treatment, are collected. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. This step fixes the cells and permeates the membrane for dye entry. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the propidium iodide is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. Compare the distribution of treated samples to the control.
Conclusion and Future Directions
Halogenated pyrrolo[3,2-d]pyrimidines represent a highly promising class of antiproliferative agents with tunable activity.[3][4] The strategic placement of halogens, particularly iodine at the C7 position, dramatically enhances potency, while modifications at the N5 position can successfully mitigate toxicity, improving the therapeutic index.[1][3][4] Their primary mechanism involves the induction of G2/M cell cycle arrest, which, depending on the specific analogue, can lead to either a cytostatic effect or robust apoptosis.[1][2]
The path forward for this compound class involves several key research thrusts:
-
Target Deconvolution: While the downstream effects are known, the precise molecular target(s) (e.g., specific kinases or other enzymes) remain to be fully elucidated for many of these compounds.
-
Pharmacokinetic Optimization: The rapid metabolism and clearance of these compounds is a significant hurdle. Further medicinal chemistry efforts are needed to improve their in vivo stability and half-life without compromising activity.
-
In Vivo Efficacy: Promising lead compounds must be advanced into relevant xenograft or patient-derived xenograft (PDX) mouse models to demonstrate in vivo tumor growth inhibition.
-
Combination Therapies: Exploring the synergistic potential of these compounds with other established anticancer agents could open new therapeutic avenues, potentially overcoming resistance mechanisms.
By addressing these areas, the full therapeutic potential of halogenated pyrrolo[3,2-d]pyrimidines can be unlocked, paving the way for a new generation of targeted cancer therapies.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., Abumansour, H. F., Rasool, N., Salah, K., Al-Sha’er, M. A., El-Metwaly, N., & Kaiba, A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
- Obaidullah, M., McBrayer, D., He, S., Yu, Z., Seefeld, K. A., & Wiemer, D. F. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution.
- Obaidullah, M., McBrayer, D., He, S., Yu, Z., Seefeld, K. A., & Wiemer, D. F. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines.
- Obaidullah, M., McBrayer, D., He, S., Yu, Z., Seefeld, K. A., & Wiemer, D. F. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. [Link]
- Sogard, C. K., Singleton, A. H., Bergum, O. E. T., Otterlei, M., & Hansen, T. V. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide.
- Obaidullah, M., McBrayer, D., He, S., Yu, Z., Seefeld, K. A., & Wiemer, D. F. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. [Link]
- Seefeld, K. A., Wiemer, A. J., Cribbs, A. P., Wiemer, D. F., & Hohl, R. J. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines.
- Poškienė, M., Jonuškienė, I., & Meškinytė-Kašauskienė, E. (2023).
- Shi, Z., Burch, J. D., Yang, L., Hadd, A., Gill, T. M., Thohan, S., He, Y., Johnson, B. L., Webb, M. L., & Bock, M. G. (2000). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
- Wang, X., Zhang, Y., & Ji, Y. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
Sources
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of pyrrolo[3,2-d]pyrimidine analogs.
An In-depth Technical Guide to the Structure-Activity Relationship of Pyrrolo[3,2-d]pyrimidine Analogs
Introduction to the Pyrrolo[3,2-d]pyrimidine Scaffold
Significance in Medicinal Chemistry
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, primarily due to its structural resemblance to purines. As 9-deazaanalogues of biogenic purines, these compounds can act as mimetics of adenine and guanine, enabling them to interact with a wide array of biological targets, particularly enzymes that recognize purine-based substrates.[1] This structural feature has led to the development of pyrrolo[3,2-d]pyrimidine derivatives with a broad spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and antagonists for various receptors.[1][2][3] Their versatility makes them a focal point in the design and discovery of novel therapeutic agents.
Physicochemical Properties and Structural Features
The pyrrolo[3,2-d]pyrimidine core consists of a fused pyrrole and pyrimidine ring system. This bicyclic, aromatic structure provides a rigid framework that can be strategically functionalized at multiple positions to modulate its physicochemical properties and biological activity. The presence of nitrogen atoms in the pyrimidine ring allows for hydrogen bonding interactions with biological targets, a key feature for potent and selective inhibitors. The pyrrole moiety offers additional sites for substitution, enabling the fine-tuning of properties such as solubility, metabolic stability, and target engagement.
Overview of Biological Activities
Pyrrolo[3,2-d]pyrimidine analogs have demonstrated a remarkable range of pharmacological effects. They have been extensively investigated as:
-
Anticancer agents: Exhibiting antiproliferative activity against various cancer cell lines through mechanisms such as kinase inhibition and disruption of microtubule dynamics.[1][4]
-
Kinase inhibitors: Targeting key enzymes in signaling pathways crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7][8]
-
Neuropeptide Y5 (NPY5) receptor antagonists: Showing potential for the treatment of obesity by modulating appetite and energy balance.[9]
-
Inhibitors of one-carbon metabolism: Targeting enzymes like serine hydroxymethyltransferase 2 (SHMT2) and de novo purine biosynthesis, which are vital for cancer cell proliferation.[10][11]
-
Antitubulin agents: Acting as microtubule depolymerizing agents that bind to the colchicine site of tubulin.[4]
Synthetic Strategies for Pyrrolo[3,2-d]pyrimidine Analogs
General Synthetic Routes
The synthesis of the pyrrolo[3,2-d]pyrimidine core can be achieved through various strategies. A common and effective method involves the intramolecular cyclization of appropriately substituted pyrimidines. For instance, 6-arylethynyl-5-nitropyrimidines can undergo pyridine-catalyzed intramolecular cyclization to yield pyrrolo[3,2-d]pyrimidine 5-oxides.[1] Another versatile approach is a one-pot reaction of 2,4-disubstituted 6-arylethynyl-5-nitropyrimidines with secondary amines, followed by reductive cyclization, which offers high yields.[1]
Key Intermediates and Diversification Points
The synthetic routes are designed to allow for the introduction of diverse substituents at various positions of the pyrrolo[3,2-d]pyrimidine scaffold, which is crucial for exploring the structure-activity relationship. Key intermediates, such as those with reactive groups at the C2, C4, and N5 positions, serve as platforms for generating a library of analogs with distinct biological profiles.
SAR of Pyrrolo[3,2-d]pyrimidines as Kinase Inhibitors
Targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)
Pyrrolo[3,2-d]pyrimidine derivatives have been successfully developed as dual inhibitors of EGFR and HER2, both of which are key targets in cancer therapy.[6]
The design of potent dual inhibitors often involves the incorporation of specific structural motifs that can interact with the ATP-binding site of both kinases. A crucial element is the presence of a bicyclic fused ring system that can fit into the "back pocket" of the HER2/EGFR proteins.[6]
The C4 position of the pyrrolo[3,2-d]pyrimidine core is a critical point for interaction with the hinge region of the kinase domain. An anilino substituent at this position is a common feature in many potent inhibitors. The nature and substitution pattern of this aniline ring significantly influence the inhibitory activity.
Modification of the N5 side chain has been shown to be effective in improving the pharmacokinetic properties of these inhibitors, such as reducing CYP inhibition and enhancing metabolic stability, without compromising their potent inhibitory activity against HER2 and EGFR.[6] A preclinical candidate, 51m , emerged from the optimization of this position, demonstrating potent tumor regression in xenograft models.[6]
Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)
Pyrrolo[3,2-d]pyrimidine analogs have also been investigated as inhibitors of the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, which plays a central role in angiogenesis.[5]
These derivatives have been explored as non-ATP competitive (Type II) KDR inhibitors, which bind to the inactive DFG-out conformation of the kinase.[5] Molecular docking studies have been instrumental in understanding the binding mode of these inhibitors in the KDR active site.[5]
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided valuable insights into the structural requirements for potent KDR inhibition.[5] These models have shown statistically significant predictive power and can guide the design of new, more potent KDR inhibitors.[5]
Workflow for Kinase Inhibitor Screening
Caption: Workflow for the discovery and optimization of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors.
SAR of Pyrrolo[3,2-d]pyrimidines as Anticancer Agents
Microtubule Depolymerizing Agents
Certain pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent, water-soluble antitubulin agents that act by binding to the colchicine site and inducing microtubule depolymerization.[4]
Interestingly, studies have shown that pyrrolo[3,2-d]pyrimidine analogs are more potent as antiproliferative agents compared to their pyrrolo[2,3-d]pyrimidine regioisomers, highlighting the critical role of the scaffold's isomeric form in determining biological activity.[4]
Structure-activity relationship studies have elucidated the importance of various substituents for potent antiproliferative activity. For instance, the presence of a 2-CH₃, 4'-OCH₃, and 4-NCH₃ moiety has been evaluated to understand their contribution to the overall activity.[4]
Inhibitors of One-Carbon Metabolism
A novel class of 5-substituted pyrrolo[3,2-d]pyrimidine analogs has been designed to target mitochondrial one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids, and thus, for cancer cell proliferation.[10]
These compounds have been shown to be multi-targeted inhibitors of SHMT2 and de novo purine biosynthesis, demonstrating broad-spectrum antitumor efficacy.[11] The lead analog, AGF347, has been extensively studied to understand its cellular pharmacodynamics.[11]
The rational design of these inhibitors involved merging the structural features of known inhibitors with the substrate of SHMT2, leading to novel analogs with potent antitumor effects.[10]
General Synthetic Protocol for Antiproliferative Pyrrolo[3,2-d]pyrimidin-7-one 5-oxides
Objective: To synthesize disubstituted 6-phenylpyrrolo[3,2-d]pyrimidin-7-one 5-oxides with potent antiproliferative activity.
Materials:
-
6-arylethynyl-5-nitropyrimidines
-
Pyridine
-
Appropriate solvents (e.g., DMF, ethanol)
Procedure:
-
Dissolve the starting 6-arylethynyl-5-nitropyrimidine in a suitable solvent.
-
Add pyridine as a catalyst.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography to obtain the desired pyrrolo[3,2-d]pyrimidine 5-oxide.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
Self-Validation: The successful synthesis of the target compound is confirmed by spectroscopic data consistent with the expected structure. The purity of the compound is assessed by chromatography and melting point analysis.
SAR of Pyrrolo[3,2-d]pyrimidines as Neuropeptide Y5 Receptor Antagonists
The pyrrolo[3,2-d]pyrimidine scaffold has also been explored for its potential in treating obesity through the antagonism of the neuropeptide Y5 (NPY5) receptor, which is involved in the regulation of food intake.[9]
Pharmacophore Model for Y5 Receptor Binding
Based on the SAR of a series of pyrrolo[3,2-d]pyrimidine derivatives, a pharmacophore model for the human Y5 receptor has been proposed.[9] This model serves as a valuable tool for the design of novel and potent Y5 antagonists.
Impact of Modifications on the Heterocyclic Core and Substituents
Extensive modifications of both the heterocyclic core and the substituents at various positions have been undertaken to delineate the SAR for this class of compounds.[9] These studies have identified several potent Y5 antagonists that are candidates for further evaluation as potential anti-obesity agents.[9]
Logical Relationship of SAR for Y5 Antagonists
Caption: Logical relationship of SAR for pyrrolo[3,2-d]pyrimidine-based NPY5 receptor antagonists.
Future Perspectives and Conclusion
Emerging Targets and Novel Applications
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold continues to be explored for new therapeutic applications. Emerging targets for these compounds may include other protein kinases, epigenetic targets, and enzymes involved in metabolic pathways. The development of highly selective inhibitors and dual-target agents will likely be a focus of future research.
Key Takeaways from SAR Studies
The extensive SAR studies on pyrrolo[3,2-d]pyrimidine analogs have provided several key insights for drug design:
-
The isomeric form of the pyrrolopyrimidine core is a critical determinant of biological activity.
-
Substitutions at the C2, C4, and N5 positions are crucial for modulating potency, selectivity, and pharmacokinetic properties.
-
Rational drug design, aided by molecular modeling and 3D-QSAR studies, can accelerate the discovery of potent and selective inhibitors.
-
The pyrrolo[3,2-d]pyrimidine scaffold is a highly adaptable platform for the development of therapeutics for a wide range of diseases, particularly cancer.
References
- Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. (n.d.).
- De Coen, L. M., Heugebaert, T. S. A., García, D., & Stevens, C. V. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 80–139. [Link]
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2016). Chemical Reviews.
- Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. (n.d.). PubMed.
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2025). ResearchGate.
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. (n.d.). PMC.
- Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019). Molecular Cancer Therapeutics, 18(10), 1787–1799. [Link]
- Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. (2012). Journal of Medicinal Chemistry, 55(8), 3975–3991. [Link]
- Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. (2000). Journal of Medicinal Chemistry, 43(22), 4288–4312. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
- Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 31(36), 5918–5936.
- Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918–5936. [Link]
- Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (n.d.). Scilit.
- Dhiman, S., Gupta, S., Kashaw, S. K., Chtita, S., Kaya, S., Almehizia, A. A., & Asatia, V. (2024). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. SAR and QSAR in Environmental Research, 35(11). [Link]
- Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. (n.d.). PubMed.
Sources
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
The quest for novel therapeutic agents is often centered on the identification and optimization of "privileged scaffolds"—molecular frameworks that can be selectively modified to interact with a variety of biological targets. Among these, the pyrrolopyrimidine core, a deaza-isostere of the natural purine base adenine, has garnered significant attention.[1] This guide focuses on a specific, highly versatile isomer: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine . This intermediate serves as a cornerstone in the synthesis of compounds targeting a range of diseases, from cancer to metabolic disorders, by providing a robust and strategically functionalized starting point for molecular elaboration.
This document provides a senior-level overview of the synthesis, reactivity, and therapeutic applications of this key heterocyclic building block, grounded in field-proven insights and authoritative literature.
The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Core
The power of the pyrrolo[3,2-d]pyrimidine scaffold lies in its structural mimicry of adenine, the core of adenosine triphosphate (ATP). This allows derivatives to act as competitive inhibitors in the ATP-binding pockets of numerous enzymes, particularly kinases.[2] Unlike its more extensively studied [2,3-d] isomer, the [3,2-d] framework offers a distinct vector space for substituent placement, enabling chemists to achieve unique selectivity and potency profiles. The presence of a reactive chlorine atom at the C2 position and a modifiable nitrogen at the N5 position provides two orthogonal handles for synthetic diversification, making it an exceptionally valuable intermediate for building libraries of potential drug candidates.
Synthesis of the Core Intermediate: this compound
The most reliable and widely adopted method for synthesizing the chloro-substituted core involves the direct chlorination of the corresponding pyrrolopyrimidinone precursor. This transformation is typically achieved with high efficiency using standard chlorinating agents.
Workflow: Synthesis of the Chloro-Intermediate
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Chlorination of 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
This protocol is adapted from a reported synthesis of a closely related analog and illustrates the fundamental procedure.[3]
Step 1: Reaction Setup
-
To 20 mL of phosphorus oxychloride (POCl₃), add 1.0 g (6.7 mmol) of 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.
-
Causality: POCl₃ serves as both the solvent and the chlorinating agent. The lone pair on the pyrimidinone oxygen attacks the phosphorus atom, initiating a cascade that ultimately replaces the hydroxyl tautomer's oxygen with a chlorine atom.
Step 2: Thermal Activation
-
Heat the mixture to reflux for approximately 4 hours.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the reaction, ensuring complete conversion to the chloro-pyrimidine derivative.
Step 3: Quenching and Isolation
-
Cool the reaction mixture to room temperature and carefully evaporate the excess POCl₃ in vacuo.
-
Cautiously add the residue to crushed ice and adjust the pH to ~8 using a concentrated ammonia solution while maintaining a low temperature.
-
Causality: This step quenches any remaining reactive POCl₃ and neutralizes the acidic environment, causing the organic product to precipitate out of the aqueous solution.
Step 4: Purification
-
Collect the resulting precipitate by filtration.
-
Purify the crude solid using column chromatography (e.g., a gradient of methanol in chloroform) to yield the pure 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.[3]
-
Causality: Chromatography separates the desired product from any unreacted starting material or side products, ensuring high purity, which is critical for subsequent synthetic steps.
Chemical Reactivity and Derivatization Strategies
The this compound scaffold offers two primary points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Target Kinase Inhibitors
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are crucial regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and autoimmune disorders. This guide provides a comprehensive overview of the discovery and development of pyrrolo[2,3-d]pyrimidine derivatives as multi-target kinase inhibitors. We will explore the strategic rationale for multi-target inhibition, delve into the structure-activity relationships (SAR) that govern potency and selectivity, and present detailed workflows and case studies of prominent drugs derived from this versatile scaffold.
The Rationale for Multi-Target Kinase Inhibition
Complex diseases like cancer are often driven by redundant or interconnected signaling pathways. Targeting a single kinase can lead to the development of resistance as the cancer cells adapt by activating alternative pathways. A multi-target inhibitor, by contrast, can simultaneously block several key nodes in a signaling network, creating a more robust and durable therapeutic effect.[5] This approach can also be beneficial in inflammatory diseases, where multiple cytokines and growth factors contribute to the pathological state.[6]
The pyrrolo[2,3-d]pyrimidine core is exceptionally well-suited for this strategy. Its inherent ability to bind to the ATP pocket of kinases provides a foundational platform that can be chemically modified to achieve desired selectivity profiles against multiple targets, such as Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[7][8][9]
The Privileged Scaffold: Chemistry and Significance
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is an isostere of adenine where the nitrogen at position 7 is replaced by a carbon.[2] This substitution creates a more electron-rich five-membered ring and allows for the introduction of substituents at the C7 position, which can be exploited to fine-tune binding affinity and selectivity for different kinases.[2]
The synthesis of the pyrrolo[2,3-d]pyrimidine core can be achieved through several established methods, often involving the construction of the pyrimidine ring onto a substituted pyrrole precursor or vice-versa.[10] Modern synthetic strategies, such as copper-catalyzed coupling reactions, have enabled more efficient and versatile production of these core structures.[11]
The Drug Discovery and Optimization Workflow
The development of a pyrrolo[2,3-d]pyrimidine-based multi-target inhibitor follows a structured, iterative process. This workflow is designed to identify potent lead compounds and refine their properties to yield a safe and effective drug candidate.
Lead Identification and Optimization
The process often begins with high-throughput screening (HTS) of compound libraries to identify initial "hits" that show inhibitory activity against the kinases of interest. These hits are then subjected to hit-to-lead optimization, where medicinal chemists synthesize analogues to improve potency and drug-like properties.
Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of rational drug design. They involve systematic modifications of the lead compound to understand how different chemical groups at various positions on the pyrrolo[2,3-d]pyrimidine scaffold affect kinase inhibition.[7][12] For instance, adding halogen substituents can enhance binding affinity and selectivity.[13] The goal is to develop a clear understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.
In Vitro Profiling and Mechanistic Studies
Promising compounds are profiled against a panel of kinases to determine their selectivity. Compounds exhibiting the desired multi-target profile are then advanced to cell-based assays to confirm their activity in a biological context.[13][14] These assays can measure effects on cell proliferation, apoptosis (programmed cell death), and the phosphorylation of downstream signaling proteins.[15] Mechanistic studies, such as cell cycle analysis, help to elucidate how the compound exerts its therapeutic effect.[15]
Case Studies: Clinically Approved Multi-Target Inhibitors
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is best illustrated by the successful development of several FDA-approved drugs.
Tofacitinib: A Pan-JAK Inhibitor
Tofacitinib (Xeljanz®) is an oral inhibitor of the Janus kinase (JAK) family, primarily targeting JAK1 and JAK3, with lesser effects on JAK2.[6][16] By inhibiting these kinases, Tofacitinib disrupts the signaling of multiple cytokines that are pivotal in the inflammatory and immune responses, such as Interleukins (IL-2, IL-6) and interferons.[16][17] This mechanism makes it an effective treatment for autoimmune diseases like rheumatoid arthritis.[6]
The core of its action is the blockade of the JAK-STAT signaling pathway. Cytokine binding to their receptors normally activates JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[18] Phosphorylated STATs then translocate to the nucleus to regulate gene expression. Tofacitinib prevents this phosphorylation step, thereby dampening the inflammatory cascade.[16]
Ruxolitinib: A JAK1/JAK2 Inhibitor
Ruxolitinib (Jakafi®) is another prominent kinase inhibitor based on the pyrrolo[2,3-d]pyrimidine scaffold. It selectively inhibits JAK1 and JAK2.[19][20] The overactive signaling of the JAK-STAT pathway is a key driver of myeloproliferative neoplasms (MPNs) such as myelofibrosis and polycythemia vera.[19] Ruxolitinib effectively reduces the symptoms and spleen size associated with these conditions by inhibiting this aberrant signaling.[19][21] Preclinical studies have shown its potent inhibitory effects on JAK1 (IC50 of 3.3 nM) and JAK2 (IC50 of 2.8 nM).[21]
| Compound | Primary Targets | Key Indications |
| Tofacitinib | JAK1, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis[6][16] |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera[19][20] |
Key Experimental Protocols
Reproducibility and accuracy are paramount in drug discovery research. Below are outlines of standard protocols used to characterize pyrrolo[2,3-d]pyrimidine derivatives.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate (a peptide or protein that the kinase phosphorylates), and ATP.
-
Compound Dilution: Perform a serial dilution of the test compound (e.g., pyrrolo[2,3-d]pyrimidine derivative) to create a range of concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at each concentration.
-
Initiation: Start the reaction by adding a solution of ATP (often radiolabeled or coupled to a reporter system). Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method depends on the assay format (e.g., radioactivity measurement, fluorescence, or luminescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a set period (e.g., 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot viability against inhibitor concentration to determine the IC50 value, which represents the concentration required to kill 50% of the cells.
Future Directions and Emerging Targets
Research into pyrrolo[2,3-d]pyrimidine derivatives continues to expand. Current efforts are focused on developing inhibitors with novel selectivity profiles to overcome drug resistance.[22] For example, dual inhibitors that target both kinases and other critical cancer-related proteins, such as histone deacetylases (HDACs), are being explored.[23][24] Additionally, these scaffolds are being investigated for activity against other kinase families, including Aurora kinases and RET kinase, which are implicated in various cancers.[25][26] The modular nature and synthetic tractability of the pyrrolo[2,3-d]pyrimidine scaffold ensure its continued relevance in the ongoing quest for more effective and targeted therapies.
References
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (n.d.). PubMed.
- The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. (n.d.). PubMed.
- What is the mechanism of Tofacitinib Citrate? (2024, July 17). Patsnap Synapse.
- Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (n.d.). PubMed.
- The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. (n.d.). Clinical and Experimental Rheumatology.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (n.d.). Samara Journal of Science.
- Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. (n.d.). PubMed.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024, November 1). Bentham Science Publishers.
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (n.d.). Taylor & Francis Online.
- The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF. (2025, August 8). ResearchGate.
- Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling | Request PDF. (n.d.). ResearchGate.
- Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines. (n.d.). PubMed.
- Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2. (2016, April 7). Europe PMC.
- Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. (2019, September 15). PubMed.
- Tofacitinib and Other Kinase Inhibitors in the Treatment of Psoriasis. (n.d.). Actas Dermo-Sifiliográficas.
- Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate.
- The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential. (n.d.). PMC - NIH.
- Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. (n.d.). ResearchGate.
- The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib,... (n.d.). ResearchGate.
- Two classical methods for the synthesis of pyrrolo[2,3-d]pyrimidine... (n.d.). ResearchGate.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). Semantic Scholar.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023, January 3). NIH.
- Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). PubMed.
- Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2022, January 27). PubMed.
- Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2021, February 15). ACS Publications.
- Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (n.d.). PMC - NIH.
- Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. (n.d.). ACS Publications.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed.
- ruxolitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central.
- Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Value-Based Cancer Care.
- Ruxolitinib. (n.d.). StatPearls - NCBI Bookshelf - NIH.
- Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. (2023, March 31). PMC - PubMed Central.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021, July 21). PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
Sources
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Semantic Scholar [semanticscholar.org]
- 16. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 17. The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 20. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrrolo[3,2-d]pyrimidine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrrolo[3,2-d]pyrimidine scaffold stands out as a "privileged structure." Its resemblance to the endogenous purine nucleus allows it to interact with a wide array of biological targets, particularly protein kinases. This structural motif is at the core of numerous therapeutic agents and clinical candidates. Within this important class of compounds, 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine serves as a crucial and versatile intermediate, providing a strategic entry point for the synthesis of diverse and potent biologically active molecules. This guide offers an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, tailored for professionals in the field of drug development.
Chemical Identity: Nomenclature and Physicochemical Properties
IUPAC Name and Synonyms
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2].
In literature and commercial catalogs, it is also referred to by several synonyms, including:
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [2][3] |
| Molecular Weight | 153.57 g/mol | [1] |
| Appearance | White to pale yellow crystalline or powdery solid | [3] |
| Melting Point | >230 °C | |
| CAS Number | 1119280-66-8 | [1][2] |
Spectroscopic Data:
-
¹H NMR (400MHz, DMSO-d₆): δ 8.76 (s, 1H), 8.68 (bs, 1H), 7.69 (t, J= 3.2 Hz, 1H), 6.72 (s, 1H)[4].
Synthesis of this compound: A Key Transformation
The synthesis of this compound is a critical step in its utilization as a building block. While various methods for the synthesis of the broader pyrrolopyrimidine class exist, a common route to this specific intermediate involves the condensation of a substituted aminopyridine with a suitable ketoester.
One of the frequently cited methods for the preparation of the pyrrolo[3,2-d]pyrimidine core is the reaction of 2-chloro-3-aminopyridine with an α-bromoketoester[3]. This approach leverages the nucleophilicity of the amino group and the electrophilicity of the ketoester to construct the fused pyrrole ring.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its key functional groups: the chloro substituent at the 2-position of the pyrimidine ring and the secondary amine of the pyrrole ring. These sites allow for selective functionalization, making it a versatile scaffold for building molecular complexity.
Reactions at the 2-Position: The Chloro Substituent
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This reactivity is central to its role as a synthetic intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse side chains that can modulate the biological activity of the final compound.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These powerful transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl, heteroaryl, and amino moieties at the 2-position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
Reactions at the 5-Position: The Pyrrole Nitrogen
The nitrogen atom at the 5-position of the pyrrole ring can be functionalized through various reactions, including alkylation, arylation, and acylation. This allows for the introduction of substituents that can fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability, or act as a protecting group during multi-step syntheses.
Applications in Drug Discovery and Development
The pyrrolo[3,2-d]pyrimidine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of protein kinase inhibitors. This compound serves as a key starting material for the synthesis of these targeted therapies.
Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[3,2-d]pyrimidine core can mimic the purine ring of ATP, the natural substrate of kinases, allowing for competitive inhibition at the ATP-binding site.
The versatility of this compound allows for the systematic exploration of the chemical space around the scaffold. By strategically introducing different substituents at the 2- and 5-positions, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as inhibitors of various kinases, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR)[5]. The synthetic accessibility of this compound makes it an attractive starting point for the development of novel inhibitors targeting these and other kinase families.
Other Therapeutic Areas
Beyond oncology, pyrrolopyrimidine derivatives have shown promise in a range of other therapeutic areas, including inflammatory diseases, viral infections, and neurological disorders. The ability to readily modify the this compound core enables the generation of compound libraries for screening against a wide variety of biological targets.
Conclusion
This compound is a high-value intermediate for the synthesis of a diverse range of biologically active compounds. Its well-defined chemical identity, coupled with the strategic reactivity of its chloro and amino functionalities, provides a robust platform for the construction of complex molecules, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and applications is essential for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of the chemical space accessible from this versatile building block holds significant promise for the future of targeted therapeutics.
References
- This compound - ChemBK. (2024, April 10).
- Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). National Institutes of Health.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
- Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. (n.d.). Google Patents.
- This compound | C6H4ClN3 | CID 45789986. (n.d.). PubChem.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021, July 21). PubMed.
- Process for preparing 5-substituted pyrrolo-[2,3-d]pyrimidines. (n.d.). Google Patents.
- This compound, CAS No. 1119280-66-8. (n.d.). iChemical.
- Pyrrolopyrimidine compounds and their uses. (n.d.). Google Patents.
- Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. (2010, October 15). PubMed.
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.). Google Patents.
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.). Google Patents.
- Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). (n.d.). ResearchGate.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI.
Sources
- 1. This compound | C6H4ClN3 | CID 45789986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chembk.com [chembk.com]
- 4. This compound, CAS No. 1119280-66-8 - iChemical [ichemical.com]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolo[3,2-d]pyrimidine Derivatives as Emerging Antibacterial Agents: A Technical Guide
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Pyrrolo[3,2-d]pyrimidines, a class of fused heterocyclic compounds, have emerged as a promising scaffold due to their structural similarity to purines and their demonstrated biological activities. This technical guide provides an in-depth analysis of pyrrolo[3,2-d]pyrimidine derivatives as potential antibacterial agents, targeting researchers, scientists, and drug development professionals. The guide covers the core synthesis strategies, delves into the current understanding of their mechanism of action, presents a comprehensive structure-activity relationship analysis based on available data, and provides detailed experimental protocols for their synthesis and antibacterial evaluation.
Introduction: The Imperative for Novel Antibacterial Scaffolds
The relentless rise of antibiotic-resistant bacteria poses a significant global health crisis. The discovery and development of new classes of antibiotics have slowed considerably, creating a critical need for innovative therapeutic strategies. Fused heterocyclic systems, such as pyrrolopyrimidines, offer a rich chemical space for the design of novel antimicrobial agents.[1] The pyrrolo[3,2-d]pyrimidine core, an isomer of the biologically significant pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, has attracted considerable attention for its diverse pharmacological potential, including anticancer and antiviral activities.[2][3] This guide focuses on the burgeoning field of its antibacterial applications, providing a comprehensive resource for the scientific community.
Synthetic Strategies for the Pyrrolo[3,2-d]pyrimidine Core
The synthesis of the pyrrolo[3,2-d]pyrimidine scaffold is a critical step in the exploration of its antibacterial potential. Various synthetic methodologies have been developed, with one-pot multicomponent reactions being particularly attractive due to their efficiency and atom economy.
One-Pot, Three-Component Synthesis
A prevalent and efficient method for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves a one-pot, three-component reaction. This approach typically utilizes an arylglyoxal hydrate, a 6-aminouracil derivative, and an amino acid, such as L-proline, in a suitable solvent like acetic acid, heated under reflux.[4][5] This methodology allows for the rapid generation of a diverse library of substituted pyrrolo[3,2-d]pyrimidines.
Caption: General workflow for the one-pot synthesis of pyrrolo[3,2-d]pyrimidines.
Experimental Protocol: One-Pot Synthesis
The following is a representative protocol for the one-pot synthesis of pyrrolo[3,2-d]pyrimidine derivatives, adapted from established literature.[4][5]
Materials:
-
Arylglyoxal hydrate (1.0 mmol)
-
6-Aminouracil or 1,3-dimethyl-6-aminouracil (1.0 mmol)
-
L-proline (1.0 mmol)
-
Glacial Acetic Acid (5 mL)
-
Ethanol (for washing)
Procedure:
-
To a round-bottom flask, add the arylglyoxal hydrate (1.0 mmol), the 6-aminouracil derivative (1.0 mmol), and L-proline (1.0 mmol).
-
Add glacial acetic acid (5 mL) to the flask.
-
Heat the stirred solution under reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the filtered solid with cold ethanol.
-
Dry the product to obtain the pyrrolo[3,2-d]pyrimidine derivative.
Mechanism of Antibacterial Action: An Evolving Picture
The precise mechanism of antibacterial action for pyrrolo[3,2-d]pyrimidine derivatives is an active area of investigation. However, significant insights can be drawn from the closely related pyrrolo[2,3-d]pyrimidine scaffold, which has been shown to target bacterial DNA gyrase B (GyrB).[6][7]
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[5] It is a validated target for antibacterial drugs, with the fluoroquinolones targeting the GyrA subunit. The GyrB subunit possesses an ATP-binding site, and its inhibition disrupts the energy-dependent DNA supercoiling activity of the enzyme, leading to bacterial cell death.[5][8] It is hypothesized that pyrrolo[3,2-d]pyrimidine derivatives may also exert their antibacterial effect through the inhibition of DNA gyrase B, although further enzymatic assays are required for definitive confirmation.
Caption: Proposed mechanism involving the inhibition of DNA gyrase B.
Structure-Activity Relationship (SAR) Analysis
The antibacterial potency of pyrrolo[3,2-d]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Analysis of the available data allows for the elucidation of preliminary structure-activity relationships (SAR).
A study by Kouhkan et al. (2021) investigated a series of pyrrolo[3,2-d]pyrimidine derivatives with varying substituents on a phenyl ring.[4] The antibacterial activity was evaluated against Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa.
| Compound | Substituent (Ar) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 4a | 4-Methoxyphenyl | >1000 | >1000 |
| 4b | 4-Methylphenyl | 250 | >1000 |
| 4c | 3,4-Dimethoxyphenyl | >1000 | >1000 |
| 4d | Phenyl | >1000 | >1000 |
| 4e | 4-Hydroxyphenyl | 500 | 500 |
| 4f | 4-Nitrophenyl | >1000 | >1000 |
| Ciprofloxacin | - | 31.25 | 62.5 |
| Ceftizoxime | - | 15.6 | 31.25 |
Data sourced from Kouhkan et al., 2021.[4]
From this limited dataset, several preliminary SAR observations can be made:
-
Aromatic Substituents: The presence and nature of the substituent on the aromatic ring play a crucial role. Unsubstituted phenyl (4d) and several substituted phenyl rings (4a, 4c, 4f) resulted in a lack of significant activity.
-
Electron-Donating Groups: A methyl group at the para-position (4b) conferred moderate activity against E. coli. A hydroxyl group at the para-position (4e) showed activity against both E. coli and P. aeruginosa.[4] This suggests that electron-donating groups at the para-position of the phenyl ring may be favorable for antibacterial activity.
-
Overall Potency: It is important to note that the observed activities, with MIC values in the range of 250-500 µg/mL, are modest compared to the standard antibiotics ciprofloxacin and ceftizoxime.[4] This indicates that while the pyrrolo[3,2-d]pyrimidine scaffold holds promise, significant optimization is required to enhance its potency.
In Vitro Antibacterial Activity Assessment
The evaluation of the antibacterial activity of newly synthesized compounds is a cornerstone of the drug discovery process. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. The broth microdilution method is a widely used and standardized technique for this purpose.
Experimental Protocol: Broth Microdilution MIC Assay
The following protocol provides a step-by-step guide for determining the MIC of pyrrolo[3,2-d]pyrimidine derivatives.
Materials:
-
Test compounds (pyrrolo[3,2-d]pyrimidine derivatives)
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the prepared bacterial suspension.
-
Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Cytotoxicity and Therapeutic Potential
While the primary focus of this guide is on the antibacterial properties of pyrrolo[3,2-d]pyrimidine derivatives, a brief consideration of their cytotoxicity is essential for assessing their therapeutic potential. Several studies have investigated the cytotoxic effects of these compounds against various cancer cell lines.[9][10] For instance, certain tricyclic pyrrolo[2,3-d]pyrimidines have shown IC50 values in the micromolar range against cell lines such as MCF-7, HeLa, and HT-29.[9] While this indicates potential for anticancer applications, it also highlights the need for careful evaluation of their toxicity towards normal mammalian cells to determine a favorable therapeutic index for antibacterial use. Future studies should include cytotoxicity assays against non-cancerous cell lines (e.g., Vero or HEK293) to better understand the selectivity of these compounds for bacterial targets over mammalian cells.
Future Directions and Conclusion
Pyrrolo[3,2-d]pyrimidine derivatives represent a promising, yet underexplored, scaffold for the development of novel antibacterial agents. The synthetic accessibility of this core through multicomponent reactions allows for the rapid generation of diverse chemical libraries for screening. While preliminary studies have demonstrated modest antibacterial activity, significant opportunities exist for potency optimization through systematic medicinal chemistry efforts.
Future research should focus on several key areas:
-
Expansion of Chemical Diversity: Synthesis and screening of a broader range of derivatives with diverse substitutions at various positions of the pyrrolo[3,2-d]pyrimidine core are needed to build a more comprehensive SAR.
-
Mechanism of Action Elucidation: Definitive studies, including enzymatic assays with DNA gyrase and other potential targets, are crucial to confirm the mechanism of action.
-
Spectrum of Activity: Evaluation against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is necessary to define their potential clinical utility.
-
In Vivo Efficacy and Pharmacokinetics: Promising candidates should be advanced to in vivo models of infection to assess their efficacy, pharmacokinetics, and safety profiles.
References
- Bozorov, K., et al. (2023).
- Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]
- Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.
- Patel, H., et al. (2024). Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Journal of Taibah University for Science, 18(1), 2305101. [Link]
- Blindheim, T., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 1083. [Link]
- Hilmy, K. M., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(11), 5243-5250. [Link]
- Zhang, Y., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Advances, 15(35), 24189-24214. [Link]
- Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 006-011. [Link]
- Al-Obaid, A. M., et al. (2022). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 27(23), 8203. [Link]
- Tari, A. M., et al. (2011). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 55(9), 4353-4359. [Link]
- Trzoss, M., et al. (2012). Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. Bioorganic & Medicinal Chemistry Letters, 22(3), 1334-1339. [Link]
- Al-Salahi, R., et al. (2019). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 24(20), 3783. [Link]
- Liu, X., et al. (2017). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- Kuyper, L. F., et al. (1996). Pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as conformationally restricted analogues of the antibacterial agent trimethoprim. Bioorganic & Medicinal Chemistry, 4(4), 593-602. [Link]
- Dekhne, A. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]
- Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.
- Blindheim, T., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide.
- Al-Obaid, A. M., et al. (2022). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- Unsal-Tan, O., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1438-1450. [Link]
- Trzoss, M., et al. (2012). Pyrrolamide DNA gyrase inhibitors: Optimization of antibacterial activity and efficacy.
- Pathania, S., & Rawal, R. K. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 838-867. [Link]
- Trzoss, M., et al. (2013). Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE), Part II: development of inhibitors with broad spectrum, Gram-negative antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 23(5), 1529-1533. [Link]
- Tari, A. M., et al. (2011). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents.
Sources
- 1. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 6. protocols.io [protocols.io]
- 7. Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE), Part II: development of inhibitors with broad spectrum, Gram-negative antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Pyrrolo[3,2-d]pyrimidines as Potent Antitubulin Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for critical cellular processes, including mitosis and intracellular transport. Their pivotal role in cell division has established them as a validated and highly successful target for anticancer drug development.[1] Disrupting microtubule dynamics remains a cornerstone of modern chemotherapy. Within the diverse landscape of microtubule-targeting agents, compounds that bind to the colchicine site have garnered significant attention due to their ability to overcome common drug resistance mechanisms.[2] This technical guide provides an in-depth exploration of a promising class of colchicine site inhibitors: the pyrrolo[3,2-d]pyrimidines. We will dissect their mechanism of action, delineate key structure-activity relationships, and provide detailed protocols for their preclinical evaluation.
Introduction: Targeting the Microtubule Cytoskeleton
The cellular cytoskeleton is a complex and dynamic network, of which microtubules are a major component. They exist in a constant state of flux, undergoing rapid polymerization and depolymerization, a property known as dynamic instability. This process is fundamental to the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[3] Interference with microtubule dynamics leads to mitotic arrest and, ultimately, apoptotic cell death, forming the basis of action for a significant portion of clinically used anticancer drugs.[2][3]
Microtubule-targeting agents (MTAs) are broadly classified into two categories:
-
Microtubule Stabilizing Agents: (e.g., taxanes) which bind to polymerized microtubules and prevent their disassembly.[3]
-
Microtubule Destabilizing Agents: (e.g., vinca alkaloids, colchicine) which bind to tubulin subunits and inhibit their polymerization.[3]
The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent activity as microtubule depolymerizing agents.[4][5] These compounds exert their effects by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting the microtubule network.[4][5] A significant advantage of targeting the colchicine site is the potential to circumvent multidrug resistance mediated by P-glycoprotein (Pgp) overexpression, a common challenge with other classes of MTAs.[2][6]
Mechanism of Action: Disrupting Microtubule Dynamics
Pyrrolo[3,2-d]pyrimidines function as antimitotic agents by directly interfering with the assembly of microtubules. Their primary molecular target is the colchicine binding site on the β-tubulin subunit.
The proposed mechanism unfolds as follows:
-
Binding to the Colchicine Site: The pyrrolo[3,2-d]pyrimidine molecule binds to a specific pocket on β-tubulin, known as the colchicine binding site. This interaction is governed by a combination of hydrogen bonds and hydrophobic interactions.[7]
-
Conformational Changes: This binding event induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.
-
Inhibition of Polymerization: The sequestration of tubulin dimers by the inhibitor shifts the dynamic equilibrium towards depolymerization.
-
Microtubule Depolymerization: The net result is a loss of cellular microtubules, leading to the disruption of the mitotic spindle.
-
Cell Cycle Arrest and Apoptosis: The inability to form a functional mitotic spindle triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[2][7] Prolonged mitotic arrest ultimately activates the apoptotic cascade, leading to programmed cell death.[2]
Caption: Mechanism of Pyrrolo[3,2-d]pyrimidine Antitubulin Activity.
Structure-Activity Relationships (SAR)
The potency of pyrrolo[3,2-d]pyrimidines as antitubulin agents is highly dependent on the nature and position of substituents on the heterocyclic core. Systematic modifications have provided valuable insights into the structural requirements for optimal activity.
| Position | Substitution | Effect on Activity | Reference |
| N5 | Methylation of the pyrrole nitrogen | Significantly increases microtubule depolymerizing activity. | [8] |
| C2 | Small alkyl groups (e.g., methyl) | Generally favorable for activity. | [5] |
| C4 | Substituted anilines (e.g., 4-methoxyphenyl) | Crucial for binding to the colchicine site. | [5] |
| C4-Aniline | N-methylation | Can enhance potency. | [5] |
| C7 | Halogenation (e.g., Iodine) | Can significantly enhance cytotoxic potency. | [9] |
This table summarizes general trends observed in published studies. Optimal substitutions can be compound-specific.
Experimental Evaluation Workflow
The preclinical evaluation of novel pyrrolo[3,2-d]pyrimidines follows a hierarchical screening cascade to confirm their mechanism of action and quantify their potency.
Caption: Workflow for Antitubulin Agent Evaluation.
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) over time using a spectrophotometer. Inhibitors of polymerization will prevent this increase in absorbance.
Step-by-Step Methodology:
-
Reagents and Buffers:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine triphosphate) solution (10 mM)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO vehicle)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing General Tubulin Buffer and the desired concentration of the test compound or control.
-
Add purified tubulin to the reaction mixture on ice to a final concentration of approximately 2-3 mg/mL.
-
Incubate on ice for 5 minutes.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the mixture to a pre-warmed 37°C microplate reader.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.[10]
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Cell-Based Anti-Proliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic and/or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain cancer cell lines (e.g., MDA-MB-231, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[9]
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrrolo[3,2-d]pyrimidine compound for a specified period (e.g., 72 hours).[11] Include vehicle-only and untreated controls.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[12]
-
Immunofluorescence Microscopy for Microtubule Organization
This technique allows for the direct visualization of the effects of a compound on the cellular microtubule network.
Principle: Cells are fixed and permeabilized, then incubated with a primary antibody specific for α-tubulin. A secondary antibody conjugated to a fluorophore is then used to detect the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.
Step-by-Step Methodology:
-
Cell Treatment and Fixation:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with the test compound at a concentration around its IC₅₀ for an appropriate time (e.g., 18-24 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
-
-
Immunostaining:
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) if using a paraformaldehyde fixative.
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS containing bovine serum albumin).
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Compare the microtubule structure in treated cells to that in control cells. Effective antitubulin agents will cause a diffuse, depolymerized tubulin staining pattern compared to the well-defined filamentous network in control cells.[7][13]
-
Conclusion and Future Directions
Pyrrolo[3,2-d]pyrimidines represent a highly promising class of antitubulin agents that effectively target the colchicine binding site, leading to potent anti-proliferative activity across a range of cancer cell lines.[4][5] Their ability to circumvent key mechanisms of drug resistance positions them as attractive candidates for further preclinical and clinical development.[6][8] Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in in vivo models, and investigating their potential in combination therapies to further enhance their therapeutic index. The detailed methodologies provided in this guide offer a robust framework for the continued exploration and development of this important class of anticancer agents.
References
- Gangjee, A., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research, 29(11), 3033-3041. [Link]
- Gangjee, A., et al. (2012). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 29(11), 3033-3041. [Link]
- Kudryavtsev, D. S., et al. (2023). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. ACS Central Science, 9(10), 2205-2216. [Link]
- Isvat, I. A., et al. (2019). Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site. Journal of Medicinal Chemistry, 62(22), 10336-10355. [Link]
- Tidwell, M. W., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(22), 5353-5356. [Link]
- Myronov, O. S., et al. (2022). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. Molecules, 27(19), 6296. [Link]
- Wang, C., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1660. [Link]
- Myronov, O. S., et al. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 27(23), 8527. [Link]
- Rizvi, S. U. M. D., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 738. [Link]
- Gangjee, A., et al. (2017). Structure-activity relationship study of pyrrolo[2,3- d]pyrimidines as microtubule targeting antitumor agents. Cancer Research, 77(13 Supplement), 5105. [Link]
- In vitro tubulin polymerization. Turbidity assays for the assembly of...
- Pillay, S., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 63(20), 6439-6453. [Link]
- Patel, H. M., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 001-013. [Link]
- Al-Ostath, O. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). Molecules, 28(15), 5853. [Link]
- Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111718. [Link]
- Shah, K., et al. (2015). Abstract 3657: Preclinical evaluation of water-soluble pyrrolo[3,2-d]pyrimidines as single agents with tubulin and multiple receptor tyrosine kinase inhibition and as antitumor agents. Cancer Research, 75(15 Supplement), 3657. [Link]
- Shah, K., et al. (2015). Preclinical evaluation of water-soluble pyrrolo[3,2-d]pyrimidines as single agents with tubulin and multiple rece.
- Gangjee, A., et al. (2020). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 63(15), 8498-8511. [Link]
- Wilson, M. R., et al. (2020). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 19(4), 1116-1127. [Link]
- Al-Warhi, T., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules, 12(12), 1843. [Link]
- Liu, Y., et al. (2021). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1806-1820. [Link]
- Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2021). RSC Medicinal Chemistry. [Link]
- Al-Ostath, O. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]
- Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1058. [Link]
- Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine.
An In-Depth Guide to the Synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound (also known as 2-chloro-7-deazapurine). This key heterocyclic intermediate is a foundational building block for a multitude of pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology.[1] This document explores the primary synthetic strategies, offering step-by-step protocols grounded in established chemical principles. The content is designed for an audience of researchers, medicinal chemists, and drug development professionals, emphasizing the causality behind experimental choices, troubleshooting, and best practices for safety and reproducibility.
Introduction and Strategic Overview
The 7-deazapurine scaffold, of which this compound is a prominent example, is a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets. The chloro-substituent at the 2-position serves as a versatile synthetic handle, enabling nucleophilic substitution reactions to introduce diverse functionalities, making it an invaluable intermediate for constructing compound libraries for drug discovery.[2]
The synthesis of this scaffold can be approached through several strategic pathways. The choice of a specific route often depends on the availability of starting materials, desired scale, and the specific substitution patterns required for downstream applications. The two most prevalent and logical strategies involve:
-
Construction from a Pyrimidine Precursor: This "bottom-up" approach involves starting with a suitably substituted pyrimidine and executing a tandem reaction to form the fused pyrrole ring. This method offers flexibility in introducing substituents on the pyrimidine core early in the synthesis.
-
Chlorination of a Pyrrolopyrimidinone Intermediate: This is arguably the most common and robust method. It involves the synthesis of a more stable oxo-analogue (a pyrrolopyrimidinone), which is then converted to the target chloro-derivative in a final, high-yielding step. This strategy leverages the stability of the intermediate and the efficiency of modern chlorinating agents.[3]
The following diagram illustrates the logical flow of these primary synthetic strategies.
Caption: Figure 1: High-Level Synthetic Strategies
Protocol: Synthesis via Chlorination of a Pyrrolopyrimidinone Intermediate
This protocol is a reliable and widely applicable method that proceeds in two main stages: the formation of the pyrrolopyrimidinone core and its subsequent chlorination. The initial cyclization leverages readily available starting materials to construct the heterocyclic system.
Stage 1: Synthesis of 5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one
This stage involves the condensation of 4,5-diaminopyrimidin-2(1H)-one with a suitable C2 synthon, such as glyoxal or a derivative, followed by cyclization.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-diaminopyrimidin-2(1H)-one (5.0 g, 39.6 mmol).
-
Solvent Addition: Add 100 mL of a 2:1 mixture of ethanol and water.
-
Reagent Addition: Slowly add an aqueous solution of glyoxal (40% w/w, 6.9 g, 47.6 mmol, 1.2 equiv.) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath for 1 hour. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold water (2 x 20 mL) and cold ethanol (2 x 20 mL). Dry the solid under vacuum at 60 °C to yield 5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one as an off-white to pale yellow solid.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4,5-Diaminopyrimidin-2(1H)-one | 126.12 | 5.0 g | 39.6 | 1.0 |
| Glyoxal (40% in H₂O) | 58.04 | 6.9 g | 47.6 | 1.2 |
| Ethanol | 46.07 | ~67 mL | - | - |
| Water | 18.02 | ~33 mL | - | - |
Stage 2: Chlorination to this compound
This critical step converts the pyrimidinone to the desired chloro-derivative using phosphorus oxychloride, a powerful and common chlorinating agent for heterocyclic ketones.[3]
Caption: Figure 2: Step-by-step chlorination workflow.
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a nitrogen inlet. Add 5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one (3.0 g, 22.0 mmol) to the flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 20 mL, ~215 mmol, ~10 equiv.) to the flask. The reaction is exothermic. A catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) can be added to facilitate the reaction.
-
Reaction: Under a nitrogen atmosphere, heat the reaction mixture to reflux (approx. 105-110 °C) for 4 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up - Quenching (CRITICAL STEP): After cooling to room temperature, very slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~200 g) in a large beaker. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Neutralization and Isolation: Adjust the pH of the aqueous mixture to ~7-8 using a saturated sodium bicarbonate solution or concentrated ammonium hydroxide. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Purification: The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient or by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.
| Reagent | MW ( g/mol ) | Amount/Volume | Moles (mmol) | Equiv. |
| 5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one | 137.12 | 3.0 g | 22.0 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 20 mL | ~215 | ~9.8 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - | cat. |
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrrole and pyrimidine rings. The NH proton of the pyrrole will appear as a broad singlet.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight (C₆H₄ClN₃, MW: 153.57 g/mol ) and assess the purity of the sample.[4]
-
Melting Point: A sharp melting point range indicates high purity.
Scientific Integrity and Causality
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting pyrimidinones and other heterocyclic ketones to their chloro-derivatives.[3] It is highly effective and the excess reagent can be easily removed during the aqueous work-up. The optional addition of catalytic DMF forms a Vilsmeier-Haack type reagent in situ, which is a more potent electrophile and can accelerate the rate of chlorination.
-
Quenching and Neutralization: The quenching of excess POCl₃ with ice is a critical and potentially hazardous step. POCl₃ reacts violently with water in an exothermic reaction to produce phosphoric acid and HCl gas. Performing this addition slowly onto a large volume of ice is essential to control the temperature and safely manage the reaction. Subsequent neutralization is required because the product is often soluble in strong acid but precipitates at neutral or slightly basic pH.
-
Inert Atmosphere: While the chlorination reaction itself is not highly sensitive to air, using an inert atmosphere (N₂) prevents the introduction of moisture, which would prematurely decompose the POCl₃ and reduce the reaction's efficiency.
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
HCl Gas: The quenching step releases hydrogen chloride gas, which is corrosive and a respiratory irritant. Ensure adequate ventilation.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
References
- ChemBK. (2024). This compound.
- PubMed. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors. J Med Chem.
- Royal Society of Chemistry. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry.
- Auctores Journals. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.
- National Institutes of Health. (2018). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PMC.
- Taylor & Francis Online. (2022). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- Taylor & Francis Online. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][5][6]diazepine derivatives as potent EGFR/CDK2 inhibitors.
- PubChem. This compound.
- Google Patents. (CN102633802A). Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
- National Institutes of Health. (2024). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
- ACS Publications. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters.
- National Institutes of Health. (2012). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC.
- National Institutes of Health. (2014). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. PMC.
- ResearchGate. The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine.
- National Institutes of Health. (2015). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. PMC.
- MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- National Institutes of Health. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC.
- Oxford Academic. (1984). Total synthesis of certain 2-, 6-mono- and 2,6-disubstituted-tubercidin derivatives. Nucleic Acids Research.
- National Institutes of Health. (2021). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC.
- National Institutes of Health. (2024). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
- Semantic Scholar. (2024). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
- Royal Society of Chemistry. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry.
- PubMed. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides.
- SciELO. (2020). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine.
Sources
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: A Detailed Protocol for Researchers
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, an isomer of the more commonly studied 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including kinases, polymerases, and other enzymes involved in cellular signaling and replication. The introduction of a chlorine atom at the 2-position of this scaffold provides a versatile handle for further chemical modifications, making 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine a crucial intermediate in the synthesis of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of this key building block, intended for researchers and professionals in drug development.
Synthetic Strategy: A Multi-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a multi-step sequence. This protocol outlines a robust three-step synthesis commencing with the construction of a substituted pyrrole ring, followed by the annulation of the pyrimidine ring, and culminating in a targeted chlorination. This approach is designed for adaptability and scalability in a laboratory setting.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile (Intermediate 1)
Principle: The initial step involves the construction of the pyrrole ring through a Thorpe-Ziegler type cyclization of malononitrile. This base-catalyzed self-condensation is a classic and efficient method for the formation of 2-amino-3-cyanopyrrole systems.[1][2]
Materials and Reagents:
-
Malononitrile
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
Protocol:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add sodium metal in small portions under a nitrogen atmosphere. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath. Add a solution of malononitrile in anhydrous ethanol dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water and neutralized with concentrated hydrochloric acid. The precipitated crude product is filtered, washed with cold water, and then with a small amount of diethyl ether.
-
Purification: The crude 2-amino-1H-pyrrole-3-carbonitrile can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure intermediate as a solid.
Part 2: Synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-2-amine (Intermediate 2)
Principle: The second step involves the construction of the pyrimidine ring onto the pre-formed pyrrole core. This is achieved by reacting the 2-amino-3-cyanopyrrole intermediate with formamide, which serves as a source of the C2 and N1 atoms of the pyrimidine ring. This type of cyclization is a common strategy for the synthesis of fused pyrimidine systems.[3][4]
Materials and Reagents:
-
2-Amino-1H-pyrrole-3-carbonitrile (Intermediate 1)
-
Formamide
-
Ethanol
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-1H-pyrrole-3-carbonitrile in an excess of formamide.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain it for several hours (4-6 hours). The reaction should be carried out in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the formamide. The solid can be collected by filtration.
-
Purification: The crude 5H-pyrrolo[3,2-d]pyrimidin-2-amine is washed thoroughly with water and then with ethanol to remove any remaining formamide and other impurities. The product can be further purified by recrystallization if necessary.
Part 3: Synthesis of this compound (Target Molecule)
Principle: The final step is the conversion of the 2-amino group of the pyrrolopyrimidine intermediate to a chloro group. A Sandmeyer-type reaction is a reliable method for this transformation on heterocyclic amines.[5][6][7] This involves the diazotization of the primary amine followed by a copper(I) chloride-mediated substitution.
Reaction Mechanism
Caption: Simplified mechanism of the Sandmeyer-type reaction.
Materials and Reagents:
-
5H-Pyrrolo[3,2-d]pyrimidin-2-amine (Intermediate 2)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Protocol:
-
Diazotization: Suspend 5H-pyrrolo[3,2-d]pyrimidin-2-amine in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath. To this stirred suspension, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid to form a solution of tetrachlorocuprate(II). Cool this solution in an ice bath.
-
Addition: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Pour the reaction mixture into water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
| Step | Intermediate/Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Typical Yield | Purity (by HPLC) |
| 1 | 2-Amino-1H-pyrrole-3-carbonitrile | Malononitrile | 1 : 1.1 (NaOEt) | 60-70% | >95% |
| 2 | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine | Intermediate 1 | 1 : excess (Formamide) | 50-60% | >95% |
| 3 | This compound | Intermediate 2 | 1 : 1.1 (NaNO₂) : 1.2 (CuCl) | 40-50% | >98% |
Trustworthiness and Self-Validation
To ensure the identity and purity of the synthesized compounds at each stage, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
Consistent analytical data across these techniques provides a high degree of confidence in the successful synthesis of the target molecule.
Conclusion
This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a valuable building block for the development of novel pharmaceuticals. By carefully controlling the reaction conditions at each step, researchers can obtain the target molecule in good yield and high purity. The provided rationale for each step aims to empower scientists to troubleshoot and adapt the protocol to their specific needs.
References
- Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367. [Link]
- Yavari, I., Ghorbanzadeh, M., & Akbarzadeh, S. (2022). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry, 20(20), 4235-4239. [Link]
- ResearchGate. (2023). ChemInform Abstract: Synthesis and Reactions of Fluoroaryl Substituted 2-Amino-3-cyanopyrroles and Pyrrolo[2,3-d]pyrimidines. [Link]
- Montgomery, J. A., & Hewson, K. (1968). New Approaches to the Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry, 33(1), 432-435. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
- ResearchGate. (2022). Reactivity of 2-amino-3-cyanopyridines. [Link]
- Gallagher, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Wikipedia. (n.d.). Thorpe reaction. [Link]
Sources
Application Notes & Protocols for the Preparation of 2-Substituted 5H-pyrrolo[3,2-d]pyrimidines
Introduction
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, a 7-deazapurine isostere, represents a privileged heterocyclic system in medicinal chemistry and drug development. Its structural similarity to endogenous purines allows for interaction with a multitude of biological targets, leading to compounds with diverse therapeutic potential, including roles as kinase inhibitors, antitubulin agents, and broad-spectrum antitumor agents.[1][2][3] For instance, derivatives have been developed as potent dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1] The strategic placement of substituents, particularly at the C2 position, is a critical component of structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of 2-substituted 5H-pyrrolo[3,2-d]pyrimidines. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into common synthetic strategies and detailed, step-by-step protocols for key transformations.
Pillar 1: Retrosynthetic Analysis and Core Synthetic Strategies
The construction of the 5H-pyrrolo[3,2-d]pyrimidine core can be approached from two primary retrosynthetic directions. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the pyrrole and pyrimidine rings.
-
Strategy A: Pyrimidine Ring Annulation onto a Pyrrole Precursor: This approach begins with a pre-functionalized pyrrole, typically substituted at the 2 and 3 positions. A subsequent cyclization reaction forms the pyrimidine ring. This method is advantageous when complex or diverse pyrrole substituents are desired. A common route involves the Curtius rearrangement of a pyrrole-2-carbonyl azide to an isocyanate, which can be trapped and cyclized to form the pyrimidinone ring.[4]
-
Strategy B: Pyrrole Ring Annulation onto a Pyrimidine Precursor: This is a more frequently employed strategy that starts with a substituted pyrimidine. The pyrrole ring is then constructed onto the pyrimidine scaffold. This approach is highly effective for creating diversity around the pyrimidine core. A powerful example is the domino C-N coupling/hydroamination reaction of alkynylated uracils to build the fused pyrrole ring.[5]
Caption: General retrosynthetic approaches to the pyrrolo[3,2-d]pyrimidine core.
Pillar 2: Synthetic Methodologies & Mechanistic Insights
This section details validated synthetic routes for preparing the target compounds, emphasizing the chemical logic behind the procedural steps.
Methodology 1: Synthesis of 2-Alkyl Derivatives from a Pyrimidinone Precursor
This common and reliable method constructs the desired scaffold by first preparing a 2-alkyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one intermediate. This intermediate serves as a versatile platform for further functionalization, particularly at the C4 position. The key transformation is the conversion of the C4-oxo group into a chloro group, which acts as a leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.
Mechanistic Rationale: The conversion of the pyrimidinone (a cyclic amide/lactam) to the 4-chloropyrimidine is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It functions by converting the amide oxygen into a better leaving group (a dichlorophosphate ester), which is then displaced by a chloride ion to yield the aromatic 4-chloro derivative. This product is now highly susceptible to SNAr at the C4 position, allowing for the introduction of various amines and other nucleophiles.
Caption: Workflow for the synthesis of C4-aminated 2-methyl-pyrrolo[3,2-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (Platform Intermediate)
This protocol details the crucial chlorination step to activate the pyrimidinone for further substitution.[3]
Materials:
-
2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 g, 6.7 mmol)
-
Phosphorus oxychloride (POCl₃) (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ammonia solution (for pH adjustment, if needed)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 g, 6.7 mmol).
-
Chlorination: Carefully add phosphorus oxychloride (20 mL) to the flask. Heat the mixture to reflux and maintain for 4 hours. The solid should dissolve as the reaction progresses.
-
Work-up (Quenching): After cooling to room temperature, carefully evaporate the excess POCl₃ in vacuo. Caution: This step must be performed in a well-ventilated fume hood. Add crushed ice to the residue slowly and carefully to quench any remaining POCl₃.
-
Neutralization & Extraction: Adjust the pH of the aqueous residue to ~8 using a saturated NaHCO₃ solution or dilute ammonia solution. The product will precipitate. Extract the aqueous mixture with DCM or CHCl₃ (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of CHCl₃:MeOH (e.g., 100:1 to 50:3 v/v).
Expected Outcome: The protocol should yield 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine as a light-yellow solid.
| Parameter | Value | Reference |
| Typical Yield | ~75% (726 mg) | [3] |
| Melting Point | 138–139°C | [3] |
| ¹H NMR (DMSO-d₆) | δ 12.26 (s, 1H), 7.9 (s, 1H), 6.6 (s, 1H), 2.60 (s, 3H) | [3] |
Protocol 2: Synthesis of N,2-Dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
This protocol demonstrates the utility of the chlorinated intermediate in a nucleophilic aromatic substitution reaction to install a substituted amine at the C4 position.[3]
Materials:
-
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (from Protocol 1)
-
N-Methylaniline
-
A suitable solvent (e.g., isopropanol, n-butanol, or DMF)
-
A suitable base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)), if necessary.
Procedure:
-
Reaction Setup: In a sealed tube or round-bottom flask, dissolve 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine in a suitable solvent like isopropanol.
-
Nucleophilic Substitution: Add N-methylaniline (typically 1.5-2.0 equivalents). If the amine is not used as the solvent, a non-nucleophilic base like DIPEA can be added to scavenge the HCl byproduct.
-
Heating: Heat the reaction mixture (e.g., 80-120°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent in vacuo.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final compound. For basic compounds, conversion to a hydrochloride salt can aid in purification and handling.
Expected Outcome: The protocol should yield the desired C4-aminated product. Characterization data for a similar compound is provided for reference.
| Compound Name | ¹H NMR (DMSO-d₆) | Reference |
| N,2-Dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine HCl salt | δ 15.02 (s, 1H), 10.07 (s, 1H), 7.47–7.59 (m, 6H), 6.49 (s, H), 3.7 (s, 3H), 2.62 (s, 3H) | [3] |
Pillar 3: Advanced Methodologies - Domino Reactions
For more complex scaffolds, domino (or cascade) reactions offer an elegant and efficient approach to building molecular complexity in a single pot. The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via a palladium-catalyzed domino C-N coupling/hydroamination is a prime example.[5]
Mechanistic Rationale: This process begins with an alkynylated uracil derivative. A palladium catalyst, in conjunction with a suitable phosphine ligand (e.g., DPEphos), facilitates an intermolecular C-N bond formation between the pyrimidine C6 position and an aniline. This is followed by an intramolecular hydroamination, where the aniline nitrogen attacks the alkyne, leading to the formation of the pyrrole ring in a highly efficient manner. The choice of ligand and base (K₃PO₄) is critical for promoting the desired catalytic cycle and achieving high yields.
Caption: Domino reaction for pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione synthesis.[5]
This advanced methodology tolerates a wide variety of functional groups on the aniline component, demonstrating its robustness and applicability for creating diverse libraries of compounds for screening and drug development.[5]
References
- Abreu, R. M. F., Tiedemann, R., Ehlers, P., & Langer, P. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010-1017. [Link]
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
- Mishra, V., Tiwari, M., Singh, R., Singh, P., & Singh, V. K. (2014). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 57(24), 10295-10306. [Link]
- Kawakita, Y., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3975-91. [Link]
- Patel, K. D., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 055-065. [Link]
- Mishra, V., et al. (2015). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. Journal of Medicinal Chemistry, 58(18), 7335-7349. [Link]
- Montgomery, J. A., & Hewson, K. (1976). New Approaches to the Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry, 41(12), 2118-2121. [Link]
- Mishra, V., et al. (2014). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 57(24), 10295-10306. [Link]
- Cherian, J., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(11), 1969-1981. [Link]
- Gangjee, A., et al. (2010). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 27(8), 1619-1635. [Link]
- de la Cruz, J., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3849-3854. [Link]
- Stanovnik, B., & Tišler, M. (1984). New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. Journal of the Chemical Society, Perkin Transactions 1, 3051-3054. [Link]
Sources
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Utilizing the 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold in Kinase Inhibitor Discovery
Abstract: Protein kinases are a cornerstone of cellular signaling and represent one of the most critical target classes in modern drug discovery. The pyrrolo[3,2-d]pyrimidine core is a well-established "privileged scaffold" that serves as an effective hinge-binding motif in the development of ATP-competitive kinase inhibitors. This document provides a comprehensive guide for researchers and drug development professionals on leveraging 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine, a key chemical intermediate, to synthesize and evaluate novel kinase inhibitors. We will detail a multi-phase experimental workflow, from initial biochemical potency and selectivity screening to validation of on-target effects in physiologically relevant cellular models. The protocols and insights herein are designed to provide a robust framework for identifying and advancing potent and selective kinase inhibitor candidates.
Introduction: The Strategic Value of the Pyrrolo[3,2-d]pyrimidine Scaffold
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them highly attractive therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment in these areas.
The pyrrolo[3,2-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows it to effectively compete with endogenous ATP by forming key hydrogen bonds with the "hinge region" of the kinase active site.[3] this compound is not typically an active inhibitor itself but serves as a critical starting material or intermediate in medicinal chemistry.[4][5] The chlorine atom at the 2-position provides a versatile chemical handle for synthetic elaboration, enabling the generation of large compound libraries. These modifications are crucial for tuning a compound's potency and, critically, its selectivity against the highly conserved family of over 500 human kinases.[2][6]
This guide outlines a logical, multi-step assay cascade designed to systematically evaluate derivatives of the this compound scaffold.
Figure 1: A typical kinase inhibitor discovery workflow, starting from a chemical scaffold and progressing through biochemical and cellular validation.
Phase 1: Primary Biochemical Potency Assays
The initial goal is to determine if and how potently the synthesized derivatives inhibit the kinase of interest in a purified, cell-free system. This provides a clean measure of direct enzyme inhibition. Luminescence-based assays that quantify ATP consumption are a robust and widely used method.[1]
Protocol 2.1: IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescence signal is directly proportional to kinase activity.[6]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which fuels a luciferase/luciferin reaction to produce a quantifiable light signal.
Materials:
-
Purified, active kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound derivatives (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-based luminometer
Methodology:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of the 384-well assay plate.
-
Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for 0% activity.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 5-20% ATP consumption).
-
Add 10 µL of the 2X kinase/substrate solution to each well containing the compound.
-
Pre-incubate the plate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.[6]
-
Prepare a 2X ATP solution in Kinase Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately assess ATP-competitive inhibitors.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is now 20 µL, and the final DMSO concentration should be kept low (e.g., ≤1%) to minimize solvent effects.[1]
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete unused ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Data Presentation Example
| Compound ID | Target Kinase IC50 (nM) |
| Derivative A | 15 |
| Derivative B | 256 |
| Derivative C | >10,000 |
| Staurosporine (Control) | 5 |
Phase 2: Secondary Assays for Selectivity
A potent inhibitor is of little therapeutic value if it inhibits dozens of other kinases, leading to off-target toxicity. The goal of this phase is to assess the selectivity of the most potent "hits" from the primary screen.
Rationale: The human kinome is structurally homologous, especially in the ATP-binding site.[6] Evaluating inhibitors against a panel of diverse kinases is essential to identify compounds that preferentially bind to the intended target.
Methodology: The protocol is identical to the primary biochemical assay (Protocol 2.1), but it is run in parallel using a panel of different purified kinases. The panel should ideally include kinases from different families and those known for common off-target liabilities (e.g., SRC, LCK).
Data Presentation Example: Selectivity Profile of Derivative A
| Kinase Target | IC50 (nM) |
| Target Kinase X | 15 |
| Kinase Family Member Y | 220 |
| Kinase Family Member Z | 1,500 |
| Off-Target Kinase A | >10,000 |
| Off-Target Kinase B | 8,500 |
A compound with a >100-fold selectivity window between the primary target and other kinases is generally considered a strong candidate for further development.
Phase 3: Cellular Assays for Target Validation
Demonstrating potency in a biochemical assay is a critical first step, but it does not guarantee activity in a complex cellular environment.[7] Cell-based assays are essential to confirm that a compound can:
-
Penetrate the cell membrane.
-
Engage the target kinase in the presence of high intracellular ATP concentrations (~1-10 mM).
-
Inhibit the kinase's function, leading to a measurable downstream effect.
Figure 2: Conceptual diagram of a cell-based kinase functional assay, where an inhibitor blocks substrate phosphorylation.
Protocol 4.1: Cellular Target Engagement using NanoBRET™
This assay directly measures compound binding to the target kinase in living cells.
Principle: The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, it is close enough to the luciferase for Bioluminescence Resonance Energy Transfer (BRET) to occur. A test compound that binds to the kinase will displace the tracer, disrupting BRET and causing a measurable decrease in the signal.[7]
Methodology:
-
Cell Preparation: Seed cells transiently or stably expressing the NanoLuc®-Kinase fusion protein in a 96-well plate.
-
Compound Addition: Add serially diluted test compounds to the wells and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate according to the manufacturer's protocol.
-
Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against compound concentration to determine a cellular IC50, reflecting target occupancy.
Protocol 4.2: Functional Assay - Western Blot for Substrate Phosphorylation
This method provides direct evidence that the inhibitor is blocking the catalytic activity of the target kinase within the cell.
Methodology:
-
Cell Culture and Treatment: Plate cells in a 6-well format and allow them to adhere. Starve cells of serum if necessary to reduce basal pathway activation.
-
Stimulation (if required): For many receptor tyrosine kinases, you must stimulate the pathway with the appropriate growth factor (e.g., EGF for EGFR) to induce substrate phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's direct substrate (e.g., anti-phospho-AKT).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Crucial Control: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure that changes in the phospho-signal are due to inhibition, not protein degradation.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of the phospho-substrate to the total substrate indicates effective target inhibition.
Data Interpretation and Troubleshooting
A common challenge in kinase drug discovery is a discrepancy between biochemical and cellular potency.[7]
| Observation | Possible Cause(s) | Suggested Action |
| Potent in Biochemical Assay, Weak in Cellular Assay | 1. Poor cell permeability. 2. Compound is subject to cellular efflux (e.g., P-gp pumps). 3. High intracellular ATP concentration outcompetes the inhibitor. 4. Compound is rapidly metabolized. | 1. Modify chemical structure to improve LogP. 2. Test in efflux pump inhibitor co-assays. 3. Strive for higher biochemical potency. 4. Perform metabolic stability assays. |
| Potent in Cellular Assay, Weak in Biochemical Assay | 1. Compound requires metabolic activation. 2. Assay conditions (e.g., buffer, kinase construct) are suboptimal. 3. Compound inhibits a different kinase upstream in the cellular pathway. | 1. Test compound metabolites. 2. Re-optimize biochemical assay parameters. 3. Perform broad selectivity screening to identify the true target. |
Conclusion
The this compound scaffold is a powerful starting point for the development of novel kinase inhibitors. However, the journey from a chemical scaffold to a validated lead compound requires a rigorous and systematic evaluation process. By employing a phased approach that begins with precise biochemical characterization and progresses to robust cellular validation, researchers can effectively identify derivatives with the desired potency, selectivity, and cellular activity. This structured assay cascade provides a reliable framework for making data-driven decisions, minimizing wasted resources, and increasing the probability of success in any kinase-focused drug discovery program.
References
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Reaction Biology. (2022).
- PubChem. (n.d.). This compound.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- Mand, T., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
- MySkinRecipes. (n.d.). 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. MySkinRecipes. [Link]
- ChemBK. (2024). This compound. ChemBK. [Link]
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
- Li, Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. International Journal of Molecular Sciences. [Link]
- Oguro, Y., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters. [Link]
- Unnamed Source. (n.d.). The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis.
- Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: In Vitro Antitumor Efficacy Testing of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Introduction
The pyrrolo[3,2-d]pyrimidine scaffold is a purine isostere of significant interest in medicinal chemistry due to its prevalence in ATP-competitive kinase inhibitors.[1] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Halogenated pyrrolo[3,2-d]pyrimidine analogues have demonstrated antiproliferative activity in various cancer cell lines, suggesting that compounds like 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine hold potential as novel anticancer agents.[2][3]
This guide provides a comprehensive framework for the in vitro evaluation of the antitumor efficacy of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for key assays and explaining the scientific rationale behind each experimental choice. Our approach ensures a robust and logical progression from broad cytotoxic screening to more detailed mechanistic studies.
Compound Profile: this compound
-
Structure: A heterocyclic compound featuring a pyrrole ring fused to a pyrimidine ring, with a chlorine substituent at the 2-position.[4]
-
Molecular Formula: C6H4ClN3[4]
-
Predicted Mechanism of Action: As a pyrrolopyrimidine, it is hypothesized to function as a kinase inhibitor, competing with ATP for the binding site on various protein kinases.[1][5] This can disrupt signaling pathways essential for cancer cell proliferation, survival, and cell cycle progression.[6]
Part 1: Initial Cytotoxicity Screening
The primary objective is to determine the concentration-dependent cytotoxic effect of this compound across a panel of cancer cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[7]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Protocol 1.1: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]
-
Solubilization solution (e.g., 100% DMSO).[10]
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in complete medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[7]
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
Data Presentation: IC50 Values
Summarize the calculated IC50 values in a table for clear comparison across different cell lines and time points.
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| HeLa | Cervical Adenocarcinoma | [Experimental Value] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] |
| HEK293 | Normal Kidney | [Experimental Value] |
Part 2: Mechanistic Investigations
Once the cytotoxic potential is established, the next logical step is to investigate the underlying mechanism of cell death. Key questions to address are whether the compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest.
Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is lost.[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]
-
Washing: Wash the cells once with cold PBS.[16]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2.2: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound-induced block at a specific checkpoint will lead to an accumulation of cells in the corresponding phase.
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).[18]
-
Ice-cold 70% ethanol.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells and treat with the compound as described in Protocol 2.1.
-
Harvesting: Harvest cells by trypsinization, centrifuge, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate for at least 2 hours at 4°C (cells can be stored for weeks at this stage).[19]
-
Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI/RNase staining solution.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Part 3: Advanced Mechanistic and Long-Term Efficacy Studies
To gain deeper insights, it is crucial to investigate the compound's effect on specific signaling pathways and its long-term impact on cancer cell survival and proliferation.
Protocol 3.1: Western Blotting for Signaling Pathway Analysis
Western blotting allows for the detection of specific proteins in a cell lysate.[21] Given that pyrrolopyrimidines often act as kinase inhibitors, this technique is essential for examining the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3) and markers of apoptosis (e.g., cleaved Caspase-3, PARP).[22][23]
Procedure:
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.[25]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[25]
Protocol 3.2: Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony (a cluster of at least 50 cells).[26] It measures reproductive cell death and provides a more stringent evaluation of anticancer efficacy than short-term viability assays.[27]
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells) into 6-well plates. The optimal seeding density must be determined empirically for each cell line.[28]
-
Treatment: Allow cells to attach overnight, then treat with low concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixing and Staining:
-
Quantification: Wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically >50 cells) in each well.
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to characterizing the in vitro antitumor efficacy of this compound. The data generated from these assays will provide a robust foundation for understanding its potency, mechanism of action, and potential as a therapeutic candidate. Positive and compelling results would warrant further investigation, including kinase profiling assays to identify specific molecular targets, in vivo efficacy studies in animal models, and pharmacokinetic/pharmacodynamic (PK/PD) analysis.
References
- Soft Agar Assay for Colony Form
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Propidium Iodide Cell Viability Flow Cytometry Protocol. (n.d.). R&D Systems.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). BenchChem.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
- Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.).
- DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility.
- Colony formation assay: A tool to study cell survival. (n.d.). Abcam.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
- Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Cytotoxicity MTT Assay Protocols and Methods. (2026).
- MTT assay protocol. (n.d.). Abcam.
- A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014, August 26). YouTube.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
- The Annexin V Apoptosis Assay. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (n.d.). Thermo Fisher Scientific.
- Colony Forming Assay. (n.d.). Ossila.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium.
- MTT Cell Proliferation Assay. (n.d.).
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. (2019, October 17). Protocols.io.
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (2018). NIH.
- Cancer Research: Cell Proliferation and Colony Form
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI.
- Western blot protocol. (n.d.). Abcam.
- Application Notes: Western Blot Protocol for Target Validation of "Anticancer Agent 114". (2025). BenchChem.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed.
- Western Blotting Protocol. (n.d.). CST.
- Pyrrolopyrimidine Bumped Kinase Inhibitors for the Tre
- Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. (2021). PMC.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. (n.d.). PMC - NIH.
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018, January 22). PubMed.
- This compound. (n.d.). PubChem.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H4ClN3 | CID 45789986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. atcc.org [atcc.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. medium.com [medium.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
- 26. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 27. agilent.com [agilent.com]
- 28. ossila.com [ossila.com]
- 29. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for the Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via Domino C-N Coupling/Hydroamination
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine nucleus, an isomer of purine, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, polymerases, and other ATP-binding proteins. Consequently, derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, and potent antitumor properties.[1][2] For instance, compounds like Pemetrexed, a multitargeted antifolate, and TAK-285, a HER2/EGFR inhibitor, highlight the therapeutic potential of this structural motif in oncology.[1] The development of efficient and modular synthetic routes to access novel, substituted pyrrolo[3,2-d]pyrimidines is therefore of paramount importance for advancing drug development programs.
This application note details a robust and versatile methodology for the synthesis of a diverse library of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. The strategy hinges on a powerful palladium-catalyzed domino reaction that sequentially combines a Buchwald-Hartwig C-N coupling with an intramolecular hydroamination of an alkyne.[3][4] This one-pot process offers significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate molecular complexity from readily accessible starting materials.
Reaction Principle: A Palladium-Catalyzed Domino Cascade
The core of this synthetic strategy is a palladium-catalyzed domino sequence that transforms 6-alkynylated 5-bromo-uracil derivatives and various anilines into the target tricyclic pyrrolopyrimidine scaffold in a single operation. The reaction proceeds through two mechanistically distinct but seamlessly integrated catalytic cycles.
-
Buchwald-Hartwig C-N Coupling: The sequence initiates with the palladium-catalyzed cross-coupling of the bromo-uracil substrate with an aniline. This well-established reaction forms the crucial C-N bond that tethers the aniline moiety to the pyrimidine ring.
-
Intramolecular Hydroamination: The intermediate formed in the first step contains a pendant N-H group and a proximate alkyne functionality. The palladium catalyst then facilitates an intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne, leading to the formation of the fused pyrrole ring and regeneration of the active catalyst.
This domino approach obviates the need for isolating the intermediate from the C-N coupling step, thereby streamlining the synthetic workflow and often improving overall yields.
Proposed Mechanistic Pathway
The synergy between the C-N coupling and hydroamination is orchestrated by a single palladium catalyst. The proposed catalytic cycle, illustrated below, outlines the key elementary steps involved in this elegant transformation.
Caption: Proposed catalytic cycle for the domino C-N coupling/hydroamination.
Detailed Steps:
-
Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the 5-bromo-6-alkynyluracil substrate to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The aniline substrate coordinates to the palladium center, followed by deprotonation by the base (K₃PO₄) to form a palladium-amido complex.
-
Reductive Elimination: This key step forms the C-N bond, yielding the alkynyl-anilino-uracil intermediate and regenerating the Pd(0) catalyst.
-
π-Alkyne Complex Formation: The newly formed intermediate coordinates to a Pd(0) center via its alkyne moiety.
-
Intramolecular Hydroamination: The coordinated alkyne is activated towards nucleophilic attack. The tethered N-H group adds across the triple bond in an intramolecular fashion, forming a vinyl-palladium species.
-
Protonolysis & Catalyst Regeneration: The vinyl-palladium intermediate undergoes protonolysis to release the final pyrrolo[3,2-d]pyrimidine product and regenerate the active L-Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
Part A: Synthesis of Starting Material (6-Alkynyl-5-bromo-1,3-dimethyluracil)
This protocol describes the synthesis of the key alkynylated uracil precursor via a Sonogashira coupling reaction.
Caption: Workflow for the synthesis of the alkynylated uracil precursor.
Materials:
-
5-Bromo-6-chloro-1,3-dimethyluracil
-
Aryl acetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol %)
-
Copper(I) iodide (CuI) (5 mol %)
-
Triethylamine (NEt₃) (10 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-6-chloro-1,3-dimethyluracil, Pd(PPh₃)₂Cl₂ (5 mol %), and CuI (5 mol %).
-
Add anhydrous DMSO via syringe, followed by triethylamine (10 equiv).
-
Add the corresponding aryl acetylene (1.2 equiv) dropwise to the mixture.
-
Stir the reaction mixture at 25 °C for 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 6-alkynyl-5-bromo-1,3-dimethyluracil derivative.[3]
Part B: Domino C-N Coupling/Hydroamination Protocol
This protocol details the one-pot synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from the alkynylated uracil precursor.
Materials:
-
6-Alkynyl-5-bromo-1,3-dimethyluracil derivative
-
Aniline derivative (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
Bis(2-diphenylphosphinophenyl)ether (DPEphos) (5 mol %)
-
Potassium phosphate (K₃PO₄) (3 equiv)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine the 6-alkynyl-5-bromo-1,3-dimethyluracil substrate, Pd(OAc)₂ (5 mol %), DPEphos (5 mol %), and K₃PO₄ (3 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMA via syringe, followed by the aniline derivative (1.2 equiv).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 15 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.[3][5]
Data Summary: Substrate Scope and Yields
The optimized reaction conditions have been successfully applied to a range of substituted alkynylated uracils and anilines, demonstrating the versatility of this methodology.[3][5]
| Entry | Aniline Substituent (R¹) | Alkyne Substituent (R²) | Product | Yield (%) |
| 1 | 4-Me | Ph | 4a | 78 |
| 2 | 4-OMe | Ph | 4b | 75 |
| 3 | 4-F | Ph | 4c | 69 |
| 4 | 4-CF₃ | Ph | 4d | 65 |
| 5 | 4-Br | Ph | 4e | 71 |
| 6 | 2-Me | Ph | 4f | 62 |
| 7 | 4-Me | 4-Tolyl | 4g | 81 |
| 8 | 4-Me | 3-Tolyl | 4h | 55 |
| 9 | 4-Me | 4-OMe-Ph | 4i | 79 |
| 10 | 4-CF₃ | 4-OMe-Ph | 4j | 68 |
| 11 | 4-Me | 4-NMe₂-Ph | 4k | 45 |
Data synthesized from the Beilstein J. Org. Chem. 2015, 11, 2336–2342.[3]
Expert Insights and Troubleshooting
As with any transition metal-catalyzed reaction, success lies in understanding the nuances of the catalytic system and potential pitfalls.
Causality Behind Experimental Choices
-
Catalyst System (Pd(OAc)₂ / DPEphos): While several palladium sources and phosphine ligands can be screened, the combination of Pd(OAc)₂ and the bidentate ligand DPEphos was found to be optimal.[3] DPEphos possesses a large natural bite angle and sufficient steric bulk, which are known to promote the reductive elimination step in the Buchwald-Hartwig cycle and prevent catalyst deactivation pathways like β-hydride elimination. Its electron-rich nature also facilitates the initial oxidative addition of the aryl bromide. The use of a bidentate ligand can also stabilize the catalytic species, leading to higher turnover numbers.
-
Base (K₃PO₄): Potassium phosphate is a moderately weak, non-nucleophilic base.[3] This is critical for substrates bearing base-sensitive functional groups (e.g., esters, ketones) that could be compromised by stronger bases like sodium tert-butoxide. K₃PO₄ is sufficiently basic to facilitate the deprotonation of the aniline coordinated to the palladium center, driving the C-N coupling forward without causing significant side reactions.
-
Solvent (DMA): N,N-Dimethylacetamide is a polar aprotic solvent with a high boiling point. Its polarity aids in the dissolution of the inorganic base (K₃PO₄) and the various polar intermediates in the catalytic cycle. The high boiling point (165 °C) allows the reaction to be conducted at elevated temperatures (100 °C) safely, which is necessary to drive both the C-N coupling and the hydroamination steps to completion.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | 1. Inactive catalyst (Pd(0) not formed or catalyst decomposed).2. Poor quality of reagents (e.g., wet solvent/amine, impure starting material).3. Insufficiently inert atmosphere. | 1. Use a pre-catalyst or ensure anhydrous/deoxygenated conditions. Screen other ligands (e.g., XPhos).2. Use freshly distilled/dried solvents and amines. Purify starting materials.3. Ensure proper Schlenk or glovebox technique. |
| Formation of Side Products | 1. Aniline Homocoupling: Can occur at high temperatures.2. Hydrodehalogenation: The bromo-uracil is reduced to the corresponding uracil.3. Alkyne Dimerization/Polymerization: A common side reaction in Sonogashira and related couplings. | 1. Lower the reaction temperature slightly or reduce catalyst loading.2. Ensure strictly anhydrous conditions. This side reaction is often promoted by water.3. Use a slight excess of the aniline and ensure efficient stirring. |
| "Decomposition" Byproducts | 1. Catalyst Decomposition: Formation of palladium black is a visual indicator.2. Substrate Decomposition: The alkynylated uracil or aniline may not be stable at 100 °C for 15h. | 1. Use a more robust ligand or a pre-catalyst. Ensure the reaction is not overheated.2. Lower the reaction temperature and accept a longer reaction time. If a specific functional group is the issue, consider a protecting group strategy. |
Conclusion
The palladium-catalyzed domino C-N coupling/hydroamination reaction is a highly effective and convergent strategy for the synthesis of medicinally relevant pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can rapidly access a wide range of structurally diverse analogs for biological screening and lead optimization. This application note provides a comprehensive guide, from the synthesis of precursors to detailed protocols and troubleshooting advice, to empower scientists in drug development to effectively utilize this powerful synthetic transformation.
References
- Al-Hadedi, A. A. M.; Langer, P. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein J. Org. Chem.2015, 11, 2336–2342. [Link][3][4]
- Liang, T.; Yang, Y.; Wang, J.; Xie, Z.; Chen, X. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Rev. Med. Chem.2023, 23(10), 1118-1136. [Link][1][2]
- Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116(19), 12564–12649. [Link]
- Al-Hadedi, A. A. M.; Langer, P. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. PubMed2015, 11, 2336-42. [Link][1][5]
- Sherwood, J.; Clark, J. H.; Fairlamb, I. J. S.; Slattery, J. M. Solvent effects in palladium catalysed cross-coupling reactions. Green Chem.2019, 21, 2164-2213. [Link]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47(34), 6338-6361. [Link]
- Müller, T. E.; Hultzsch, K. C.; Yus, M.; Foubelo, F.; Tada, M. Hydroamination: Direct Addition of N-H Bonds to Alkenes and Alkynes. Chem. Rev.2008, 108(9), 3795–3892. [Link]
- Pathania, S.; Rawal, R. K. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. Eur. J. Med. Chem.2018, 157, 626-656. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. soc.chim.it [soc.chim.it]
- 4. d-nb.info [d-nb.info]
- 5. Palladium-Catalyzed Direct Arylation-Based Domino Synthesis of Annulated N-Heterocycles Using Alkenyl or (Hetero)Aryl 1,2-Dihalides [organic-chemistry.org]
Application Notes & Protocols: Leveraging 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine for the Development of Potent Cyclin-Dependent Kinase (CDK) Inhibitors
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine as a foundational scaffold for the synthesis and evaluation of Cyclin-Dependent Kinase (CDK) inhibitors. We delve into the rationale behind scaffold selection, provide detailed synthetic protocols, and outline robust methodologies for both biochemical and cell-based inhibitor characterization. The protocols are designed to be self-validating, incorporating critical controls and explaining the causality behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Central Role of CDKs and the Promise of Pyrrolopyrimidines
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of the cell cycle.[1][2] Their sequential activation, driven by binding to specific cyclin partners, ensures the orderly progression through distinct phases of cell division.[3] Dysregulation of CDK activity, often through overexpression or mutation, is a hallmark of cancer, leading to uncontrolled cell proliferation.[2][4] This makes CDKs highly attractive targets for anticancer drug development.
The development of small molecule kinase inhibitors has revolutionized oncology. A key strategy in this field is the identification of "privileged scaffolds"—core molecular structures that can be readily modified to bind effectively to the ATP-binding pocket of kinases. The pyrrolo[2,3-d]pyrimidine core is one such scaffold.[5][6] Its structure mimics the purine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge" region of the kinase active site, a fundamental requirement for potent inhibition.[7] The this compound is a versatile starting material, providing a reactive "handle" at the C2 position for the strategic introduction of various substituents to achieve high potency and selectivity.
Synthetic Strategy: From Scaffold to Inhibitor
The chlorine atom at the C2 position of the pyrrolopyrimidine core is primed for nucleophilic substitution or, more commonly, for palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of a diverse library of inhibitor candidates. The Buchwald-Hartwig amination is a particularly powerful method for this transformation.
Protocol 2.1: Synthesis of 2-Anilino-5H-pyrrolo[3,2-d]pyrimidine Derivatives via Buchwald-Hartwig Cross-Coupling
This protocol describes a general method for coupling this compound with a desired aniline derivative.
Causality Behind Experimental Design:
-
Palladium Catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., BINAP, Xantphos): The palladium catalyst is essential for forming the new carbon-nitrogen bond. The bulky phosphine ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8][9]
-
Base (e.g., Sodium tert-butoxide, Cesium Carbonate): A non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile for the coupling reaction without competing in side reactions.[8][9]
-
Inert Atmosphere (Nitrogen or Argon): The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for maintaining catalytic activity and achieving high yields.
Materials:
-
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (or other protected 2-chloro-pyrrolopyrimidine)
-
Substituted Aniline (e.g., 4-sulfamoylaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or BINAP (ligand)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Dioxane or Toluene
-
Microwave reaction vials or round-bottom flask with condenser
-
Nitrogen or Argon gas line
Step-by-Step Procedure:
-
To a microwave reaction vial, add the 2-chloro-pyrrolo[3,2-d]pyrimidine starting material (1.0 eq).
-
Add the desired substituted aniline (1.2 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).
-
In a separate vial, briefly purge with inert gas, then add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and the ligand (e.g., Xantphos, 0.1 eq).
-
Add anhydrous solvent (e.g., DMF) to the catalyst/ligand mixture and then transfer this suspension to the main reaction vial.
-
Seal the vial and degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes.
-
Place the vial in a microwave reactor and heat to 100-120 °C for 1-2 hours, or alternatively, heat in an oil bath at 100 °C for 12-18 hours.[8][10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Partition the mixture between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final compound.
Caption: General workflow for Buchwald-Hartwig synthesis.
Biochemical Evaluation: Direct Inhibition of Kinase Activity
Once synthesized, the primary test for a putative inhibitor is to measure its direct effect on the target enzyme. An in vitro kinase assay quantifies the ability of a compound to block the phosphorylation of a substrate by a specific CDK/cyclin complex.[11][12] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13]
Protocol 3.1: In Vitro CDK Inhibition Assay using ADP-Glo™
Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, remaining ATP is depleted. Then, the ADP is converted back into ATP, which is used by luciferase to generate a light signal. A potent inhibitor will block the kinase reaction, leading to less ADP production and a lower luminescent signal.[13]
Materials:
-
Recombinant CDK enzyme (e.g., CDK9/Cyclin T1, CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., Histone H1 for CDK1/2)
-
ATP solution
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Compounds (dissolved in DMSO)
-
Staurosporine or Ribociclib (Positive Control Inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume assay plates
-
Luminometer
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds and controls in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. For the "no inhibitor" (100% activity) and "no enzyme" (background) controls, add 1 µL of DMSO.[13]
-
Enzyme Addition: Dilute the CDK enzyme to the desired working concentration in Kinase Buffer. Add 2 µL of the diluted enzyme to all wells except the "no enzyme" controls. Add 2 µL of Kinase Buffer to the "no enzyme" wells.
-
Substrate/ATP Addition: Prepare a mix of the substrate and ATP in Kinase Buffer. Initiate the kinase reaction by adding 2 µL of this mix to all wells. The final ATP concentration should be at or near its Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[13]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to detect the new ATP. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average "no enzyme" background signal from all other measurements.
-
Calculate Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO_Control))
-
Plot Percent Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Cell-Based Evaluation: Assessing Activity in a Biological Context
While an in vitro assay confirms direct target binding, a cell-based assay is essential to determine if the compound can enter cells, engage its target, and elicit a biological response.
Target Engagement: Monitoring Phospho-Rb Levels
For inhibitors targeting cell cycle CDKs like CDK4/6, a primary downstream substrate is the Retinoblastoma protein (Rb). Active CDK4/6 phosphorylates Rb, allowing the cell to progress through the G1/S checkpoint. A successful inhibitor should block this event.[14][15] This can be measured by Western blotting for phosphorylated Rb (p-Rb).
Principle: Cancer cells are treated with the inhibitor. After treatment, cells are lysed, and the proteins are separated by size using SDS-PAGE. Antibodies specific for Rb phosphorylated at a CDK-dependent site (e.g., Ser780) are used to detect the level of p-Rb. A decrease in the p-Rb signal relative to total Rb indicates effective target engagement.[10][15]
Caption: The CDK4/6-Rb signaling pathway targeted by inhibitors.
Protocol 4.1: Western Blot for Phospho-Rb (Ser780)
Materials:
-
Rb-positive cancer cell line (e.g., MCF-7)[14]
-
Complete cell culture medium
-
Test compounds and controls (dissolved in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: Rabbit anti-p-Rb (Ser780), Rabbit anti-total Rb, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Procedure:
-
Cell Treatment: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the test compound for 20-24 hours.[14] Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples and load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-p-Rb Ser780, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed for total Rb and a loading control like GAPDH.
Antiproliferative Activity
The ultimate goal of an anticancer agent is to halt the proliferation of cancer cells.
Critical Consideration: Assay Choice For cytostatic agents like CDK inhibitors, which primarily cause cell cycle arrest rather than immediate cell death, standard metabolic assays (e.g., MTT, CellTiter-Glo®) can be misleading.[16] Arrested cells often continue to grow in size and metabolic activity, masking the true antiproliferative effect.[17][18] Therefore, assays that measure cell number or DNA content are strongly recommended for a more accurate assessment.
Protocol 4.2: Crystal Violet Staining for Cell Proliferation
Principle: Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye retained after washing is directly proportional to the number of cells in the well, providing a reliable measure of cell proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Test compounds
-
Crystal Violet Solution (0.5% crystal violet in 20% methanol)
-
10% Acetic Acid
Step-by-Step Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72-96 hours to allow for multiple cell divisions in the control wells.
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Add 50 µL of Crystal Violet Solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing: Gently wash the plate with water multiple times until the water runs clear, removing all excess stain. Air dry the plate completely.
-
Solubilization and Measurement: Add 100 µL of 10% acetic acid to each well to solubilize the stain. Shake the plate for 5 minutes and measure the absorbance at 590 nm.
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the DMSO-treated control cells.
-
Plot the percentage of growth inhibition against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Summary and Interpretation
To effectively compare compounds, data should be organized systematically. The table below presents a template for summarizing results for a hypothetical series of inhibitors derived from the 2-chloro-pyrrolo[3,2-d]pyrimidine scaffold.
| Compound ID | C2-Substituent | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Selectivity (CDK9/CDK2) | MCF-7 GI₅₀ (µM) | p-Rb (Ser780) Reduction at 1 µM |
| Ref-Cpd | Known Inhibitor | 15 | 250 | 16.7 | 0.5 | +++ |
| SC-01 | 4-aminophenyl | 520 | >10,000 | >19 | 8.2 | + |
| SC-02 | 4-sulfamoylphenyl | 45 | 850 | 18.9 | 1.1 | +++ |
| SC-03 | 3-fluoro-4-sulfamoylphenyl | 28 | 1,200 | 42.9 | 0.8 | +++ |
This is example data for illustrative purposes only.
Interpretation: In this example, adding a sulfamoylphenyl group (SC-02) significantly improves both biochemical potency (CDK2 IC₅₀) and cellular activity (MCF-7 GI₅₀) compared to the simple aminophenyl analog (SC-01). The reduction in p-Rb confirms that this improved activity is due to on-target engagement. Further modification with a fluorine atom (SC-03) enhances potency and selectivity.
Conclusion
The this compound scaffold is a validated and highly tractable starting point for the development of novel CDK inhibitors. Its synthetic accessibility via robust cross-coupling chemistry allows for the systematic exploration of structure-activity relationships. By combining rigorous synthesis with a multi-tiered evaluation strategy—from direct biochemical inhibition assays to mechanism-based cellular assays—researchers can efficiently identify and optimize potent and selective clinical candidates. The protocols and insights provided herein offer a validated framework for advancing drug discovery programs targeting the CDK family.
References
- Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. PubMed.
- Measuring Cyclin-Dependent Kinase Activity.
- Cdk1 Specific Phosphorylation Sites Identification by Kinase Assay | Protocol Preview. JoVE.
- Application Notes and Protocols for a Cdk7 In Vitro Kinase Assay. BenchChem.
- Various scaffolds for CDK9 inhibitors.
- Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. MDPI.
- Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. PubMed.
- CDK1/CyclinA2 Kinase Assay.
- Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. PubMed Central.
- Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B.
- Technical Support Center: CDK Inhibitor Cell-Based Assays. BenchChem.
- The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays.
- Cyclin dependent kinase signaling in oncology: Evaluation of CDK4/6 inhibition in breast cancer cell lines via HTRF immunoassays. Revvity.
- The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate prolifer
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed Central.
- EP2331547B1 - Pyrrolopyrimidine compounds as cdk inhibitors.
- pyrrolo[2,3-d]pyrimidine deriv
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors.
- Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry (RSC Publishing).
- pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. Taylor & Francis Online.
- Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed Central.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI.
- Full article: Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Taylor & Francis Online.
Sources
- 1. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2331547B1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application of Pyrrolo[3,2-d]pyrimidines in Medicinal Chemistry: A Technical Guide
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery
The pyrrolo[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to the native purine nucleobase, adenine, allows it to function as a potent "hinge-binding" motif, competitively inhibiting the ATP-binding sites of numerous enzymes, particularly kinases. This fundamental interaction has established the scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple, distinct biological targets, leading to a broad spectrum of therapeutic applications. This guide provides an in-depth overview of the medicinal chemistry applications of pyrrolo[3,2-d]pyrimidines, focusing on their roles as anticancer and antimicrobial agents, complete with detailed mechanistic insights and validated experimental protocols.
Section 1: Pyrrolo[3,2-d]pyrimidines as Anticancer Agents
The dysregulation of cellular signaling pathways is a hallmark of cancer. Pyrrolo[3,2-d]pyrimidines have been extensively developed to target key nodes in these pathways, demonstrating efficacy in two major areas: kinase inhibition and the disruption of one-carbon metabolism.
Application as Kinase Inhibitors: Targeting EGFR/HER2
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[1] Mutations or overexpression of these kinases are common drivers in various cancers. Pyrrolo[3,2-d]pyrimidine derivatives have been designed as potent dual inhibitors of EGFR and HER2.[2]
Mechanism of Action: These inhibitors function as ATP-competitive ligands. The nitrogen atoms within the pyrimidine ring form crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, effectively blocking ATP from binding and preventing the kinase from phosphorylating its downstream targets. This cessation of signaling leads to cell cycle arrest and apoptosis in cancer cells dependent on these pathways.
Signaling Pathway Diagram: EGFR/HER2 Inhibition
Caption: Inhibition of EGFR/HER2 by Pyrrolo[3,2-d]pyrimidines blocks downstream signaling.
Quantitative Data: EGFR/HER2 Inhibition
The following table summarizes the inhibitory activity of a preclinical candidate, 51m , a pyrrolo[3,2-d]pyrimidine derivative.
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| 51m | HER2 | 0.98 | BT-474 | 2.0 | [2] |
| EGFR | 2.5 | (Breast Cancer) |
IC50: Half-maximal inhibitory concentration (enzyme assay). GI50: Half-maximal growth inhibition (cell-based assay).
Application as One-Carbon Metabolism Inhibitors: Targeting SHMT2
One-carbon (C1) metabolism is a complex network of pathways that provides single-carbon units for the biosynthesis of nucleotides and amino acids, essential for rapidly proliferating cancer cells.[3] These pathways are compartmentalized between the cytosol and mitochondria.[4] Serine hydroxymethyltransferase 2 (SHMT2) is a key mitochondrial enzyme in this network. Novel pyrrolo[3,2-d]pyrimidine compounds, such as AGF347, have been developed to target SHMT2, along with other cytosolic enzymes in the pathway.[5][6]
Mechanism of Action: By inhibiting SHMT2, these compounds disrupt the mitochondrial production of glycine and one-carbon units. This leads to a depletion of the building blocks necessary for purine and thymidylate synthesis in the cytosol, ultimately halting DNA replication and cell division.[4] Some compounds also inhibit cytosolic enzymes like SHMT1 and GARFTase, creating a multi-targeted blockade of C1 metabolism.[6]
Signaling Pathway Diagram: One-Carbon Metabolism Inhibition
Caption: Pyrrolo[3,2-d]pyrimidines disrupt mitochondrial and cytosolic one-carbon metabolism.
Quantitative Data: SHMT2 Inhibition
The table below shows the inhibitory potency of lead compounds against one-carbon metabolism enzymes and various cancer cell lines.[4]
| Compound | SHMT1 (Ki, μM) | SHMT2 (Ki, μM) | H460 (NSCLC) IC50 (nM) | HCT116 (Colon) IC50 (nM) | MIA PaCa-2 (Pancreatic) IC50 (nM) |
| AGF291 | 0.44 | 0.098 | 150 | 180 | 120 |
| AGF320 | 0.13 | 0.041 | 140 | 120 | 110 |
| AGF347 | 0.28 | 0.038 | 60 | 90 | 70 |
Ki: Inhibition constant. IC50: Half-maximal inhibitory concentration.
Section 2: Experimental Protocols
Protocol: One-Pot, Three-Component Synthesis of a Pyrrolo[3,2-d]pyrimidine Scaffold
This protocol describes a general, efficient method for synthesizing the core pyrrolo[3,2-d]pyrimidine structure, adapted from established literature.[7][8]
Principle: This reaction involves the condensation of an arylglyoxal, a 6-aminouracil derivative, and a third component (e.g., 4-hydroxycoumarin) in the presence of an organocatalyst like L-proline. The reaction proceeds under reflux conditions to yield the fused heterocyclic product.
Materials:
-
4-hydroxycoumarin (1.0 mmol)
-
Arylglyoxal hydrate (1.0 mmol)
-
6-aminouracil (or 1,3-dimethyl-6-aminouracil) (1.0 mmol)
-
L-proline (0.2 mmol, 20 mol%)
-
Glacial Acetic Acid (5 mL)
-
Ethanol (EtOH), cold
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a 50 mL round-bottom flask, add 4-hydroxycoumarin (1.0 mmol), arylglyoxal hydrate (1.0 mmol), 6-aminouracil (1.0 mmol), and L-proline (0.2 mmol).
-
Add 5 mL of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the stirred solution to reflux and maintain for 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After 4 hours, remove the heat source and allow the mixture to cool to room temperature.
-
A precipitate should form upon cooling. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected precipitate with a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Dry the product in a vacuum oven to yield the pyrrolo[3,2-d]pyrimidine derivative. The product typically appears as colored needles.[7]
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol details the use of the MTT assay to determine the cytotoxic effects of synthesized pyrrolo[3,2-d]pyrimidine compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.
Materials:
-
Cancer cell line of interest (e.g., HCT116, BT-474)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Pyrrolo[3,2-d]pyrimidine test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50/IC50 value.
Protocol: In Vitro Antibacterial Activity (Agar Well Diffusion Assay)
This protocol outlines a standard method for screening the antibacterial potential of pyrrolo[3,2-d]pyrimidine derivatives.
Principle: The agar well diffusion method assesses the antimicrobial activity of a substance by measuring its ability to inhibit the growth of a microorganism on an agar plate. The test compound diffuses from a well into the inoculated agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will form around the well where growth is prevented.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Tryptic Soy Broth)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (solvent, e.g., DMSO)
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending colonies from a fresh culture in sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage. Allow the plate to dry for 5-10 minutes.
-
Well Creation: Use a sterile cork borer to punch uniform wells (6 mm in diameter) into the agar.
-
Sample Loading: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. Similarly, load the positive and negative controls into separate wells on the same plate.
-
Incubation: Incubate the plates in an inverted position for 18-24 hours at 37°C.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone diameter indicates greater antibacterial activity. Compare the zone sizes of the test compounds to the positive and negative controls.
Experimental Workflow Diagram
Caption: Workflow for the biological evaluation of novel pyrrolo[3,2-d]pyrimidines.
Conclusion and Future Directions
The pyrrolo[3,2-d]pyrimidine scaffold is a remarkably versatile platform in medicinal chemistry. Its proven ability to target fundamental cellular processes, such as kinase signaling and metabolism, has led to the development of potent anticancer agents with diverse mechanisms of action. The ongoing exploration of this scaffold continues to yield novel compounds with potential applications against a wide array of diseases, including bacterial and viral infections. The protocols and data presented in this guide offer a robust framework for researchers to synthesize, evaluate, and further optimize these promising therapeutic agents. Future work will likely focus on enhancing selectivity, overcoming drug resistance mechanisms, and exploring new therapeutic areas for this privileged heterocyclic system.
References
- Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8).
- Dekhne, A. S., Shah, K., Ducker, G. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799.
- Dekhne, A. S., Shah, K., Ducker, G. S., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular cancer therapeutics.
- Tai, W., Mahato, R., & Cheng, K. (2010). The role of HER2 in cancer therapy and targeted drug delivery. Journal of controlled release : official journal of the Controlled Release Society, 146(3), 264–275.
- Dekhne, A. S., Shah, K., Ducker, G. S., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics.
- Buonfiglio, R., Belcastro, E., & De Felice, F. (2017). HER2/neu as a Signaling and Therapeutic Marker in Uterine Serous Carcinoma. International journal of molecular sciences, 18(5), 926.
- Reed, M. C., Nijhout, H. F., & Ulrich, C. M. (2008). Mathematical Models of Folate-Mediated One-Carbon Metabolism. Vitamins and hormones, 79, 43–76.
- Lab Tech. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Lab Tech.
- Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes.
- Khalafy, J., & Ramezani, F. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1).
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Matherly, L. H., & Czajkowski, S. (n.d.). Pathways of one-carbon metabolism. Ocr.
- National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Assay Guidance Manual.
- Khalafy, J., & Ramezani, F. (2018). One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate.
- Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing.
- Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell metabolism, 25(1), 27–42.
- Balakumar, A., et al. (2018). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Microbial Pathogenesis, 120, 1-12.
- Nathan, P., et al. (1978). A new topical antimicrobial assay for burn wound research. Journal of Burn Care & Rehabilitation, 19(5), 415-419.
- Khalafy, J., & Ramezani, F. (2018). A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst. Heterocyclic Communications, 24(1), 45-48.
- Khalafy, J., & Ramezani, F. (2018). One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
- Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism.
- BioRender. (n.d.). HER2/EGFR Signaling Pathway in Breast Cancer. BioRender.
- Ducker, G. S., & Rabinowitz, J. D. (2016). Folate-dependent one-carbon cycle. ResearchGate.
- Ducker, G. S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Diagram of folate and one-carbon metabolism in mammalian organisms. ResearchGate.
- Khalafy, J., & Ramezani, F. (2018). Scheme 1. Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a-l. ResearchGate.
- Khalafy, J., & Ramezani, F. (2018). One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
- Tai, W., Mahato, R., & Cheng, K. (2010). Schematic diagram of HER2 signaling pathways. Upon liga. Open-i.
- Ducker, G. S., & Rabinowitz, J. D. (2016). Folate-dependent one-carbon cycle. ResearchGate.
- Imoto, H., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of medicinal chemistry, 55(8), 3975–3991.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Kinase Inhibitor Synthesis: Application Notes and Protocols
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
The 7-deazapurine core, represented by the pyrrolo[3,2-d]pyrimidine scaffold, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to the native purine bases allows it to function as a versatile "hinge-binding" motif for a multitude of protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy.
Within this framework, 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine emerges as a high-value, strategic intermediate. The chlorine atom at the 2-position provides a reactive handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides a detailed guide for researchers, outlining the application of this intermediate in the synthesis of kinase inhibitors, with a focus on the robust and widely applicable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Core Application: Synthesis of a Pan-HER Kinase Inhibitor Precursor
To illustrate the utility of this compound, we will focus on the synthesis of precursors for potent kinase inhibitors, such as those targeting the Human Epidermal Growth Factor Receptor (HER) family (e.g., EGFR, HER2). Varlitinib (ASLAN001), a pan-HER inhibitor, features a substituted pyrrolopyrimidine core, highlighting the industrial relevance of this scaffold.[1][2] The following sections detail protocols for the key synthetic transformations required to build analogous structures.
Logical Workflow for Kinase Inhibitor Synthesis
The overall strategy involves the sequential functionalization of a di-chlorinated pyrrolopyrimidine precursor. Often, the pyrrole nitrogen is first protected to prevent side reactions and improve solubility. Subsequently, regioselective cross-coupling reactions are performed to install the desired aryl or amino substituents.
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Traditional methods for the synthesis and derivatization of this scaffold often involve lengthy reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) to rapidly and efficiently construct and functionalize the pyrrolo[2,3-d]pyrimidine core. We will delve into the fundamental principles of microwave heating and present detailed, field-proven protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions.
Introduction: The Power of Microwave Synthesis in Drug Discovery
Microwave-assisted synthesis has emerged as a transformative technology in drug discovery and development, offering a greener and more efficient alternative to conventional heating methods.[3][4][5] Unlike traditional oil baths, which transfer heat conductively and often inefficiently, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6][7][8] This direct energy transfer, primarily through dipolar polarization and ionic conduction mechanisms, can dramatically accelerate reaction rates, often reducing reaction times from hours or days to mere minutes.[3][9][10]
The key advantages of employing microwave technology in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include:
-
Accelerated Reaction Times: Rapid heating profiles significantly shorten the time required to reach the target temperature, leading to faster reaction completion.[3][9][11]
-
Improved Yields and Purity: The uniform and controlled heating often minimizes the formation of byproducts, resulting in cleaner reactions and higher isolated yields.[3][11]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[9]
-
Green Chemistry: MAOS often requires less solvent and energy, aligning with the principles of sustainable chemistry.[4][6][7]
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine and is found in a variety of biologically active compounds.[12] Its structural versatility allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties. This has led to the development of numerous drugs and clinical candidates targeting a range of diseases.[2][13][14] The derivatization of this scaffold is therefore a critical activity in modern drug discovery programs.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are particularly well-suited for microwave-assisted synthesis. These reactions provide a modular approach to introduce diverse substituents onto the pyrrolo[2,3-d]pyrimidine core, starting from readily available halogenated precursors like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[15][16][17]
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and a halide.[18][19] Under microwave irradiation, this reaction proceeds rapidly and with high efficiency, allowing for the introduction of various aryl and heteroaryl groups at the C4 position of the pyrrolo[2,3-d]pyrimidine ring.[20][21][22]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a generic arylboronic acid.
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.57 | 0.5 | 1.0 |
| Arylboronic acid | ArB(OH)₂ | Varies | 0.6 | 1.2 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 0.01 | 0.02 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | C₂₆H₃₅O₂P | 410.52 | 0.02 | 0.04 |
| Potassium carbonate | K₂CO₃ | 138.21 | 1.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 3 mL | - |
| Water | H₂O | 18.02 | 1 mL | - |
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.5 mmol), the arylboronic acid (0.6 mmol), palladium(II) acetate (0.01 mmol), SPhos (0.02 mmol), and potassium carbonate (1.0 mmol).
-
Add 1,4-dioxane (3 mL) and water (1 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-7H-pyrrolo[2,3-d]pyrimidine.
Causality and Insights:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for Suzuki couplings involving heteroaryl chlorides. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient. It activates the boronic acid for transmetalation.
-
Solvent System: The mixture of 1,4-dioxane and water is crucial for dissolving both the organic and inorganic reagents.
-
Microwave Conditions: The elevated temperature achieved under microwave irradiation significantly accelerates the reaction, leading to high yields in a short time.[19]
Sonogashira Coupling: For C-C Triple Bond Formation
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[23][24] This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.[25]
Protocol 2: Microwave-Assisted Sonogashira Coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol provides a general method for the Sonogashira coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a terminal alkyne.
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.57 | 0.5 | 1.0 |
| Terminal Alkyne | R-C≡CH | Varies | 0.75 | 1.5 |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | 0.015 | 0.03 |
| Copper(I) iodide | CuI | 190.45 | 0.03 | 0.06 |
| Triethylamine | Et₃N | 101.19 | 1.5 | 3.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 4 mL | - |
Procedure:
-
To a 10 mL microwave reaction vial, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol), and copper(I) iodide (0.03 mmol).
-
Add N,N-dimethylformamide (DMF, 4 mL), triethylamine (1.5 mmol), and the terminal alkyne (0.75 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 10-20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 4-alkynyl-7H-pyrrolo[2,3-d]pyrimidine.
Causality and Insights:
-
Dual Catalysis: The Sonogashira reaction relies on a synergistic catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[23]
-
Base and Solvent: Triethylamine acts as both a base and a solvent in this reaction. It is crucial for deprotonating the terminal alkyne and neutralizing the HX byproduct. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Microwave Enhancement: Microwave heating accelerates the catalytic turnover frequency, leading to a significant reduction in reaction time compared to conventional heating.[24]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[26] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[27][28] Microwave-assisted Buchwald-Hartwig amination provides a rapid and efficient route to 4-amino-pyrrolo[2,3-d]pyrimidine derivatives.[29][30]
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a general procedure for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a primary or secondary amine.
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.57 | 0.5 | 1.0 |
| Amine | R¹R²NH | Varies | 0.6 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 548.80 | 0.02 | 0.04 |
| Sodium tert-butoxide | NaOᵗBu | 96.10 | 0.7 | 1.4 |
| Toluene | C₇H₈ | 92.14 | 4 mL | - |
Procedure:
-
In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and XPhos (0.02 mmol) to a 10 mL microwave reaction vial.
-
Add toluene (2 mL) and stir for 5 minutes to form the active catalyst.
-
Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.5 mmol), the amine (0.6 mmol), and sodium tert-butoxide (0.7 mmol).
-
Add an additional 2 mL of toluene.
-
Seal the vial, remove it from the glovebox, and place it in the microwave reactor.
-
Irradiate the reaction at 130 °C for 20-40 minutes.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Causality and Insights:
-
Ligand Choice: The use of a bulky, electron-rich biarylphosphine ligand like XPhos is critical for the success of Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides. These ligands promote both the oxidative addition and the challenging reductive elimination steps.[27]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to air, so the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Microwave Efficiency: The high temperatures accessible in a sealed microwave vial accelerate the amination reaction, allowing for the use of less reactive coupling partners and reducing reaction times.[27][28]
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the catalytic cycles and experimental workflows.
Diagram 1: Generalized Catalytic Cycle for Palladium Cross-Coupling
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Experimental Workflow for Microwave-Assisted Synthesis
Caption: A step-by-step workflow for a typical microwave-assisted organic synthesis experiment.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, particularly for the construction of medicinally relevant heterocyclic scaffolds like pyrrolo[2,3-d]pyrimidines. The protocols and insights provided in this application note demonstrate the power of MAOS to accelerate key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By leveraging the benefits of microwave heating, researchers can significantly reduce reaction times, improve yields, and streamline the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, ultimately accelerating the drug discovery process.
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Anonymous. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Anonymous. (n.d.). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review.
- Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives.
- Liang, T., Yang, Y., Wang, J., Xie, Z., & Chen, X. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Reviews in Medicinal Chemistry, 23(10), 1118–1136.
- Anonymous. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- Anonymous. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.
- OUCI. (n.d.). Microwave‐Assisted Synthesis of Substituted Pyrrolo[2,3‐d]pyrimidines.
- Dhiman, S., Gupta, S., Kashaw, S. K., Chtita, S., Kaya, S., Almehizia, A. A., & Asatia, V. (n.d.). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Taylor & Francis.
- CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis.
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
- Francis Academic Press. (n.d.). Application of Microwave Promoted Chemical Reactions on Pharmaceutical Synthesis. Web of Proceedings.
- ResearchGate. (2025). ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines.
- Anonymous. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC - PubMed Central.
- NIH. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
- ResearchGate. (2025). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Anonymous. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
- PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
- ResearchGate. (n.d.). Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues.
- Anonymous. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
- MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][9]benzothiazole Derivatives via Microwave-Assisted Synthesis.
- Semantic Scholar. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Zhang, Y.-L., Xu, C.-T., Liu, T., Zhu, Y., & Luo, Y. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638–642.
- PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- ResearchGate. (2019). Microwave-assisted synthesis of 2,5-disubstituted pyrimidine derivatives via Buchwald-Hartwig amination.
- Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
- Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169.
- NIH. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Petricci, E., et al. (2003). Microwave-enhanced Sonogashira coupling reaction of substituted pyrimidinones and pyrimidine nucleosides. Tetrahedron Letters, 44(51), 9181–9184.
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PubMed. (n.d.). Microwave-assisted Flexible Synthesis of 7-azaindoles.
- ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives using Sonogashira....
- ResearchGate. (2025). Synthesis of tricyclic 7-deazapurines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. epcp.ac.in [epcp.ac.in]
- 4. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 9. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthetic Applications for Microwave Synthesis [cem.com]
- 11. anubooks.com [anubooks.com]
- 12. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 17. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Microwave‐Assisted Synthesis of Substituted Pyrrolo[2,3‐<i>d</i>]pyrimidines [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 24. electronicsandbooks.com [electronicsandbooks.com]
- 25. researchgate.net [researchgate.net]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 30. researchgate.net [researchgate.net]
Copper-Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives: Application Notes and Protocols
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for the development of a wide array of therapeutic agents with diverse biological activities, including potent inhibitors of kinases, viruses, and microbes. The strategic replacement of the N-7 nitrogen of the purine core with a carbon atom fundamentally alters the electronic and steric properties of the molecule, offering unique opportunities for drug design and development. This structural modification can lead to enhanced target selectivity, improved metabolic stability, and novel intellectual property. Consequently, robust and efficient synthetic methodologies for the construction of this key scaffold are of paramount importance to researchers in both academic and industrial settings.
The Rise of Copper Catalysis in Heterocyclic Synthesis
While palladium-catalyzed cross-coupling reactions have long been the workhorse for the synthesis of complex heterocyclic systems, copper-catalyzed methodologies have emerged as a powerful and attractive alternative. The lower cost, lower toxicity, and unique catalytic properties of copper make it an increasingly popular choice in modern organic synthesis. In the context of pyrrolo[2,3-d]pyrimidine synthesis, copper catalysis offers mild reaction conditions, broad substrate scope, and often complementary reactivity to palladium-based systems. This guide provides an in-depth exploration of a key copper-catalyzed approach to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, focusing on the underlying principles, practical experimental protocols, and expert insights to ensure successful implementation in the laboratory.
Core Methodology: Copper-Catalyzed Tandem Sonogashira Coupling and Annulation
A highly effective and increasingly utilized strategy for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold involves a copper-catalyzed tandem reaction sequence comprising a Sonogashira-type coupling followed by an intramolecular annulation (cyclization). This one-pot approach offers significant advantages in terms of operational simplicity, time efficiency, and atom economy.
Mechanistic Insights: The "Why" Behind the "How"
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The copper-catalyzed tandem Sonogashira/annulation reaction is a sophisticated process involving a synergistic interplay between the copper catalyst, ligands, and reactants.
The reaction commences with a copper-catalyzed Sonogashira-type coupling between a substituted 5-halopyrimidine and a terminal alkyne. The currently accepted mechanism for this process involves a catalytic cycle that is initiated by the formation of a copper-acetylide species. This highly reactive intermediate then undergoes a coupling reaction with the halopyrimidine to form a C-C bond.
Following the initial Sonogashira coupling, the newly formed alkynylpyrimidine intermediate undergoes an intramolecular annulation, which is also facilitated by the copper catalyst. This key step involves the nucleophilic attack of a nitrogen atom from the pyrimidine ring onto the alkyne moiety, leading to the formation of the pyrrole ring and completing the pyrrolo[2,3-d]pyrimidine scaffold.
The role of ligands, such as picolinic acid and its derivatives, is critical for the success of these reactions. These ligands can modulate the solubility and reactivity of the copper catalyst, facilitate the oxidative addition and reductive elimination steps, and prevent the formation of undesirable byproducts.
Diagram of the Proposed Catalytic Cycle
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine in molecular modeling studies.
An Application Guide to Molecular Modeling of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: A Privileged Scaffold for Kinase Inhibitor Design
Abstract
The 7-deazapurine scaffold, exemplified by the pyrrolo[3,2-d]pyrimidine core, represents a foundational structure in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its structural similarity to adenine allows it to effectively target the hinge region of numerous protein kinases, which are implicated in a vast array of human diseases, most notably cancer. This application note provides a comprehensive, protocol-driven guide for researchers and drug development professionals on the use of a key derivative, this compound, in molecular modeling studies. We will explore its journey from a basic fragment to a lead candidate through detailed protocols for ligand and protein preparation, molecular docking, pharmacophore modeling, and molecular dynamics simulations. The methodologies described herein are designed to be self-validating, providing a robust framework for designing novel, potent, and selective kinase inhibitors targeting critical oncology targets such as KDR, EGFR, HER2, and CDKs.[2][3][4]
Introduction: The Strategic Value of the this compound Scaffold
The pyrrolo[3,2-d]pyrimidine nucleus is a bioisostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly minor change has profound implications for drug design, offering unique vectors for chemical modification while preserving the essential hydrogen bonding patterns required for kinase hinge-binding.
The subject of this guide, this compound (Molecular Formula: C₆H₄ClN₃), is a particularly valuable starting point.[5][6] The chlorine atom at the 2-position is not merely a placeholder; it is a chemically reactive handle. In synthetic chemistry, this position is ripe for elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space within the ATP-binding pocket. From a molecular modeling perspective, this "hook" allows computational chemists to design and evaluate virtual libraries of compounds, predicting which modifications are most likely to enhance binding affinity and selectivity before a single compound is synthesized.
This guide explains the causality behind key modeling choices, providing both the "how" and the "why" to empower researchers to rationally design the next generation of kinase inhibitors based on this versatile scaffold.
Part I: Foundational Protocols: Ligand and Protein Preparation
The fidelity of any molecular modeling study is contingent upon the quality of the input structures. Garbage in, garbage out. Therefore, meticulous preparation of both the ligand (the pyrrolopyrimidine derivative) and the protein target is a non-negotiable first step.
Protocol 1: 3D Structure Generation and Optimization of the Ligand
Causality: A 2D chemical drawing is insufficient for 3D computational analysis. We must generate a physically realistic, low-energy 3D conformation. The assignment of correct partial charges is critical as electrostatic interactions are a major component of the binding energy that docking algorithms seek to estimate.
Methodology:
-
Obtain 2D Representation: Start with a known representation of this compound, such as its SMILES string: C1=CNC2=CN=C(N=C21)Cl.[5]
-
Generate 3D Conformation: Use a molecular editor (e.g., Avogadro, Maestro, ChemDraw 3D) to convert the 2D representation into a 3D structure.
-
Energy Minimization: Subject the 3D structure to energy minimization using a robust force field like MMFF94 or OPLS. This process optimizes bond lengths, angles, and dihedrals to find a stable, low-energy conformer.
-
Charge Assignment: Calculate and assign partial atomic charges. Gasteiger-Marsili or AM1-BCC charges are commonly used for this purpose, providing a reasonable approximation for subsequent docking calculations.
-
Save in Appropriate Format: Save the prepared ligand structure in a suitable file format, such as .mol2 or .sdf, which retains the 3D coordinates and charge information.
Protocol 2: Target Protein Preparation for Docking Studies
Causality: Raw structures from the Protein Data Bank (PDB) are unprocessed experimental data. They often contain non-essential molecules (e.g., crystallization agents, water), lack hydrogen atoms, and may have incorrect protonation states for amino acid residues. Preparing the protein correctly ensures that the binding site is chemically accurate, enabling a meaningful docking simulation.
Methodology:
-
Select and Retrieve PDB Structure: Choose a high-resolution crystal structure of the target kinase. For this guide, we will consider the Kinase Insert Domain Receptor (KDR, also known as VEGFR-2), a key target in angiogenesis. Studies have successfully docked pyrrolo[3,2-d]pyrimidine derivatives into its DFG-out inactive conformation, which we will use as our example.[2][7] A relevant PDB entry is 4ASD .
-
Clean the Structure: Load the PDB file into a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera).
-
Remove all crystallographic water molecules. Rationale: While some water molecules can be structurally important, most bulk solvent is irrelevant for initial docking and increases computational complexity.
-
Remove any co-crystallized ligands, ions, or cofactors not essential to the binding interaction being studied.
-
-
Protonation and Hydrogen Addition: Add hydrogen atoms. Assign the optimal protonation states for histidine, aspartate, and glutamate residues based on a pH of 7.4. This is crucial as hydrogen bonds are directional and depend on the correct placement of donors and acceptors.
-
Energy Minimization/Restrained Optimization: Perform a restrained energy minimization of the protein structure. This step relaxes strained bonds or clashes introduced during hydrogen addition without significantly altering the experimentally determined backbone conformation.
-
Define the Binding Site: The binding site is defined as the region of the protein where the ligand is expected to bind. This is most reliably determined by the position of the co-crystallized ligand in the original PDB file. A grid box is then generated around this defined volume, which will constrain the search space for the docking algorithm.
Part II: Core Application: Molecular Docking Workflow
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand within a protein's binding site and estimates its binding affinity via a scoring function.
Protocol 3: Molecular Docking of a Virtual Derivative Library
Causality: This protocol allows for the rapid, in silico screening of virtual compounds. By "decorating" the 2-chloro-pyrrolopyrimidine scaffold with different chemical groups at the 2-position, we can predict which modifications are likely to improve binding affinity. This rationally guides synthetic chemistry efforts, saving time and resources.
Methodology:
-
Receptor Grid Generation: Using the prepared protein from Protocol 2, generate the receptor grid. The grid pre-calculates the potential energy landscape of the binding pocket, which dramatically speeds up the subsequent docking of ligands.
-
Virtual Library Design: Create a small virtual library by replacing the chlorine atom of the prepared ligand with various substituents (e.g., aniline, phenol, small alkyl groups). Prepare these new ligands using Protocol 1.
-
Ligand Docking: Systematically dock each prepared ligand into the receptor grid using a validated docking program like Glide, AutoDock, or Surflex-Dock.[2] Configure the program to allow for conformational flexibility of the ligand.
-
Pose Analysis and Scoring:
-
Analyze Docking Scores: Rank the compounds based on their docking scores. Lower scores typically indicate a more favorable predicted binding affinity.
-
Visualize Binding Poses: Critically examine the top-scoring poses. A good pose should exhibit chemically sensible interactions with the protein. For kinase inhibitors based on this scaffold, look for:
-
Hinge Binding: Hydrogen bonds between the pyrrole N-H and pyrimidine N atoms and the kinase hinge region residues.
-
Hydrophobic Interactions: Favorable contacts in hydrophobic pockets.
-
Halogen Bonds: The chlorine atom itself can sometimes form favorable halogen bonds.
-
-
Filter and Prioritize: Select the most promising candidates for further analysis based on a combination of a favorable docking score and a well-rationalized binding pose.
-
Below is a workflow diagram illustrating the molecular docking process.
Caption: A generalized workflow for molecular docking studies.
Data Presentation: Virtual Screening Results
The results of a virtual screen are best summarized in a table. This allows for direct comparison of predicted affinities and key interactions.
| Compound ID | Substituent at C2 | Docking Score (kcal/mol) | Key H-Bond Interactions (KDR Hinge) |
| Base | -Cl | -7.2 | Pyrrole-NH with Cys919, Pyrimidine-N3 with Glu917 |
| Deriv-01 | -phenyl | -8.1 | Pyrrole-NH with Cys919, Pyrimidine-N3 with Glu917 |
| Deriv-02 | -4-aminophenol | -9.5 | Pyrrole-NH with Cys919, Pyrimidine-N3 with Glu917, Phenol-OH with Asp1046 |
| Deriv-03 | -cyclopropyl | -7.5 | Pyrrole-NH with Cys919, Pyrimidine-N3 with Glu917 |
Part III: Advanced Modeling for Deeper Insights
While docking is an excellent tool for initial screening, more advanced techniques are required to refine hits and understand the dynamics of the protein-ligand interaction.
A. Pharmacophore Modeling
Causality: Pharmacophore modeling distills the complex chemical information of multiple active compounds into a simple 3D query of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). This model can then be used to rapidly screen vast databases of millions of compounds to find novel scaffolds that match the required geometric and chemical features for activity.
Caption: Conceptual overview of pharmacophore model generation and its use in virtual screening.
Protocol 4: Ligand-Based Pharmacophore Generation
-
Assemble Active Set: Collect a set of structurally diverse pyrrolo[3,2-d]pyrimidine derivatives with known high activity against the target of interest.
-
Generate Conformers: Generate a diverse set of low-energy conformers for each molecule in the active set.
-
Align and Identify Features: Align the molecules and identify common chemical features (e.g., Hydrogen Bond Acceptor/Donor, Aromatic, Hydrophobic). Software like Phase, LigandScout, or MOE can automate this process.
-
Generate and Validate Hypothesis: Generate several pharmacophore hypotheses. The best model is the one that can most effectively distinguish known active compounds from known inactive compounds (decoys). Studies on related pyrrolo[2,3-d]pyrimidines have successfully used pharmacophore models for virtual screening.[3]
B. Molecular Dynamics (MD) Simulation
Causality: Docking provides a static snapshot of binding. However, proteins and ligands are dynamic entities. MD simulation models the movement of every atom in the protein-ligand complex over time (typically nanoseconds to microseconds), providing critical insights into the stability of the binding pose and the persistence of key interactions. A stable complex in an MD simulation lends much higher confidence to a docking result.
Protocol 5: Assessing Binding Stability with MD Simulation
-
System Setup: Use the highest-scoring docked pose from Protocol 3 as the starting point.
-
Solvation: Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.
-
Minimization and Equilibration:
-
Perform energy minimization on the entire solvated system to remove steric clashes.
-
Gradually heat the system from 0 K to a target temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a short equilibration simulation under constant pressure and temperature (NPT ensemble) to allow the system density to stabilize.
-
-
Production Run: Run the production MD simulation for 100-200 nanoseconds using software like GROMACS, AMBER, or NAMD.[8] Save the atomic coordinates (the trajectory) at regular intervals.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the binding pose is stable. Studies have reported stable RMSD values around 1.6-1.8 Å for similar systems.[3]
-
Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key hydrogen bonds or hydrophobic contacts are maintained. This confirms whether the interactions predicted by docking are transient or stable.
-
Conclusion and Forward Outlook
This compound is more than just a chemical intermediate; it is a strategic starting point for rational, structure-based drug design. The computational protocols detailed in this application note—from foundational structure preparation to advanced molecular dynamics—provide a powerful, integrated workflow for transforming this privileged scaffold into highly optimized lead candidates. By combining the predictive power of molecular docking, the screening capability of pharmacophore modeling, and the dynamic validation of MD simulations, research teams can significantly accelerate the discovery of novel kinase inhibitors. This in silico-first approach allows for the efficient allocation of synthetic chemistry resources, focusing efforts on compounds with the highest probability of success and ultimately shortening the timeline for bringing new therapeutics to the clinic.
References
- Title: Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies Source: PubMed Central (PMC) URL:[Link]
- Title: Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies Source: Taylor & Francis Online URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: this compound Source: ChemBK URL:[Link]
- Title: Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders Source: PubMed URL:[Link]
- Title: The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation Source: National Institutes of Health (NIH) URL:[Link]
- Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: PubMed URL:[Link]
- Title: Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H4ClN3 | CID 45789986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic procedure. Our goal is to empower you with the knowledge to optimize your reaction yields and purity, ensuring the successful synthesis of this critical intermediate.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of this compound. Each issue is presented with potential causes and actionable solutions based on established chemical principles and laboratory experience.
Issue 1: Low or No Product Yield
You've completed the reaction, but the yield of this compound is significantly lower than expected, or you've isolated no product at all.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the duration. Ensure the reaction temperature is accurately maintained, as insufficient heat can slow down or stall the reaction.
-
-
Reagent Quality: The purity and reactivity of your starting materials are paramount.
-
Solution: Use freshly sourced or properly stored reagents. For instance, in syntheses involving phosphoryl chloride, ensure it has not been exposed to moisture, which can lead to its decomposition. It is advisable to use a fresh bottle or distill the reagent before use.
-
-
Improper pH Adjustment: The pH of the reaction mixture during workup is critical for product isolation.
-
Solution: During the workup, particularly when neutralizing an acidic solution with a base like ammonia, carefully monitor the pH. The product may be soluble at very low or high pH values. Slowly adjust the pH to approximately 8 to ensure maximum precipitation of the product.[1] Keep the mixture cool during this process to minimize side reactions.
-
-
Inefficient Extraction: The product may not be efficiently extracted from the aqueous layer.
-
Solution: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (at least 3-4 times) to ensure complete transfer of the product to the organic phase. Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like sodium sulfate before concentrating.
-
Issue 2: Presence of Significant Impurities in the Final Product
Your final product is contaminated with one or more significant impurities, as indicated by NMR, LC-MS, or other analytical techniques.
Potential Causes & Solutions:
-
Side Reactions: Competing reactions can lead to the formation of undesired byproducts.
-
Solution: Carefully control the reaction temperature. For chlorination reactions with phosphoryl chloride, running the reaction at reflux is common, but excessive heat can promote side product formation.[1] The slow addition of reagents can also help to control the reaction exotherm and minimize side reactions.
-
-
Incomplete Chlorination: If starting from a hydroxylated precursor like 5H-pyrrolo[3,2-d]pyrimidin-2-one, the chlorination step may be incomplete.
-
Solution: Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. The reaction time might also need to be extended. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
-
Hydrolysis of the Product: The 2-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially in the presence of water and at non-neutral pH.
-
Solution: During workup, minimize the product's contact time with aqueous acidic or basic solutions. Ensure all organic solvents used for extraction and purification are anhydrous.
-
-
Ineffective Purification: The chosen purification method may not be adequate to separate the product from the impurities.
-
Solution: Column chromatography is often effective for purifying pyrrolopyrimidine derivatives. A gradient elution system, for example, with ethyl acetate and hexane, can provide good separation.[1] Recrystallization from a suitable solvent system can also be a powerful purification technique for obtaining a highly pure solid product.
-
Issue 3: Difficulty in Product Isolation and Handling
You are facing challenges with the physical isolation of the product, or it appears to be unstable.
Potential Causes & Solutions:
-
Product Solubility: The product may have some solubility in the workup or purification solvents, leading to losses.
-
Solution: After precipitation, cool the mixture in an ice bath to minimize solubility before filtration. When washing the collected solid, use cold solvents. If the product is an off-white or dark solid, grinding it with a suitable solvent mixture like EtOAc-MeOH can sometimes help to remove colored impurities and improve the crystalline nature.[1]
-
-
Product Instability: The 5H-pyrrolo[3,2-d]pyrimidine core can be sensitive to certain conditions.
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves the chlorination of a corresponding hydroxylated precursor. For instance, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one can be treated with a chlorinating agent like phosphoryl chloride (POCl₃) to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[1] The reaction is typically heated to reflux to drive it to completion. The workup involves carefully quenching the excess POCl₃ with ice and then neutralizing the solution to precipitate the product.
Q2: What analytical techniques are recommended for characterizing this compound?
For comprehensive characterization, a combination of techniques is recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expected signals include peaks for the pyrrole NH and the aromatic protons.[1][4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the structure.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The isotopic pattern for chlorine (approximately 3:1 ratio for M and M+2) should be observable.[1]
-
Melting Point: The melting point of pure this compound is reported to be above 230 °C.[2][5]
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
Yes, safety is paramount. This compound and many of the reagents used in its synthesis are hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like phosphoryl chloride.
-
Handling: Avoid skin contact and inhalation of dust or vapors.[2]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q4: Can I use a protecting group for the pyrrole nitrogen during the synthesis?
Yes, protecting the pyrrole nitrogen can be a useful strategy, particularly in multi-step syntheses or when using reagents that are incompatible with the acidic N-H proton. A common protecting group is the tosyl group (Ts), which can be introduced to form 2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine. This can improve solubility in organic solvents and prevent unwanted side reactions at the pyrrole nitrogen. The protecting group can be removed later in the synthetic sequence.
III. Experimental Protocols & Data
Protocol: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine from 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one[1]
Step 1: Chlorination
-
To 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent) in a round-bottom flask, add phosphoryl chloride (POCl₃, approximately 2.8 equivalents).
-
Heat the reaction mixture to reflux for 1 hour. The mixture should become a homogeneous solution.
Step 2: Workup and Isolation
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully pour the cooled reaction mixture into crushed ice with stirring.
-
Adjust the pH of the aqueous solution to approximately 8 using concentrated ammonia, while maintaining a low temperature with the ice bath.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the solid under vacuum at an elevated temperature (e.g., 110 °C) to obtain the crude product.
Step 3: Purification
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane.
-
Alternatively, grinding the solid with an ethyl acetate-methanol mixed solvent can be used to obtain a purer, off-white solid.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClN₃ | [6] |
| Molecular Weight | 153.57 g/mol | [6] |
| Appearance | White to pale yellow crystalline or powdery solid | [2] |
| Melting Point | >230 °C | [2][5] |
| ¹H NMR (DMSO-d₆) | δ 12.43 (s, 1H), 8.61 (s, 1H), 7.97 (dd, 1H), 6.72 (dd, 1H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70 | [1] |
| Storage Temperature | Room temperature or 2-8°C | [3][5] |
IV. Visualized Workflow
General Synthetic Workflow
Caption: A troubleshooting decision tree for common synthesis issues.
V. References
-
This compound - ChemBK. (2024-04-10). Available at: [Link]
-
This compound, CAS No. 1119280-66-8 - iChemical. Available at: [Link]
-
This compound | C6H4ClN3 | CID 45789986 - PubChem. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents. Available at:
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC. (2023-01-19). Available at: [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]
Sources
- 1. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound, CAS No. 1119280-66-8 - iChemical [ichemical.com]
- 5. This compound | 1119280-66-8 [sigmaaldrich.com]
- 6. This compound | C6H4ClN3 | CID 45789986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide field-proven protocols to ensure the successful purification of this critical heterocyclic intermediate.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve purification challenges.
Issue 1: My final product is a brownish or off-white solid, not the expected white/pale yellow. How do I improve the color and purity?
Answer:
The discoloration of your this compound product typically indicates the presence of baseline impurities, often residual starting materials or byproducts from the synthesis. The high melting point of this compound (>230 °C) suggests good thermal stability, so decomposition during workup is less likely unless harsh acidic or basic conditions were used.[1]
Causality: Heterocyclic syntheses can generate colored, often polymeric, impurities. If your synthesis involved reagents like phosphoryl chloride (POCl3), incomplete quenching can leave acidic residues that contribute to discoloration and degradation over time.[2]
Recommended Actions:
-
Charcoal Treatment & Recrystallization: For removing colored impurities, this is the most effective first step. Activated charcoal has a high surface area that adsorbs large, colored molecules.
-
Silica Plug Filtration: If the discoloration is minor, a quick filtration through a short plug of silica gel can be sufficient. Elute with a moderately polar solvent like ethyl acetate.
Protocol: Decolorizing Recrystallization
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A common and effective system for similar heterocycles is Ethyl Acetate (EtOAc) and a non-polar co-solvent like Hexane or Petroleum Ether.[3]
-
Dissolution: In a flask, add the minimum amount of hot EtOAc to completely dissolve your crude product. Over-saturating with solvent is a common cause of low recovery.[4]
-
Charcoal Addition: Add a small amount (approx. 1-2% by weight) of activated charcoal to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: I'm getting very low recovery after recrystallization.
Answer:
Low recovery is one of the most frequent issues in recrystallization.[4] The primary cause is almost always related to solvent choice and volume.
Causality & Solutions:
-
Excessive Solvent: You may have used too much solvent to dissolve the crude product.[4]
-
Solution: Always use the minimum amount of hot solvent required for complete dissolution. After filtering your crystals, you can try to concentrate the mother liquor (the remaining solution) by evaporating some of the solvent and cooling again to obtain a second crop of crystals. This second crop may require re-purification.[4]
-
-
Inappropriate Solvent System: The compound may have significant solubility in the solvent even at cold temperatures.
-
Solution: Test solubility in various solvents beforehand. The ideal solvent will fully dissolve the compound when hot but cause it to precipitate extensively when cold. If a single solvent doesn't work, use a binary system (a "good" solvent where the compound is soluble, and a "poor" solvent where it is not). For this compound, EtOAc (good) and Hexane (poor) is a logical starting point.[3]
-
Issue 3: During recrystallization, my product "oiled out" instead of forming crystals.
Answer:
"Oiling out" occurs when the solute comes out of the hot solution as a liquid rather than a solid. This happens when the solution is cooled too quickly or is highly supersaturated with impurities that depress the melting point.[4]
Causality & Solutions:
-
Rapid Cooling: Cooling the solution too fast doesn't give molecules enough time to align into a crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Ensure the flask is insulated to promote gradual cooling.
-
-
High Impurity Load: Impurities can interfere with crystal formation.
-
Solution: Attempt a preliminary purification first, such as a rapid filtration through a silica plug.[4] If it still oils out, add a small amount of hot solvent back to the mixture to dissolve the oil, and then try scratching the inside of the flask with a glass rod at the liquid's surface. This creates nucleation sites that can initiate crystallization.[4] Using a "seed crystal" from a previous successful batch is also highly effective.[4]
-
Issue 4: I'm trying to use column chromatography, but I'm getting poor separation of my product from an impurity.
Answer:
Poor separation on a silica gel column is a common problem that can almost always be solved by optimizing the mobile phase (eluent).[4]
Causality & Solutions:
-
Inappropriate Solvent Polarity: If the eluent is too polar, all compounds (your product and impurities) will travel quickly down the column with the solvent front, resulting in no separation. If it's not polar enough, everything will remain stuck at the top.
-
Solution (TLC is Mandatory): Before running a column, you must develop an appropriate solvent system using Thin Layer Chromatography (TLC).[5] The ideal TLC solvent system will show good separation between your product spot and the impurity spots, with the product having an Rf (retention factor) value between 0.25 and 0.40. This provides the best balance for effective separation on a column.
-
-
Column Overloading: Loading too much crude material onto the column is a frequent error.[4]
-
Solution: A general rule is to load an amount of crude material that is 1-5% of the total mass of the silica gel used.[4] If you have a large amount of material to purify, you must use a larger column.
-
-
Sample Loading Technique: The initial band of your compound must be as thin and concentrated as possible.
-
Solution: Dissolve your crude product in the absolute minimum amount of solvent (preferably the column eluent) before carefully adding it to the top of the silica bed.[6] If the compound is not very soluble, you can use a stronger solvent (like Dichloromethane) for dissolution, adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and then dry-load the resulting powder onto the column.
-
Purification Method Selection
This diagram outlines a logical workflow for choosing the best purification strategy based on the state of your crude material.
Caption: Decision workflow for purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of?
This compound is typically a white to pale yellow or brown solid.[1][7] It has a molecular weight of 153.57 g/mol and a high melting point reported as >230 °C, indicating significant thermal stability.[1][8] It is classified as a heterocyclic building block and is an important intermediate in pharmaceutical and agrochemical synthesis.[1][9]
Q2: What is a good starting solvent system for column chromatography?
Based on the polar nature of the pyrrolopyrimidine core, a mixture of a non-polar solvent and a polar solvent is recommended. A gradient elution is often most effective.
| Solvent System Components | Starting Ratio (v/v) | Gradient Direction |
| Hexane / Ethyl Acetate | 90:10 | Increasing Ethyl Acetate |
| Dichloromethane / Methanol | 99:1 | Increasing Methanol |
Expert Tip: Always validate your chosen solvent system with TLC first.[5] The separation you see on the TLC plate is directly representative of the separation you will achieve on the column.[6]
Q3: Can this compound decompose on silica gel?
Yes, this is a possibility. Standard silica gel is slightly acidic (pH ~4-5) and can potentially lead to hydrolysis or decomposition of acid-sensitive compounds, particularly chlorinated heterocycles.
Troubleshooting Steps:
-
Run a Quick Test: Spot a solution of your compound on a TLC plate and let it sit for 1-2 hours. Then, elute the plate. If you see new spots or streaking that wasn't there initially, your compound may be decomposing on the silica.
-
Use Deactivated Silica: If decomposition is suspected, you can neutralize the silica gel. Prepare a slurry of silica in your starting eluent and add ~1% triethylamine (Et3N) relative to the solvent volume. This will neutralize the acidic sites and can prevent decomposition.
-
Consider Alumina: As an alternative, neutral or basic alumina can be used as the stationary phase for compounds that are unstable on silica gel.
Detailed Experimental Protocol: Column Chromatography
This protocol provides a self-validating workflow for purifying this compound.
Caption: Step-by-step column chromatography workflow.
Methodology:
-
TLC Analysis: First, identify a solvent system (e.g., Hexane:EtOAc) that provides good separation of your target compound (Rf ≈ 0.3) from impurities on a TLC plate.
-
Column Packing:
-
Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting, non-polar eluent.
-
Pour the slurry into the column and use gentle air pressure or tapping to pack the bed uniformly. Ensure there are no air bubbles or cracks.[6] Add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude material (e.g., 500 mg) in the absolute minimum volume of DCM or EtOAc.
-
Carefully pipette this concentrated solution directly onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb into the silica bed until the liquid level just reaches the top of the sand.
-
-
Elution:
-
Carefully add your starting eluent to the column, ensuring you do not disturb the packed bed.
-
Begin collecting fractions (e.g., 10-15 mL per test tube).
-
Gradually increase the polarity of the eluent according to your pre-determined gradient (e.g., start with 10% EtOAc in Hexane, move to 20%, then 30%, etc.).
-
-
Fraction Analysis (Self-Validation):
-
Using a capillary spotter, place a small spot from each collected fraction onto a single TLC plate.
-
Elute the TLC plate with your optimized solvent system.
-
Visualize the plate under UV light. You will be able to see which fractions contain your pure product, which contain impurities, and which are mixed.
-
-
Isolation:
-
Combine all fractions that contain only your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity with analytical techniques like ¹H NMR and LC-MS.
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemBK. (2024). This compound.
- Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
- LookChem. (n.d.). This compound cas:1119280-66-8.
- Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
- Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.
- iChemical. (n.d.). This compound, CAS No. 1119280-66-8.
- MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
- PubMed Central (PMC). (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- ResearchGate. (2018). Troubleshooting Techniques to Identify the Source of Phantom Chlorides Found in Refineries.
Sources
- 1. chembk.com [chembk.com]
- 2. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound CAS:1119280-66-8, CasNo.1119280-66-8 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]
- 8. This compound | C6H4ClN3 | CID 45789986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1119280-66-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines
Welcome to the dedicated technical support center for the synthesis of 5H-pyrrolo[3,2-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. The pyrrolo[3,2-d]pyrimidine core, an isomer of purine, is a privileged structure in numerous biologically active compounds, making its efficient synthesis a critical task in drug discovery and development.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these molecules. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 5H-pyrrolo[3,2-d]pyrimidines. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Q1: My Traube synthesis for the pyrrolo[3,2-d]pyrimidine ring closure is resulting in low yields or failing completely. What are the likely causes and how can I improve the outcome?
A1: The Traube synthesis, a classical and widely used method for constructing the purine and deazapurine core, involves the condensation of a 4,5-diaminopyrimidine with a one-carbon synthon, typically formic acid or a derivative thereof.[1] While robust, this reaction is sensitive to several factors that can lead to diminished yields or outright failure.
Probable Causes & Solutions:
-
Incomplete Formylation/Reaction Arrest: A common pitfall is the reaction stalling after the initial formylation of the 5-amino group, without subsequent cyclodehydration.[1]
-
Solution: Ensure sufficiently forcing conditions for the cyclization step. This often requires high temperatures (100-210 °C). If using formic acid, a higher boiling point derivative or co-solvent might be necessary. Driving off water formed during the reaction, for instance with a Dean-Stark trap, can also favor the cyclization.
-
-
Degradation of the 4,5-Diaminopyrimidine Starting Material: 4,5-Diaminopyrimidines can be susceptible to oxidation, especially in the presence of air and trace metals, leading to colored impurities and reduced effective concentration of the starting material.[2]
-
Solution: Use freshly purified or commercially available high-purity 4,5-diaminopyrimidine. Store it under an inert atmosphere (nitrogen or argon) and away from light. Degassing the reaction solvent prior to use can also be beneficial.
-
-
Substituent Effects: The electronic nature of substituents on the pyrimidine ring can significantly influence the nucleophilicity of the amino groups and the subsequent cyclization. Electron-withdrawing groups can deactivate the system, making the reaction more sluggish.
-
Solution: For deactivated systems, consider using more reactive one-carbon synthons such as diethoxymethyl acetate or triethyl orthoformate in the presence of an acid catalyst. These can facilitate the reaction under milder conditions.
-
Experimental Workflow for Optimizing Traube Synthesis:
Caption: Troubleshooting workflow for the Traube synthesis.
Q2: I am observing the formation of multiple products during the N-alkylation of my 5H-pyrrolo[3,2-d]pyrimidine. How can I improve the regioselectivity?
A2: The 5H-pyrrolo[3,2-d]pyrimidine scaffold possesses multiple nitrogen atoms that can potentially be alkylated (N5, N7, and nitrogens on the pyrimidine ring, depending on the substitution pattern). Achieving high regioselectivity is a common challenge.
Probable Causes & Solutions:
-
Multiple Reactive Sites: The pyrrole nitrogen (N5) is often the most nucleophilic and kinetically favored site for alkylation. However, under certain conditions, alkylation at the pyrimidine nitrogens can occur, leading to a mixture of isomers.[3]
-
Solution: The choice of base and solvent system is critical. A non-nucleophilic, sterically hindered base can favor deprotonation at the more accessible N5 position. For instance, using sodium hydride (NaH) in an aprotic polar solvent like DMF or THF at low temperatures often provides good selectivity for N5 alkylation.[4]
-
-
Thermodynamic vs. Kinetic Control: In some cases, an initially formed kinetic product (e.g., N5-alkylated) might rearrange to a more thermodynamically stable isomer under the reaction conditions.
-
Solution: Monitor the reaction progress by TLC or LC-MS at early time points to identify the kinetic product. If isomerization is suspected, running the reaction at a lower temperature and for a shorter duration can help isolate the desired isomer.
-
Table 1: Conditions for Regioselective N-Alkylation
| Parameter | Condition for N5-Selectivity | Rationale |
| Base | Sodium Hydride (NaH), Potassium tert-butoxide | Strong, non-nucleophilic bases favor deprotonation of the pyrrole NH. |
| Solvent | DMF, THF (anhydrous) | Aprotic polar solvents stabilize the resulting anion. |
| Temperature | 0 °C to room temperature | Lower temperatures generally favor kinetic control and minimize side reactions. |
| Alkylating Agent | Alkyl halides (e.g., MeI, BnBr) | The reactivity of the halide can influence selectivity. |
Q3: My palladium-catalyzed cross-coupling reaction to functionalize the pyrrolo[3,2-d]pyrimidine core is sluggish and gives low conversion. What should I investigate?
A3: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are powerful tools for elaborating the pyrrolopyrimidine scaffold. However, the nitrogen-rich nature of the heterocycle can present challenges.
Probable Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium center, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle.[5]
-
Solution: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center from coordination by the substrate's nitrogens and promote the desired catalytic turnover.[5] A systematic screening of ligands is often necessary.
-
-
Low Solubility of Starting Materials: Pyrrolopyrimidines can have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and slow reaction rates.
-
Solution: Choose a solvent system that can dissolve all reaction components at the reaction temperature. Common choices include dioxane, toluene, or DMF. In some cases, a co-solvent may be necessary. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
-
-
Suboptimal Base and Temperature: The choice of base and reaction temperature are critical and interdependent. An inappropriate base can lead to side reactions or fail to promote the catalytic cycle effectively. Excessively high temperatures can lead to catalyst decomposition.[5]
-
Solution: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and temperatures. For sensitive substrates, running the reaction at the lowest effective temperature is advisable.
-
Caption: Decision tree for troubleshooting Pd-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying polar 5H-pyrrolo[3,2-d]pyrimidine derivatives?
A1: The purification of these often polar, nitrogen-containing heterocycles can be challenging. Standard silica gel chromatography may lead to poor separation and significant product loss on the column.
-
Reverse-Phase Chromatography (RPC): This is often a more suitable technique. Using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape and resolution for basic compounds.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that show little or no retention on C18 columns, HILIC is an excellent alternative.[6]
-
Crystallization: If the product is a solid, crystallization is a powerful purification method. Screening for a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is key.[7]
-
Deactivated Silica/Alumina: Using silica gel that has been "deactivated" with a small percentage of water or treated with a base like triethylamine can help reduce streaking and irreversible adsorption of basic compounds.
Q2: How do substituents on the starting pyrimidine affect the ease of synthesis?
A2: Substituents have a profound impact. Electron-donating groups (e.g., -NH₂, -OR) on the pyrimidine ring generally facilitate the synthesis by increasing the nucleophilicity of the amino groups required for cyclization. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) can make the starting materials less reactive and may require more forcing reaction conditions.[8] The steric bulk of substituents can also hinder the approach of reagents and affect cyclization efficiency.
Q3: Are there common isomeric impurities I should be aware of?
A3: Yes, depending on the synthetic route, the formation of isomeric pyrrolopyrimidines is a possibility. For instance, when starting with an unsymmetrically substituted 4,5-diaminopyrimidine, cyclization can potentially occur in two different ways, leading to regioisomers. Additionally, as mentioned in the troubleshooting guide, N-alkylation can produce N5 and N7 isomers. Careful characterization using 2D NMR techniques (like HMBC and NOESY) is crucial to confirm the structure of the final product and identify any isomeric impurities.[9]
Detailed Experimental Protocol: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
This protocol describes a common and crucial intermediate in the synthesis of many substituted 5H-pyrrolo[3,2-d]pyrimidines.[10][11]
Step 1: Synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one
-
To a solution of 4,5-diaminopyrimidin-6(1H)-one (1.0 eq) in formic acid (10 volumes), add the mixture to a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into ice-water (20 volumes) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to afford 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one as a solid.
Step 2: Chlorination to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
-
Caution: This step uses phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood.
-
Suspend 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10-15 volumes) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The suspension should become a clear solution as the reaction progresses.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully concentrate the mixture under reduced pressure to remove excess POCl₃.
-
Cool the residue in an ice bath and cautiously quench by the slow addition of crushed ice.
-
Adjust the pH of the aqueous solution to ~8 with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[10]
References
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Purification Techniques. Journal of New Developments in Chemistry.
- Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. PubMed Central.
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PubMed Central.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PubMed Central.
- Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids.
- Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega.
- Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes..
- Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents.
- Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][8][12]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C.
- Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV.
- The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. [Source not available].
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
- Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. PubMed Central.
- TRAUBE PURINE SYNTHESIS.pptx. [Source not available].
- Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. RSC Publishing.
- (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Impurity Occurrence and Removal in Crystalline Products
- Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. [Source not available].
- Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conform
- Investigation into the Formation of Impurities during the Optimization of Brig
- Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced fol
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. PubMed.
- Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evalu
- Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PubMed Central.
- Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. PubMed Central.
- Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. Journal of the Chemical Society, Perkin Transactions 1.
- 5H-Pyrrolo[3,2-d]pyrimidine. Sigma-Aldrich.
Sources
- 1. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine stability and storage conditions.
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1119280-66-8). Our goal is to provide field-proven insights and practical solutions to common challenges related to the stability and handling of this critical heterocyclic building block. The information herein is synthesized from manufacturer safety data sheets, chemical databases, and general guidance for chlorinated compounds to ensure scientific integrity and support the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, the compound must be stored with careful control of its environment. The primary recommendation is to store it under an inert atmosphere (such as nitrogen or argon) at refrigerated temperatures of 2°C to 8°C.[1][2]
Causality:
-
Inert Atmosphere: The pyrrolo[3,2-d]pyrimidine core can be susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation over time.
-
Refrigeration: Low temperatures slow down the rate of potential decomposition reactions. The high melting point (>230°C) indicates thermal stability at room temperature for short periods, but long-term storage should be refrigerated to preserve purity.[2][3]
-
Moisture Control: The compound should be kept in a tightly sealed container in a dry place.[1][4] Chlorinated heterocyclic compounds can be susceptible to hydrolysis, which is exacerbated by moisture.[5]
Q2: What are the main degradation pathways I should be aware of?
While specific degradation pathways for this exact molecule are not extensively published, based on its structure—a chlorinated pyrimidine fused to a pyrrole ring—we can anticipate two primary vulnerabilities:
-
Hydrolysis: The chloro-substituent on the pyrimidine ring is the most likely site for nucleophilic substitution. In the presence of water, especially under non-neutral pH or elevated temperatures, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of the corresponding hydroxypyrrolopyrimidine impurity. Some chlorinated hydrocarbons are known to hydrolyze slowly in contact with water, which can produce hydrochloric acid (HCl) as a byproduct, potentially catalyzing further degradation.[5]
-
Thermal Decomposition: Although stable at typical lab temperatures, exposure to extreme heat can cause the molecule to decompose. This process can release hazardous gases, including hydrogen chloride (HCl), phosgene, and carbon monoxide.[5][6]
Q3: Is the compound sensitive to air, light, or moisture?
Yes, it is sensitive to all three, particularly for long-term storage.
-
Moisture: As detailed above, moisture can lead to hydrolysis. It is critical to store the compound in a desiccated environment or under a dry, inert atmosphere.[7]
-
Air (Oxygen): While less reactive than other functional groups, the electron-rich pyrrole ring system can be susceptible to slow oxidation. Storing under an inert gas like argon or nitrogen is the best practice.[1]
-
Light: One supplier recommends avoiding light.[8] Heterocyclic and aromatic compounds can sometimes be photosensitive. To be safe, store containers in a dark place or use amber vials.
Q4: What materials are compatible/incompatible with this compound for storage and handling?
Choosing the correct materials for containers and labware is crucial to prevent contamination and degradation.
| Category | Recommended Materials | Incompatible Materials & Conditions | Rationale for Incompatibility |
| Storage Containers | Borosilicate Glass (Type 1), Amber Glass Vials, PTFE-lined caps | Plastic containers (potential for leaching), Reactive Metals (e.g., aluminum, zinc) | Potential for acidic byproducts (HCl from hydrolysis) to corrode metals.[5] |
| Reaction Solvents | Aprotic solvents (e.g., THF, Dioxane, DMF, NMP, Acetonitrile) | Protic solvents (e.g., water, methanol, ethanol) if hydrolysis is not the intended reaction | Protic solvents can act as nucleophiles, potentially displacing the chlorine atom. |
| General Handling | Stainless Steel (316L), Glass, or PTFE spatulas and labware | Strong Oxidizing Agents (e.g., nitric acid, peroxides) | Risk of vigorous, exothermic reaction.[1] |
| Atmosphere | Nitrogen, Argon | Humid Air, Strong Acids/Bases | Moisture and reactive chemicals can initiate degradation pathways. |
Q5: What are the key safety precautions when working with this compound?
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazard Profile: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9][10] It may also cause respiratory irritation upon inhalation of dust.[4][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][4]
-
Handling: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust.[4][11] Avoid creating dust. After handling, wash hands and any exposed skin thoroughly.[11][12]
-
Spill & Disposal: In case of a spill, avoid generating dust. Use an appropriate absorbent material for cleanup. Dispose of the compound and any contaminated materials as hazardous chemical waste according to your institution's and local regulations.[4]
Troubleshooting Guide
Problem: My sample has changed color (e.g., from off-white to brown). Is it still usable?
A change in color is a common indicator of degradation or the presence of impurities. While a slight darkening may not always impact a robust reaction, it warrants investigation.
Causality: Color change often results from the formation of minor, highly conjugated impurities arising from oxidation or other side reactions. The compound is described as a white to pale yellow or brown powder, so some initial color may be acceptable.[1][2][8]
Troubleshooting Protocol:
-
Assess the Experiment's Sensitivity: If your synthesis is sensitive or requires high purity (e.g., in late-stage drug development), do not use the discolored material without purification. For early-stage screening, it might be acceptable, but be aware that yields may be lower or unexpected side products may form.
-
Perform a Quick Quality Check:
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of the solid in a suitable solvent (e.g., 10% Methanol in Dichloromethane). Spot it on a TLC plate alongside a reference sample if you have one. The appearance of new spots or significant streaking indicates impurities.
-
Melting Point: A broad or depressed melting range compared to the literature value (>230°C) suggests the presence of impurities.[2]
-
-
Decision:
-
Major Impurities Detected: Consider purifying the material (e.g., by recrystallization or column chromatography) if possible, or purchase a new batch.
-
Minor Impurities Detected: You may proceed with caution, but be prepared to purify your final product thoroughly.
-
Problem: I am seeing unexpected side products in my reaction. Could it be related to the starting material's stability?
Yes, this is a strong possibility, especially if the side product has a mass corresponding to the hydrolyzed starting material (M+18-Cl, or +1 relative to the starting material's mass after loss of HCl).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Protocol: Preparation of a Stock Solution
To minimize repeated handling of the solid and reduce exposure to air and moisture, preparing a stock solution is highly recommended.
-
Preparation: In a chemical fume hood, accurately weigh the desired amount of this compound into a clean, dry amber glass vial.
-
Solvent Addition: Add anhydrous aprotic solvent (e.g., DMSO, DMF, or NMP) via syringe to achieve the desired concentration.
-
Dissolution: Cap the vial tightly with a PTFE-lined cap and vortex or sonicate until the solid is completely dissolved.
-
Storage: If not for immediate use, flush the headspace of the vial with an inert gas (argon or nitrogen), recap tightly, and store at -20°C or -80°C.
-
Usage: When needed, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
References
- This compound - ChemBK. (2024). ChemBK. [Link]
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
- This compound | C6H4ClN3 - PubChem. (n.d.). PubChem. [Link]
- Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. (2023). Organic & Biomolecular Chemistry. [Link]
- Guidance on Storage and Handling of Chlorin
Sources
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 1119280-66-8 [chemicalbook.com]
- 3. This compound CAS#: 1119280-66-8 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. chemscene.com [chemscene.com]
- 8. This compound CAS:1119280-66-8, CasNo.1119280-66-8 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. This compound | C6H4ClN3 | CID 45789986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Pyrrolo[2,3-d]pyrimidine Synthesis
Welcome to the technical support center for pyrrolo[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold, also known as 7-deazapurine. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome low yields and other experimental hurdles.
Introduction: The Challenge of Pyrrolo[2,3-d]pyrimidine Synthesis
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] Despite its importance, its synthesis can be challenging, with low yields often hindering research and development. This guide provides practical, experience-driven advice to diagnose and resolve common issues in your synthetic workflow.
Part 1: Frequently Asked Questions (FAQs)
General Questions
Q1: I am consistently getting a low yield in my pyrrolo[2,3-d]pyrimidine synthesis. What are the most common culprits?
A1: Low yields in pyrrolo[2,3-d]pyrimidine synthesis can often be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, in multi-component reactions, temperatures that are too high can lead to side product formation, while insufficient heat can result in an incomplete reaction.[3]
-
Poor Quality Starting Materials: Impurities in your starting materials, such as 6-aminouracil derivatives or arylglyoxals, can interfere with the reaction. Ensure the purity of your reagents before starting.
-
Incomplete Reactions: Monitor your reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[4]
-
Side Product Formation: Competing reaction pathways can consume your starting materials and reduce the yield of the desired product.
-
Difficult Purification: The desired product may be difficult to isolate from the crude reaction mixture, leading to losses during workup and purification.[5][6]
Q2: How do I choose the optimal solvent for my reaction?
A2: Solvent selection is crucial and depends on the specific synthetic route. For multi-component reactions involving polar starting materials like barbituric acid and 6-amino-1,3-dimethyluracil, polar protic solvents like ethanol are often effective.[3] In contrast, for substitutions or condensations, aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) may be more suitable.[5][7] Always refer to a relevant, validated protocol for the best starting point.
Reaction-Specific Questions
Q3: In a multi-component synthesis, my reaction is slow and the yield is low. What can I do?
A3: For slow multi-component reactions, consider the following:
-
Catalyst Choice: The right catalyst can significantly accelerate the reaction. For example, in the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid, tetra-n-butylammonium bromide (TBAB) has been shown to be an effective catalyst.[3]
-
Temperature Optimization: Gently heating the reaction mixture, for instance to 50°C, can improve the reaction rate and yield without promoting side reactions.[3]
-
Catalyst Loading: Ensure you are using the optimal catalyst concentration. In the case of TBAB, 5 mol% has been found to be optimal, with higher amounts not improving the yield.[3]
Q4: I am attempting a substitution on a 2,4-dichloropyrrolo[2,3-d]pyrimidine core. How can I control the regioselectivity?
A4: Regioselectivity in substitutions on di-substituted pyrimidines is a known challenge. Generally, the C4 position is more reactive towards nucleophilic substitution.[8] To favor substitution at the C2 position, specialized palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands may be required.[8] The choice of palladium precursor and ligand is critical in directing the selectivity of cross-coupling reactions.[9]
Q5: During the purification of my final product by column chromatography, I am seeing significant product loss. What are some alternative purification strategies?
A5: If you are experiencing product loss during silica gel chromatography, consider these alternatives:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and often results in a high-purity product.[3]
-
Precipitation: In some cases, the desired product can be precipitated from the reaction mixture by adding an anti-solvent. For example, after quenching the reaction with water, the product may precipitate out and can be collected by filtration.[1][4]
-
Washing: Simple washing of the crude product with appropriate solvents can remove many impurities. For example, washing with cold water followed by ethanol can be effective.[1][3]
Part 2: Troubleshooting Guides
Guide 1: Low Yield in a One-Pot, Three-Component Synthesis
This guide addresses low yields in the common synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines from arylglyoxals, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution | Rationale |
| Reaction is sluggish or incomplete | Insufficient activation energy or inefficient catalysis. | Gradually increase the reaction temperature in 5-10°C increments. Ensure the use of an appropriate catalyst, such as 5 mol% TBAB for the one-pot synthesis.[3] | Increasing temperature provides the necessary activation energy, while a suitable catalyst lowers the energy barrier for the reaction. |
| Formation of side products | Reaction conditions are too harsh, or a competing reaction pathway is favored. | Avoid high temperatures; for the one-pot synthesis, 50°C is often sufficient.[3] Ensure the correct stoichiometry of reactants. | Milder conditions can disfavor the formation of undesired byproducts. For instance, avoiding reflux conditions can prevent the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives.[3] |
| Product is lost during workup | The product has some solubility in the wash solutions or adheres strongly to the chromatography column. | After completion, cool the reaction mixture and filter the solid precipitate. Wash with cold water and then a cold organic solvent like ethanol to remove impurities without dissolving the product.[1][3] | This minimizes solubility-related losses and can provide a cleaner crude product, sometimes pure enough without the need for column chromatography. |
Part 3: Detailed Experimental Protocol
High-Yield, One-Pot Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines
This protocol is adapted from a reported green and efficient method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives.[3]
Reaction Scheme
Caption: One-pot synthesis of pyrrolo[2,3-d]pyrimidines.
Materials:
-
Arylglyoxal (1 mmol)
-
6-Amino-1,3-dimethyluracil (1 mmol)
-
Barbituric acid derivative (1 mmol)
-
Tetra-n-butylammonium bromide (TBAB) (5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), barbituric acid derivative (1 mmol), and TBAB (5 mol%).
-
Add ethanol (5 mL) to the flask.
-
Stir the mixture at 50°C.
-
Monitor the reaction progress by TLC using an appropriate eluent (e.g., ethyl acetate/hexane, 5:1). The reaction is typically complete within 60-80 minutes.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate that has formed.
-
Wash the collected solid with cold water and then dry it.
-
For higher purity, the product can be recrystallized from ethanol.
This protocol has been reported to produce yields in the range of 73-95%.[3]
References
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annul
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. [Link]
- Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents.
- Synthesis of 4-Alkynylpyrrolo[2,3-d]pyrimidines by Palladium-Catalyzed Cross-Coupling Reactions. Semantic Scholar. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
- Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs.
- Regioselectivity of the glycosylation of N-dimethylmaleoyl-protected hexosamine acceptors. An experimental and DFT approach. Royal Society of Chemistry. [Link]
- Scheme 3. Various synthetic schemes of Pyrrolo[2,3-d]pyrimidine...
- Troubleshooting Guides. Bionano. [Link]
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science. [Link]
- Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
Sources
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential | Bentham Science [eurekaselect.com]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support guide for the synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. The pyrrolo[3,2-d]pyrimidine core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its preparation is often accompanied by challenges related to selectivity, stability, and impurity formation.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common synthetic issues and offer validated protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, focusing on a prevalent route involving the selective dechlorination of a 2,4-dichloro precursor.
FAQ 1: My selective dechlorination of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is giving low yields and unreacted starting material. What are the critical parameters?
Answer: This is a frequent challenge centered on achieving regioselective reduction. The C4-chloro group is generally more labile than the C2-chloro group due to the electron-donating influence of the adjacent pyrrole ring. However, achieving high selectivity and conversion depends critically on the catalyst, solvent, and reaction conditions.
-
Catalyst Activity & Loading: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is commonly employed. If you observe low conversion, consider the following:
-
Catalyst Deactivation: The pyrrolo[3,2-d]pyrimidine core, being a nitrogen-containing heterocycle, can act as a mild catalyst poison. Ensure you are using a sufficient catalyst loading (typically 5-10 mol%). Side products or impurities in your starting material can also deactivate the catalyst.
-
Hydrogen Pressure: While some procedures cite atmospheric hydrogenation, applying a moderate pressure (2-5 bar) of H₂ can significantly improve reaction rates and drive the reaction to completion.
-
-
Base Stoichiometry: A base, such as sodium acetate or triethylamine, is required to neutralize the HCl generated during the reaction. Insufficient base can lead to an acidic environment, which may promote side reactions or deactivate the catalyst. Use at least 1.1-1.5 equivalents of a non-nucleophilic base.
-
Solvent Choice: The solvent must fully dissolve the starting material for efficient catalysis. Alcohols like methanol or ethanol are common choices. If solubility is an issue, consider a co-solvent system, but be cautious of solvents that can react with the substrate or intermediates.
A patented method describes the successful selective dechlorination using atmospheric hydrogenation with Pd/C, demonstrating the feasibility under mild conditions when parameters are optimized.[3]
FAQ 2: My final product is contaminated with the starting material (2,4-dichloro) and a dechlorinated byproduct (5H-pyrrolo[3,2-d]pyrimidine). How can I improve selectivity?
Answer: The presence of both starting material and the fully dechlorinated product points to a narrow window for optimal reaction time and conditions.
-
Over-reduction: The formation of 5H-pyrrolo[3,2-d]pyrimidine occurs when the reaction proceeds too long or under conditions that are too harsh, leading to the reduction of the more resilient C2-chloro group.
-
Troubleshooting: Monitor the reaction progress meticulously using TLC or LCMS at short intervals (e.g., every 30 minutes). Once the starting material is consumed, stop the reaction immediately by filtering off the catalyst. Lowering the hydrogen pressure or temperature can also temper the reaction's aggressiveness.
-
-
Incomplete Reaction: As discussed in FAQ 1, residual starting material indicates a stalled reaction.
-
Troubleshooting: If the reaction stalls, do not simply extend the reaction time, as this will promote over-reduction of the desired product that has already formed. It is better to address the root cause (catalyst, solvent, base) and re-run the reaction.
-
Workflow: Optimizing Selective Dechlorination
Caption: Troubleshooting logic for selective dechlorination.
FAQ 3: I am observing a significant byproduct with a mass corresponding to a hydroxy-pyrrolopyrimidine. How can I prevent this hydrolysis?
Answer: Chloropyrimidines are susceptible to hydrolysis, converting the C-Cl bond to a C-OH group, especially at the more reactive C4 position. This reaction is often catalyzed by moisture, acid, or base, particularly during workup or purification.
-
Reaction Conditions: The chlorination step itself, typically using phosphorus oxychloride (POCl₃), must be conducted under strictly anhydrous conditions.[4] Any moisture will consume the POCl₃ and can hydrolyze the product.
-
Workup Procedure: The most critical phase for preventing hydrolysis is the reaction quench and workup.
-
Quenching: Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This neutralizes the acidic POCl₃ and any generated HCl. A rapid, uncontrolled quench can create localized heat, promoting hydrolysis.
-
pH Control: During extraction, maintain a neutral or slightly basic pH. Prolonged exposure to strongly acidic or basic aqueous conditions will facilitate hydrolysis.
-
-
Purification: Avoid using protic solvents like methanol or ethanol during silica gel chromatography if possible, as the slightly acidic nature of silica can promote hydrolysis of the product on the column. A system like Hexane/Ethyl Acetate or DCM/Ethyl Acetate is generally safer.
FAQ 4: My NMR spectrum shows evidence of N-alkylation or N-acylation. What is the source of this side reaction?
Answer: The pyrrole N-H at the N5 position is acidic and nucleophilic. It can react with various electrophiles, leading to undesired side products.
-
Protecting Group Strategy: The most robust solution is to protect the N5 nitrogen before subsequent reactions. A tosyl (Ts) or Boc group is commonly used. For instance, reacting 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with di-tert-butyl dicarbonate (Boc₂O) can yield the N5-Boc protected intermediate.[3] This protection prevents side reactions at N5 and often improves solubility. The protecting group can be removed later under acidic conditions (for Boc) or basic conditions (for Tosyl).
-
Solvent Reactivity: Solvents like DMF, under certain conditions (especially with POCl₃), can act as a formylating agent, leading to the formation of an N5-formyl byproduct. If you suspect this, consider alternative high-boiling point solvents like acetonitrile or dioxane for your chlorination reaction.
Key Side Reaction Pathways
The following diagram illustrates the desired synthetic transformation alongside common side reactions.
Caption: Desired reaction vs. common side reaction pathways.
Recommended Protocol: Selective Dechlorination
This protocol is adapted from established literature procedures for the selective removal of the C4-chloro group from 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.[3]
Materials:
-
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.1 eq Pd)
-
Sodium Acetate (NaOAc) (1.5 eq)
-
Methanol (20 mL / g of starting material)
-
Hydrogen (H₂) gas supply
Procedure:
-
Reaction Setup: To a hydrogenation flask, add 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, sodium acetate, and methanol.
-
Inerting: Seal the flask and purge the atmosphere with nitrogen gas three times.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst.
-
Hydrogenation: Purge the flask with hydrogen gas three times, then maintain a positive pressure of H₂ (an inflated balloon is sufficient for atmospheric pressure) or connect to a hydrogenator set to 2-3 bar.
-
Reaction Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane) or LCMS every hour. The product is more polar than the starting material.
-
Workup: Once the starting material is consumed (typically 2-4 hours), purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: The crude product can be purified by silica gel chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
Impurity Profile Summary
The table below summarizes common impurities, their characteristics, and distinguishing features for analytical identification.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Signature |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | C₆H₃Cl₂N₃ | 188.01 | Starting Material. Less polar on TLC. Mass spectrum shows characteristic Cl₂ isotope pattern.[5] |
| 5H-pyrrolo[3,2-d]pyrimidine | C₆H₅N₃ | 119.12 | Over-reduction byproduct. More polar than product. Mass spec shows loss of both chlorine atoms. |
| 4-Hydroxy-2-chloro-5H-pyrrolo[3,2-d]pyrimidine | C₆H₄ClN₃O | 169.57 | Hydrolysis byproduct. Significantly more polar. Mass spec shows replacement of Cl with OH. |
| N5-Tosyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine | C₁₃H₁₀ClN₃O₂S | 307.76 | Side product from tosyl protection. Much less polar. NMR shows aromatic tosyl protons.[6] |
References
- ChemBK. (2024).this compound.
- Taylor & Francis Online. (n.d.).Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- Abdu, K. (2017).Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine).
- Fluorochem. (n.d.).this compound.
- PubChem. (n.d.).this compound.
- Google Patents. (n.d.).CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
- Google Patents. (n.d.).CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
- MDPI. (n.d.).Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- ResearchGate. (2015).Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- Google Patents. (n.d.).US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- PubChem. (n.d.).2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.
- MySkinRecipes. (n.d.).2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
- PubMed. (2015).Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines.
- Google Patents. (n.d.).WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- BLDpharm. (n.d.).1119280-66-8|this compound.
- BLDpharm. (n.d.).N/A|2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine.
- NIH. (n.d.).Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines.
- PubMed. (2018).Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution.
- Journal of Applied Pharmaceutical Science. (2011).
- PMC - PubMed Central. (n.d.).The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents.
- NIH. (n.d.).Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- NIH. (n.d.).Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.
- ChemicalBook. (n.d.).this compound.
Sources
- 1. 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine [myskinrecipes.com]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 4. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 5. 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | C6H3Cl2N3 | CID 5375053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N/A|2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of pyrrolo[2,3-d]pyrimidine kinase inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the drug discovery process. The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged core structure for ATP-competitive kinase inhibitors, leading to several approved drugs.[1] However, optimizing its potency and translating biochemical activity into cellular and in vivo efficacy requires navigating a complex set of experimental hurdles.
This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the causality behind experimental observations and provide validated protocols and workflows to troubleshoot your results effectively.
Section 1: Frequently Asked Questions (FAQs) in Early-Stage Development
This section addresses high-level questions that often arise at the beginning of a project or when initial results are not as expected.
Q1: My initial pyrrolo[2,3-d]pyrimidine hits from a library screen show only micromolar potency. Where do I start with optimization?
A1: Micromolar hits are a common starting point. The key is to systematically explore the structure-activity relationship (SAR) around the core scaffold. The pyrrolo[2,3-d]pyrimidine nucleus has several key positions for modification that directly influence kinase binding.
-
The "Warhead" (C4 position): The nitrogen atoms on the pyrimidine ring are critical for forming hydrogen bonds with the kinase hinge region. Modifications at C4 with various substituted amines or other hydrogen-bonding moieties can significantly impact potency and selectivity.[2][3]
-
The Pyrrole Ring (C5 and C6 positions): This region often extends towards the solvent-exposed front pocket. Introducing substituents here can improve potency and modulate physicochemical properties. For example, adding a carbonitrile at the C5 position is a common strategy.[4]
-
The N7 Position: This nitrogen on the pyrrole ring can be substituted to probe interactions in the ribose-binding pocket or to alter solubility and metabolic stability.
Initial Strategy:
-
Computational Modeling: Use molecular docking with a crystal structure of your target kinase (or a close homologue) to visualize the binding pocket and predict which vectors for substitution are most promising.[5]
-
Focused Library Synthesis: Synthesize a small, focused library of analogs with modifications at the C4, C5, and C6 positions.[2][6]
-
SAR by Catalog: Purchase commercially available analogs to quickly explore chemical space and identify initial SAR trends before committing to extensive synthesis.
Section 2: Troubleshooting Biochemical Potency (IC50/Ki Assays)
Challenges in biochemical assays are common and can often be traced to assay conditions rather than compound inactivity.
Q2: My IC50 values are highly variable between experiments. What could be the cause?
A2: IC50 variability is a frequent issue. While IC50 values are useful for rank-ordering compounds, they are highly dependent on assay conditions.[7] Inconsistent results often stem from one of the following:
-
ATP Concentration: Since pyrrolo[2,3-d]pyrimidines are ATP-competitive, the measured IC50 will shift depending on the ATP concentration used.[1] Assays should be run at or near the Michaelis constant (Km) of ATP for the specific kinase to allow for meaningful comparison between different inhibitors.[7]
-
Enzyme Concentration and Purity: Using different batches or concentrations of the kinase can lead to variability. High enzyme concentrations can lead to an overestimation of potency. Autophosphorylation at high enzyme concentrations can also confound results in assays that measure ATP consumption.[7]
-
Compound Solubility: Poorly soluble compounds may precipitate in the assay buffer, leading to an artificially low apparent potency. Always check the solubility of your compounds in the final assay buffer concentration.
-
Assay Format: Different assay formats (e.g., radiometric vs. fluorescence-based) can give different results due to varying sensitivities and potential for artifacts.[7][8]
Troubleshooting Workflow: Stabilizing Biochemical Assays
Below is a workflow to diagnose and fix IC50 variability.
Caption: Workflow for troubleshooting IC50 variability.
Section 3: Bridging the Gap: From Biochemical to Cellular Potency
A common and significant challenge in kinase inhibitor development is a disconnect between high biochemical potency and poor activity in cell-based assays.[9]
Q3: My compound has a low nanomolar IC50 against the isolated enzyme but is inactive in my cellular assay. Why is there a disconnect?
A3: This is a classic "biochemical vs. cellular" problem. The cellular environment presents numerous barriers not present in a clean biochemical assay.[9] The discrepancy can often be attributed to one or more of the following factors:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This can be due to high polarity, large size, or other unfavorable physicochemical properties.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin) or to intracellular proteins, reducing the free concentration available to engage the target kinase.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
High Intracellular ATP: Cellular ATP concentrations (millimolar range) are much higher than those typically used in biochemical assays (micromolar range). This high level of competitor ATP requires much higher inhibitor potency to achieve target inhibition.[10]
Data Summary: Biochemical vs. Cellular Potency
| Parameter | Biochemical Assay | Cell-Based Assay | Key Considerations |
| Potency Metric | IC50 / Ki | GI50 / EC50 | Measures enzyme inhibition vs. a functional cellular outcome (e.g., growth inhibition). |
| ATP Conc. | Low µM (at Km) | Low mM (Physiological) | High cellular ATP is a major hurdle for ATP-competitive inhibitors.[10] |
| Environment | Purified enzyme, buffer | Complex milieu: membranes, transporters, metabolism, protein binding. | Cellular environment introduces multiple barriers to target engagement.[9] |
| Target State | Often isolated kinase domain | Full-length protein, often in complexes or dimers. | Cellular kinases may have different conformations and regulatory partners.[9] |
Protocol: Assessing Cellular Target Engagement
To confirm if your compound is reaching its target inside the cell, a target engagement assay is crucial. The NanoBRET™ Target Engagement Assay is a widely used method.[11]
Objective: To quantify the binding of the inhibitor to the target kinase in living cells.
Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket is added. When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal.
Abbreviated Steps:
-
Cell Preparation: Transfect cells with the plasmid encoding the NanoLuc®-kinase fusion protein.
-
Compound Treatment: Plate the cells and treat with a serial dilution of your pyrrolo[2,3-d]pyrimidine inhibitor.
-
Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the cells.
-
Signal Detection: Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates target engagement by your compound. Plot the data to determine an IC50 for target binding in the cell.
Section 4: Advanced Lead Optimization: Selectivity and Resistance
Once you have achieved cellular potency, the next challenges are ensuring selectivity and anticipating mechanisms of resistance.
Q4: How can I improve the selectivity of my pyrrolo[2,3-d]pyrimidine inhibitor to avoid off-target effects?
A4: The high conservation of the ATP binding site across the kinome makes achieving selectivity a major challenge.[12] However, several strategies can be employed:
-
Exploit Non-Conserved Residues: Target unique amino acids in or near the ATP pocket of your target kinase. A common strategy is to target the "gatekeeper" residue. Inhibitors with bulky substituents can be designed to sterically clash with kinases that have a large gatekeeper residue, while fitting into those with a smaller one.[12]
-
Covalent Inhibition: If a non-conserved cysteine residue is present near the active site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide) to form a covalent bond. This can dramatically increase both potency and selectivity.[12]
-
Allosteric Targeting: Design compounds that bind to less-conserved allosteric sites outside the ATP pocket. While more challenging, this can yield highly selective inhibitors.[13]
Q5: My potent JAK inhibitor is showing signs of acquired resistance in long-term cell culture. What are the likely mechanisms?
A5: Acquired resistance is a significant clinical and preclinical problem for kinase inhibitors.[13][14] For JAK inhibitors, which are a major class of pyrrolo[2,3-d]pyrimidines, several resistance mechanisms have been identified:[15][16]
-
Secondary Mutations: Point mutations can arise in the kinase domain of JAK that prevent the inhibitor from binding effectively while preserving kinase activity.[15][17] This is a common mechanism for many kinase inhibitors.[18]
-
Signaling Pathway Reactivation: Cells can adapt to chronic JAK inhibition by reactivating the JAK-STAT pathway through alternative mechanisms. This can include the formation of JAK1/JAK2 heterodimers that can trans-phosphorylate each other, overcoming the inhibition of a single family member.[15][19]
-
Upregulation of Survival Pathways: Cells may compensate for JAK/STAT pathway inhibition by upregulating parallel pro-survival signaling pathways, such as the PI3K/AKT pathway.
Visualizing Resistance Mechanisms
Caption: Common mechanisms of resistance to JAK inhibitors.
To overcome resistance, consider combination therapies that target these escape pathways or develop next-generation inhibitors that can bind to the mutated kinase.[14][19]
References
- The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. (n.d.). MDPI.
- Meyer, S. C. (2017). Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms. Hematology/oncology clinics of North America, 31(4), 627–642. [Link]
- Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms. (n.d.). ResearchGate.
- Koppikar, P., & Levine, R. L. (2013). Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors. Clinical Cancer Research, 19(17), 4572–4578. [Link]
- Sun, Z., Li, T., He, Y., & Yang, S. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC medicinal chemistry, 15(7), 1839–1862. [Link]
- Payne, J. L., et al. (2021). Acquired resistance to JAK2 inhibitors in JAK2-rearranged acute lymphoblastic leukemia. Leukemia, 35(8), 2278–2289. [Link]
- Forster, M., et al. (2018). Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of medicinal chemistry, 61(14), 6189–6204. [Link]
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis.
- Forster, M., et al. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry, 61(14), 6189-6204. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). PMC.
- Two classical methods for the synthesis of pyrrolo[2,3-d]pyrimidine... (n.d.). ResearchGate.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). Semantic Scholar.
- Singh, K., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & medicinal chemistry, 28(1), 115197. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- Dunn, J. P., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS medicinal chemistry letters, 12(11), 1779–1785. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Wang, Y. L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. European journal of medicinal chemistry, 178, 513–524. [Link]
- Kim, B. H., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & medicinal chemistry letters, 55, 128451. [Link]
- Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series. (n.d.). NIH.
- Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. (n.d.). ScienceDirect.
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8743. [Link]
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6683. [Link]
- van der Wouden, P. E., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in pharmacological sciences, 35(12), 606–615. [Link]
- Intracellular target engagement potency of known PLK inhibitors. (n.d.). ResearchGate.
- Azam, M., & Seeliger, M. A. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Journal of the American Chemical Society, 133(41), 16291–16301. [Link]
- Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(16), 1675–1700. [Link]
- Gevorgyan, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 28(13), 5220. [Link]
- Jones, A. M., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of medicinal chemistry, 64(23), 17351–17370. [Link]
- Cazzaniga, S., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. International journal of molecular sciences, 25(9), 5026. [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. communities.springernature.com [communities.springernature.com]
- 18. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Decreasing toxicity of pyrrolo[3,2-d]pyrimidine analogues via N5 substitution.
This guide is designed for researchers, medicinal chemists, and drug development professionals investigating the therapeutic potential of pyrrolo[3,2-d]pyrimidine analogues. It provides in-depth technical guidance, troubleshooting for common experimental hurdles, and a foundational understanding of how N5 substitution can be strategically employed to mitigate toxicity while preserving or enhancing therapeutic efficacy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the rationale and mechanism behind using N5 substitution to modulate the biological profile of pyrrolo[3,2-d]pyrimidine compounds.
Q1: What is the primary source of toxicity associated with halogenated pyrrolo[3,2-d]pyrimidine analogues?
A: The toxicity of many halogenated pyrrolo[3,2-d]pyrimidines, which show promise as antiproliferative agents, is often linked to their mechanism of action and metabolic profile.[1][2] Studies suggest these compounds can function as DNA or RNA alkylators, and their high potency can lead to off-target effects and general cytotoxicity.[3][4] Furthermore, rapid and uncontrolled metabolism was initially thought to contribute to the observed toxicity, with Maximum Tolerated Doses (MTD) in murine models as low as 5-10 mg/kg for some parent compounds.[1][2]
Q2: How does substituting the N5 position mechanistically reduce this toxicity?
A: N5 substitution is a key prodrug strategy designed to tune the compound's activity and toxicity.[1][3] By adding a substituent, typically an alkyl or sulfonamide group, to the N5 nitrogen of the pyrrole ring, the molecule's immediate reactivity and metabolic fate are altered.[3] This modification can serve several purposes:
-
Masking Activity: The N5 substituent can temporarily "mask" the pharmacophore, rendering the compound less active and thus less toxic in systemic circulation.
-
Altering Metabolism: It can change the metabolic pathway, potentially slowing down the formation of toxic metabolites.[2]
-
Improving Pharmacokinetics: The prodrug can be designed for controlled conversion to the active, unsubstituted parent compound within the target tissue or cell. One study found that an N5-substituted analogue was rapidly converted to the parent compound in plasma, demonstrating this prodrug behavior.[1][2]
This approach has proven effective, with studies showing a significant increase in MTD (up to 40 mg/kg) for N5-substituted analogues compared to their parent compounds, with minimal loss of in vitro antiproliferative activity.[1][2]
Caption: Prodrug strategy for N5-substituted analogues.
Q3: Will N5 substitution negatively impact the compound's primary therapeutic activity?
A: Not necessarily. The goal is to achieve a balance. While the N5-substituted prodrug itself may be less active, it is designed to convert to the highly active parent compound at the site of action. Studies have demonstrated that N5-substituted compounds can exhibit comparable, or in some cases even enhanced, cell line activity (EC50 values) compared to the unsubstituted parent.[1][3] For example, specific N5 substitutions have been shown to reduce the EC50 against CCRF-CEM leukemia cells by up to 7-fold.[3][4] The key is selecting a substituent that is readily cleaved in the target environment but stable enough to reduce systemic toxicity.
Q4: What types of substituents are most effective at the N5 position?
A: The choice of substituent is critical and depends on the desired pharmacokinetic profile.
-
Alkyl Groups: Simple alkyl chains are commonly used. Studies suggest that an aliphatic group at N5 can increase activity.[3]
-
Sulfonamides: N5 sulfonamide substituents have been shown to decrease toxicity without adversely affecting activity.[3] The optimal substituent must be empirically determined through a carefully designed structure-activity relationship (SAR) study.
Section 2: Experimental Protocols & Troubleshooting
This section provides actionable protocols for key experiments and guides for troubleshooting common issues encountered in the lab.
Workflow for Developing Less-Toxic Pyrrolo[3,2-d]pyrimidine Analogues
Caption: Experimental workflow for N5 substitution strategy.
Synthesis of N5-Substituted Analogues
Protocol: General N5-Alkylation
This protocol provides a general method for the N5-alkylation of a 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core.
-
Dissolution: Dissolve the parent pyrrolo[3,2-d]pyrimidine (1 equivalent) in a suitable anhydrous solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as Sodium Hydride (NaH, 1.1 equivalents), portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete deprotonation of the N5 position.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure N5-substituted analogue.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Troubleshooting Guide: Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Incomplete deprotonation of N5. 2. Poorly reactive alkylating agent. 3. Steric hindrance from bulky substituents. | 1. Use a stronger base (e.g., LDA) or increase the equivalents of NaH. Ensure anhydrous conditions. 2. Convert the alkyl halide to a more reactive species (e.g., tosylate or mesylate). 3. Increase reaction temperature or use microwave-assisted synthesis to overcome activation energy barriers. |
| Formation of Multiple Products | 1. Alkylation at other nitrogen atoms (e.g., N7). 2. Decomposition of starting material or product under basic conditions. | 1. Employ protecting groups for other reactive sites if necessary. 2. Lower the reaction temperature and monitor closely to stop the reaction upon completion. Use a milder base if possible. |
| Difficulty in Purification | 1. Product and starting material have similar polarity. 2. Presence of persistent impurities. | 1. Adjust the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. 2. Attempt recrystallization from a suitable solvent system. |
In Vitro Cytotoxicity and Efficacy Assessment
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the parent and N5-substituted compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50/IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting Guide: Cytotoxicity Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Compound precipitation in media. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding; perform replicate cell counts. 2. Check compound solubility limit in the media. Use a co-solvent or sonicate if necessary. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| N5-Analogue Shows Significantly Lower Potency than Parent Compound | 1. The cell line lacks the necessary metabolic enzymes to cleave the N5-substituent. 2. The prodrug is not entering the cells efficiently. | 1. Test the compounds in a panel of cell lines with diverse metabolic profiles (e.g., including liver-derived cell lines like HepG2). 2. Perform cellular uptake studies or modify the N5-substituent to improve cell permeability. |
| Inconsistent EC50 Values Across Experiments | 1. Variation in cell passage number or health. 2. Inconsistent incubation times. 3. Instability of the compound in solution. | 1. Use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination. 2. Strictly adhere to standardized incubation times for both cell growth and compound treatment. 3. Prepare fresh compound dilutions for each experiment. Assess compound stability in media over the incubation period. |
Section 3: Data Summary & Interpretation
Effective N5 substitution should yield a clear improvement in the therapeutic window. The goal is to see a significant increase in the MTD without a corresponding loss in efficacy.
Table 1: Comparative Biological Data of Parent vs. N5-Substituted Analogues (This table is a representative example based on published findings)
| Compound | N5-Substituent | In Vitro Efficacy (EC50, µM)[1][2] | In Vivo Toxicity (MTD, mg/kg)[1][2] | Therapeutic Window Improvement |
| Parent Compound | -H | 0.014 – 14.5 | 5 – 10 | Baseline |
| N5-Alkyl Analogue | -Alkyl | 0.83 – 7.3 | 40 | ~4-8 fold |
Data synthesized from studies on halogenated pyrrolo[3,2-d]pyrimidines.[1][2] The improvement in the therapeutic window is estimated by the increase in MTD. This data clearly indicates that N5-alkylation can dramatically decrease in vivo toxicity while maintaining potent antiproliferative activity.
References
- Ishida, K., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]
- Schmitt, A. C., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ChemistrySelect, 3(3), 933-937. [Link]
- Taylor, E. C., & Young, W. B. (1995). Pyrrolo[3,2-d]pyrimidine Folate Analogs: "Inverted" Analogs of the Cytotoxic Agent LY231514. The Journal of Organic Chemistry, 60(23), 7647-7657. [Link]
- Schmitt, A. C., et al. (2019). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules, 24(14), 2656. [Link]
- Dekhne, A. S., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Cancer Research, 79(13 Supplement), 2377-2377. [Link]
- Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1298. [Link]
- Gangjee, A., et al. (2012). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 55(8), 3825-3838. [Link]
- Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 9-22. [Link]
- Rovnyak, D., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(16), 3248-3252. [Link]
Sources
- 1. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility issues with pyrrolo[2,3-d]pyrimidine derivatives in assays.
Welcome to the technical support center for researchers working with pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed to provide expert advice, troubleshooting strategies, and practical protocols to address the common solubility challenges encountered with this important class of compounds, particularly in the context of biological assays. As many of these derivatives are developed as kinase inhibitors, ensuring their optimal solubility is paramount for generating accurate and reproducible data.[1][2][3]
Introduction to the Challenge
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry due to its resemblance to adenine, the natural ligand for ATP-binding sites in kinases.[1] This structural mimicry makes it an excellent starting point for the design of potent kinase inhibitors.[1][2] However, the planar, aromatic nature of the core, often combined with lipophilic substituents aimed at enhancing potency, frequently leads to poor aqueous solubility. This can manifest as compound precipitation in aqueous assay buffers, leading to inaccurate results and wasted resources. This guide will help you navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with pyrrolo[2,3-d]pyrimidine derivatives.
Q1: My pyrrolo[2,3-d]pyrimidine derivative won't dissolve in my aqueous assay buffer. What should I do first?
A1: The first and most critical step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard and the most common first choice due to its powerful ability to dissolve a wide range of organic molecules, including heterocyclic compounds like pyrrolo[2,3-d]pyrimidines.[4] Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous, high-purity DMSO. This stock can then be serially diluted into your aqueous experimental medium.
Q2: I have a clear stock solution in 100% DMSO, but the compound precipitates when I add it to my assay buffer. Why is this happening?
A2: This is a very common phenomenon known as "precipitation upon dilution" or "solvent shock."[4][5] Your compound has high thermodynamic solubility in DMSO but low thermodynamic solubility in the aqueous buffer. When you add the DMSO stock to the buffer, the solvent environment changes dramatically and rapidly. The compound's concentration in this new aqueous environment exceeds its solubility limit, causing it to "crash out" of solution. This is an issue of kinetic solubility—the compound doesn't have enough time to reach a stable, dissolved state in the new solvent system.[6]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[7][8] Higher concentrations of DMSO can be cytotoxic, alter cell membrane permeability, and interfere with the biological activity you are measuring.[7][8][9] It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.
Q4: Can the pH of my buffer affect the solubility of my pyrrolo[2,3-d]pyrimidine derivative?
A4: Absolutely. The pyrrolo[2,3-d]pyrimidine scaffold contains nitrogen atoms in the pyrimidine ring which are basic and can be protonated. Many kinase inhibitors are weak bases and are consequently more soluble at a lower pH.[4] If your compound has ionizable groups, adjusting the pH of your buffer away from the compound's isoelectric point can significantly increase its solubility. For weakly basic compounds, using a buffer with a pH in the acidic range (e.g., pH 6.0-6.8) can be beneficial, as long as it is compatible with your assay system.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility issues with your pyrrolo[2,3-d]pyrimidine derivatives.
Issue 1: Compound Precipitation Observed in Assay Plate
Probable Cause: The final concentration of the compound exceeds its kinetic solubility in the assay buffer.
Step-by-Step Solution:
-
Visual Confirmation: First, confirm that what you are seeing is indeed compound precipitation. This often appears as a cloudy or hazy solution, or as microscopic crystals at the bottom of the well.
-
Determine the Kinetic Solubility Limit: Before proceeding with your main experiment, it is highly recommended to determine the maximum soluble concentration of your compound in your specific assay buffer. A simple turbidimetric assay can be performed. (See Protocol 1 below).
-
Reduce Final Compound Concentration: The most straightforward solution is to lower the highest concentration of the compound in your assay to be at or below its determined kinetic solubility limit.
-
Optimize Dilution Technique: Avoid "solvent shock" by modifying your dilution method. Instead of adding a small volume of DMSO stock directly to a large volume of buffer, try a stepwise dilution. First, create an intermediate dilution of your stock in your assay medium, vortex gently, and then add this to the final culture or reaction volume.[5] Alternatively, add the DMSO stock dropwise to the final volume of buffer while continuously vortexing or stirring.[5]
-
Modify Assay Buffer:
-
pH Adjustment: As mentioned in the FAQs, for weakly basic pyrrolo[2,3-d]pyrimidines, lowering the buffer pH may improve solubility. Test a range of pH values (e.g., 6.5, 7.0, 7.4) to find the optimal balance between solubility and biological activity.
-
Addition of Serum: If you are working with a cell-based assay, increasing the percentage of fetal bovine serum (FBS) in the medium can enhance solubility. Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[5] Test if your compound is more soluble in media with 10% FBS compared to 5% or serum-free media.
-
Co-solvents: If your assay can tolerate it, the inclusion of a small amount of a co-solvent can increase the solvating power of your aqueous buffer. (See Table 1 for examples).
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
Probable Cause: Undetected micro-precipitation of the compound, leading to variable effective concentrations in the assay.
Step-by-Step Solution:
-
Re-evaluate Solubility: Even if you don't see visible precipitation, your compound may be forming small aggregates. It is crucial to perform the kinetic solubility determination as described in Protocol 1.
-
In-well Sonication: In some cases, brief sonication of the assay plate after adding the compound can help to redissolve small precipitates. However, this is a rescue method and optimizing the formulation is a better long-term solution.
-
Consider Advanced Formulation Strategies:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[2] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[2]
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to help maintain compound solubility by forming micelles. However, be cautious as surfactants can interfere with some assays, particularly those involving membranes or protein-protein interactions.
-
Part 3: Data Presentation and Experimental Protocols
Table 1: Common Solubilizing Agents for In Vitro Assays
| Agent | Type | Recommended Starting Concentration | Potential Considerations |
| DMSO | Organic Solvent | < 0.5% (final) | Cytotoxicity at higher concentrations.[7][8] |
| Ethanol | Organic Co-solvent | 1-5% (final) | Can affect enzyme activity and cell viability. |
| PEG 400 | Polymeric Co-solvent | 1-10% (final) | Generally well-tolerated, but can increase viscosity. |
| Glycerin | Co-solvent | 1-10% (final) | Can support microbial growth if not sterile. |
| HP-β-CD | Cyclodextrin | 1-5% (w/v) | Can sometimes extract cholesterol from cell membranes. |
| Tween-80 | Non-ionic Surfactant | 0.01-0.1% (v/v) | Can interfere with assays and cause cell lysis at higher concentrations. |
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for troubleshooting compound precipitation.
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This protocol provides a quick and simple method to estimate the maximum soluble concentration of your pyrrolo[2,3-d]pyrimidine derivative in your specific assay buffer.
Materials:
-
Your pyrrolo[2,3-d]pyrimidine derivative
-
Anhydrous, high-purity DMSO
-
Your specific aqueous assay buffer
-
96-well clear-bottom assay plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (nephelometer is ideal, but a standard plate reader can be used to measure light scattering at a wavelength away from the compound's absorbance, e.g., 650 nm).
Procedure:
-
Prepare Compound Dilution Plate (in DMSO):
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
In a 96-well plate (the "DMSO plate"), perform a 2-fold serial dilution of the 10 mM stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
-
Prepare Assay Plate:
-
Add 198 µL of your assay buffer to the wells of a new 96-well clear-bottom plate.
-
-
Initiate Precipitation:
-
Using a multichannel pipette, transfer 2 µL from the DMSO plate to the corresponding wells of the assay plate containing the buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix immediately by shaking on a plate shaker for 30-60 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light. This allows time for precipitation to occur and equilibrate.
-
-
Measurement:
-
Read the absorbance (or turbidity) of the plate at 650 nm.
-
-
Data Analysis:
-
Plot the absorbance/turbidity reading against the compound concentration.
-
The concentration at which a sharp increase in absorbance/turbidity is observed is the kinetic solubility limit of your compound in that buffer.
-
References
- Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
- PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]
- ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
- MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
- Quora. (2017, August 3). What effects does DMSO have on cell assays?[Link]
- PubMed. (2021, July 21).
- MDPI. (2025, July 10).
- MDPI. (2023, August 4).
- PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
- Bentham Science. (2024, June 6). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. [Link]
- ResearchGate. (2020, August 27). (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. [Link]
- MDPI.
- Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
- ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?[Link]
- PMC - NIH. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
- Wikipedia. Dimethyl sulfoxide. [Link]
- ResearchGate. (2006, May 10).
- Shandong IRO Chelating Chemical Co., Ltd.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?[Link]
- PubMed.
- ResearchGate. (2025, July 10). (PDF)
- BioAssay Systems. Troubleshooting. [Link]
- PubMed Central. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]
- Outsourced Pharma. (2025, October 15). Formulation Strategies For Poorly Soluble Molecules. [Link]
- PMC - PubMed Central.
- PMC - NIH.
- PMC - PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- World Pharma Today.
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
- PMC - NIH. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]
- ResearchGate. (2015, February 5).
- ResearchGate. (2025, August 9). Inherent formulation issues of kinase inhibitors | Request PDF. [Link]
- PubMed. (2016, October 10). Inherent formulation issues of kinase inhibitors. [Link]
- PMC - NIH. Optimization of crystallization conditions for biological macromolecules. [Link]
- MDPI. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. [Link]
- ResearchGate. (2024, June 1). (PDF) Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. [Link]
- PMC - NIH. Testing for drug-human serum albumin binding using fluorescent probes and other methods. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine and its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrrolo[3,2-d]pyrimidine scaffold represents a privileged core structure in the design of potent and selective kinase inhibitors and other therapeutic agents. Its resemblance to the natural purine nucleus allows for competitive binding to the ATP-binding site of numerous kinases, making it a focal point of medicinal chemistry efforts. Among the myriad of derivatives, 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine serves as a crucial synthetic intermediate and a key pharmacophore in its own right. This guide provides an in-depth comparison of this compound with its analogs, supported by experimental data, to inform rational drug design and development.
The Strategic Importance of the 2-Chloro Substituent
The 2-chloro substituent on the 5H-pyrrolo[3,2-d]pyrimidine core is more than a simple halogenation. It serves two primary strategic purposes in drug design:
-
A Versatile Synthetic Handle: The chloro group at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of substituents, such as amino, alkoxy, and thioether moieties, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
A Key Pharmacophoric Element: In many instances, the 2-chloro group itself contributes favorably to the biological activity of the molecule. It can form crucial halogen bonds with the target protein, enhance metabolic stability, and modulate the electronic properties of the heterocyclic core, thereby influencing binding affinity and selectivity.
Comparative Analysis of 2-Substituted Pyrrolo[3,2-d]pyrimidine Analogs
The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is profoundly influenced by the nature of the substituent at the 2-position. The following sections compare the performance of 2-chloro analogs with other key substitutions, drawing upon published experimental data.
Antiproliferative Activity
A study on the antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines provides a direct comparison of a 2,4-dichloro analog with other substituted derivatives against several cancer cell lines.[1][2] The data highlights the significant contribution of the chloro substituents to the cytotoxic effects of these compounds.
| Compound | R2 | R4 | L1210 IC50 (µM) | CEM IC50 (µM) | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 1 | Cl | Cl | 2.5 | 3.1 | 4.5 | 5.2 |
| 2 | Cl | Cl | 0.1 | 0.2 | 0.3 | 0.4 |
| 3 | O-benzyl | O-benzyl | >100 | >100 | >100 | >100 |
| 4 | O-benzyl | O-benzyl | 1.8 | 2.5 | 3.9 | 4.8 |
| Data sourced from a study on halogenated pyrrolo[3,2-d]pyrimidines.[1][2] |
The data clearly demonstrates that the 2,4-dichloro substitution (compound 1) imparts significant antiproliferative activity.[1][2] Further halogenation at the C7 position with iodine (compound 2) dramatically enhances this potency by a factor of 5 to 20.[1] In contrast, replacement of the chloro groups with bulky O-benzyl groups (compound 3) leads to a complete loss of activity, which is only partially restored by the introduction of iodine at C7 (compound 4).[1] This underscores the critical role of the chloro group at the 2- and 4-positions in driving the antiproliferative effects of this compound series.
Kinase Inhibition
The pyrrolo[3,2-d]pyrimidine scaffold is a well-established ATP-competitive kinase inhibitor. The nature of the substituent at the 2-position is critical for modulating potency and selectivity against different kinases.
The 2-chloro atom, being a hydrogen bond acceptor, can also engage in favorable interactions. Its primary advantage, however, lies in its use as a synthetic precursor to install a diverse range of 2-amino substituents, allowing for fine-tuning of the SAR.
Experimental Protocols
To facilitate the comparative evaluation of this compound and its analogs, detailed, field-proven experimental protocols are provided below.
Synthesis of this compound Analogs
The synthesis of 2-substituted-5H-pyrrolo[3,2-d]pyrimidines typically starts from a common intermediate, such as a di-chlorinated precursor, which allows for differential functionalization at the 2- and 4-positions. The following workflow illustrates a general synthetic strategy.
Caption: General synthetic workflow for diversifying the pyrrolo[3,2-d]pyrimidine scaffold.
Step-by-Step Protocol for the Synthesis of a 4-Amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine Derivative (A General Example):
-
Starting Material: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.
-
Reaction Setup: In a round-bottom flask, dissolve the starting material in a suitable solvent such as isopropanol or DMF.
-
Nucleophilic Addition: Add the desired amine (1.1 equivalents) to the solution. The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically cooled, and the product is precipitated by the addition of water or an anti-solvent. The solid is then collected by filtration.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine analog.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their optimized concentrations. Add the master mix to all wells of the assay plate.
-
Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells. This reagent will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of remaining ATP. Incubate the plate in the dark for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Proliferation Assay (MTS Assay)
This assay is used to determine the effect of the compounds on the proliferation of cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
This compound is a cornerstone of modern medicinal chemistry, serving both as a versatile synthetic intermediate and a potent pharmacophore. The comparative analysis presented in this guide highlights the critical role of the 2-chloro substituent in conferring desirable biological activities, particularly in the context of antiproliferative agents. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel pyrrolo[3,2-d]pyrimidine analogs.
Future research in this area should focus on expanding the diversity of substituents at the 2-position through innovative synthetic methodologies. A deeper understanding of the structure-activity relationships, aided by computational modeling and co-crystallography studies, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of the chemical space around the pyrrolo[3,2-d]pyrimidine scaffold holds immense promise for addressing unmet medical needs in oncology and beyond.
References
- Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. [Link]
- Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC. [Link]
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)
Sources
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Pyrrolo[3,2-d]pyrimidines and Thieno[3,2-d]pyrimidines
This guide provides a detailed comparison of the cytotoxic properties of two prominent heterocyclic scaffolds in oncological research: pyrrolo[3,2-d]pyrimidines and thieno[3,2-d]pyrimidines. As isosteres of purines, these compounds have been extensively investigated as inhibitors of key cellular signaling pathways, demonstrating significant potential as anticancer agents. This document synthesizes experimental data to offer researchers and drug development professionals a clear, objective analysis of their relative performance, mechanisms of action, and the experimental protocols required for their evaluation.
Introduction: The Structural Rationale for Anticancer Activity
Pyrrolo[3,2-d]pyrimidines (9-deazapurines) and thieno[3,2-d]pyrimidines are structurally analogous to adenine, a fundamental component of ATP (adenosine triphosphate). This structural mimicry allows them to compete with ATP for the binding sites of numerous protein kinases, enzymes that play a pivotal role in regulating cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapy.[1][2][3]
This guide delves into the nuances that differentiate these two scaffolds, comparing their cytotoxic efficacy based on published data and exploring the structural modifications that enhance their potency.
Caption: Core structures of Pyrrolo[3,2-d]pyrimidine, Thieno[3,2-d]pyrimidine, and the natural purine Adenine.
Mechanisms of Cytotoxicity: Beyond Kinase Inhibition
The primary mechanism of cytotoxicity for both compound classes is the inhibition of protein kinases. By blocking ATP-dependent phosphorylation, these molecules can halt the signal transduction cascades that drive malignant cell proliferation and survival. Thieno[2,3-d]pyrimidine derivatives, for instance, have been developed as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase in tumor angiogenesis.[3][4] Similarly, various pyrrolo[2,3-d]pyrimidines are effective multi-targeted kinase inhibitors, targeting enzymes like EGFR, Her2, and CDK2.[5][6][7]
However, their anticancer activity is not limited to this mechanism. Certain novel pyrrolo[3,2-d]pyrimidine compounds have been shown to target mitochondrial one-carbon metabolism by inhibiting enzymes such as serine hydroxymethyltransferase 2 (SHMT2), which is crucial for the biosynthesis of nucleotides and amino acids that fuel rapidly dividing cancer cells.[8] This dual-pronged attack on both signaling and metabolic pathways highlights the versatility of these scaffolds.
Caption: Generalized kinase inhibition pathway for pyrimidine-based compounds.
Comparative Analysis of In Vitro Cytotoxicity
Direct comparison reveals that both scaffolds are potent cytotoxic agents, with specific substitutions dramatically influencing their efficacy. The choice of the fused five-membered ring—pyrrole versus thiophene—imparts distinct properties.
Key Observations:
-
Intrinsic Potency: Studies directly comparing analogous compounds suggest the thieno[3,2-d]pyrimidine scaffold may confer a slightly higher baseline activity. One study noted that the presence of the sulfur atom in the thieno-scaffold enhances cytostatic activity by a factor of 5-10 compared to its direct pyrrolo counterpart.[9]
-
Role of Halogenation: For both classes, halogenation is a critical strategy for enhancing potency. A chlorine atom at the C4-position of the thieno[3,2-d]pyrimidine ring has been identified as essential for biological activity.[9]
-
Potentiation of Pyrrolo-pyrimidines: While the basic pyrrolo[3,2-d]pyrimidine core may be slightly less potent, it is highly amenable to modifications that can elevate its activity to levels comparable to or exceeding its thieno-analog. The introduction of an iodine atom at the C7 position of a 2,4-dichloro pyrrolo[3,2-d]pyrimidine was found to increase its antiproliferative activity by 5 to 20-fold, making it as potent as the halogenated thieno[3,2-d]pyrimidines.[10]
The following table summarizes selected experimental data, illustrating the potent, often sub-micromolar, cytotoxicity of derivatives from both families against various human cancer cell lines.
| Compound Class | Derivative Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thieno[3,2-d]pyrimidine | 4-aminothienopyrimidine (Cpd 4a) | MCF-7 (Breast) | 0.00204 | [11] |
| Thieno[3,2-d]pyrimidine | Halogenated Derivative (Cpd 1) | L1210 (Leukemia) | 0.2 | [9] |
| Thieno[3,2-d]pyrimidine | VEGFR-2 Inhibitor (Cpd 17f) | HCT-116 (Colon) | 2.80 | [4] |
| Pyrrolo[3,2-d]pyrimidine | 2,4-dichloro-7-iodo (Cpd 2) | MDA-MB-231 (Breast) | 0.11 | [10] |
| Pyrrolo[3,2-d]pyrimidine | 2,4-dichloro (Cpd 1) | MDA-MB-231 (Breast) | 2.2 | [10] |
| Pyrrolo[2,3-d]pyrimidine | Endoperoxide Hybrid (Cpd E2) | T47D (Breast) | 0.42 | [12] |
| Pyrrolo[2,3-d]pyrimidine | Urea Moiety (Cpd 10b) | MCF-7 (Breast) | 1.66 | [13] |
| Pyrrolo[2,3-d]pyrimidine * | Benzohydrazide (Cpd 5k) | HepG2 (Liver) | 29 | [5][6][14][15] |
*Data for the closely related pyrrolo[2,3-d]pyrimidine regioisomer is included to provide a broader context of the potential of the pyrrolopyrimidine family.
Standardized Protocol for Cytotoxicity Screening: The SRB Assay
To enable objective, in-house comparison of novel compounds, a robust and reproducible cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay is a highly reliable method for screening.[16] Unlike metabolic assays such as the MTT, the SRB assay quantifies total cellular protein content, making it less susceptible to interference from compounds that may alter cellular metabolism without inducing cell death.[17]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Efficacy of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives Against Cancer Cell Lines
Introduction: The Privileged Scaffold in Oncology Research
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple biological targets. The 5H-pyrrolo[3,2-d]pyrimidine core is a prime example of such a scaffold, bearing a structural resemblance to adenine, the essential component of adenosine triphosphate (ATP). This mimicry allows derivatives of this scaffold to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.
The strategic placement of a chlorine atom at the 2-position of this scaffold creates 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine, a versatile and highly valuable intermediate. This halogen substitution not only influences the electronic properties of the ring system but also serves as a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries. This guide provides a comparative analysis of the efficacy of these derivatives against various cancer cell lines, delves into their common mechanisms of action, and furnishes detailed protocols for their evaluation.
Mechanism of Action: Targeting the Engine of Cell Proliferation
The primary anticancer mechanism for many pyrrolo[3,2-d]pyrimidine derivatives is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that act as the central control system for the cell cycle, driving the progression from one phase to the next. In many cancers, this control system is deregulated, leading to unchecked cellular proliferation.
By competitively binding to the ATP pocket of CDKs, these derivatives prevent the phosphorylation of key substrates, most notably the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 (growth) phase to theS (synthesis) phase of the cell cycle. This induces cell cycle arrest and can subsequently lead to apoptosis (programmed cell death).
Comparative Efficacy of Pyrrolopyrimidine Derivatives
The antiproliferative activity of pyrrolopyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit a biological process (like cell growth) by 50%. A lower value indicates higher potency.
The following table summarizes the reported efficacy of several halogenated pyrrolo[3,2-d]pyrimidine derivatives and related pyrrolo[2,3-d]pyrimidine compounds for comparison.
| Compound Class/Name | Scaffold | Target Cancer Cell Line(s) | Efficacy (IC50 / EC50 in µM) | Reference(s) |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | Pyrrolo[3,2-d]pyrimidine | L1210 (Leukemia) | 6.0 | [1] |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Pyrrolo[3,2-d]pyrimidine | Various | 0.014 - 14.5 | [1][2] |
| N5-alkyl substituted Pyrrolo[3,2-d]pyrimidines | Pyrrolo[3,2-d]pyrimidine | Various | 0.83 - 7.3 | [1][2] |
| Compound 8f | Tricyclic Pyrrolo[2,3-d]pyrimidine | HT-29 (Colon) | 4.55 | [3] |
| Compound 8g | Tricyclic Pyrrolo[2,3-d]pyrimidine | HT-29 (Colon) | 4.01 | [3] |
| Compound 5k | Halogenated Pyrrolo[2,3-d]pyrimidine | MCF-7, HepG2, MDA-MB-231, HeLa | 29 - 59 | [4] |
Note: The data presented is a synthesis from multiple studies to provide a comparative overview. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data indicates that halogenated pyrrolo[3,2-d]pyrimidines possess a broad range of potent antiproliferative activity.[1][2] For instance, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine demonstrates a cytotoxicity of 6.0 μM against L1210 leukemia cells.[1] Further modifications, such as N5-alkylation, can maintain comparable efficacy while potentially reducing toxicity.[1][2] The isomeric pyrrolo[2,3-d]pyrimidine scaffold also yields highly active compounds, with certain tricyclic derivatives showing potent activity in the low micromolar range against colon cancer cells.[3]
Experimental Protocols: A Guide to Assessing Cytotoxicity
The evaluation of a compound's anticancer potential is a multi-step process. The foundational experiment is the assessment of cytotoxicity, for which the MTT assay is a widely accepted, reliable, and robust colorimetric method.
Workflow for Cytotoxicity Assessment
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a step-by-step method for determining the IC50 value of a test compound against adherent cancer cell lines.
Principle: The assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5][6] This reduction is carried out by mitochondrial dehydrogenase enzymes in metabolically active, viable cells.[5] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilizing the crystals.[5]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compound stock solution (e.g., in DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality: Seeding an appropriate number of cells is critical. Too few, and the signal will be weak; too many, and cells may become confluent and enter growth arrest, affecting metabolic activity.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium from the stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (containing only the solvent, e.g., DMSO, at the same concentration used for the highest compound dose) and "untreated control" wells (containing fresh medium only).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[6][7]
-
Causality: Serum-free medium is sometimes recommended during this step to avoid interference, but for many cell lines, a short incubation in complete medium is acceptable.[5]
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan, which appears as dark purple, needle-like crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[6]
-
Causality: Complete solubilization is essential for accurate absorbance readings. Placing the plate on an orbital shaker for 10-15 minutes can facilitate this process.[5] The DMSO disrupts the cell membrane to release the formazan and dissolves the water-insoluble crystals into a colored solution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 570 and 590 nm.[5][6] A reference wavelength of >630 nm can be used to subtract background noise.[5][6]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of potent anticancer agents. Derivatives have demonstrated efficacy across a range of cancer cell lines, primarily through the inhibition of key cell cycle regulators like CDKs. The data suggests that further chemical exploration, such as substitutions at the N5 position, could lead to compounds with improved therapeutic windows—maintaining high potency while reducing toxicity.
Future research should focus on expanding the structure-activity relationship (SAR) studies to identify substitutions that enhance selectivity for specific kinase isoforms, potentially leading to more targeted therapies with fewer off-target effects. Furthermore, in vivo studies using xenograft models are a critical next step to validate the promising in vitro efficacy and to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of this privileged scaffold holds significant promise for the future of targeted cancer therapy.
References
- The role of the cyclin D1–CDK4/6–RB pathway in breast cancer. The role...
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH
- MTT assay protocol | Abcam
- MTT assay and its use in cell viability and prolifer
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Cyclin D-cyclin dependent kinase 4/6-Rb protein: a key pathway in cell...
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - NIH
- Targeting the RB-Pathway in Cancer Therapy - PMC - PubMed Central
- The RB-pathway in cancer therapy. The components of the RB-pathway,...
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC - NIH
- The canonical Rb/e2F pathway in cancer. Notes: This schematic...
- Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine deriv
- Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed
- Table 2 IC 50 (lM)
- Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents - Journal of Applied Pharmaceutical Science
- Table 2 : IC50 values for synthesized compounds against cancer cell lines.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
Sources
- 1. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitory Profile of Pyrrolo[3,2-d]pyrimidine Derivatives
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology.[1] The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors.[2][3] This is largely due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.[2][4]
The compound 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine itself is a key chemical intermediate, a foundational building block used in the synthesis of more complex and potent pharmaceutical agents.[5] Through strategic chemical modifications, this core can be elaborated to generate derivatives with high affinity and selectivity for specific kinase targets.
This guide provides a comparative analysis of a representative pyrrolo[3,2-d]pyrimidine derivative against well-established kinase inhibitors, focusing on Epidermal Growth Factor Receptor (EGFR) and Src kinase, two crucial targets in cancer therapy. We will delve into the quantitative inhibitory activity, outline the rigorous experimental protocols required for such a comparison, and visualize the relevant signaling pathways.
Comparative Kinase Inhibition Analysis
To provide a clear comparison, we will analyze the inhibitory activity of a potent pyrrolo[2,3-d]pyrimidine derivative, herein referred to as Compound 12i (as described in a 2021 study), which was specifically designed as a third-generation EGFR inhibitor.[6] We will compare its performance against Gefitinib , a first-generation EGFR inhibitor, and Dasatinib , a potent Src kinase inhibitor which also shows activity against EGFR.[7][8][9]
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor.
In Vitro Kinase Inhibitory Activity (IC50)
The following table summarizes the IC50 values for Compound 12i, Gefitinib, and Dasatinib against wild-type (wt) EGFR and the clinically significant T790M mutant, which confers resistance to first-generation inhibitors like Gefitinib.[10]
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Compound 12i | EGFR (wt) | 22 | |
| EGFR (T790M Mutant) | 0.21 | [6] | |
| Gefitinib | EGFR (wt) | 13.06 - 77.26 | [11] |
| EGFR (T790M Mutant) | > 4000 | ||
| Dasatinib | Src Kinase | 0.5 | [12] |
| EGFR (wt) | Varies, less potent than Gefitinib | [8][9] |
Insight & Expertise: The data clearly demonstrates the strategic advantage of Compound 12i. While its inhibition of wild-type EGFR is comparable to Gefitinib, its potency against the T790M resistance mutation is dramatically higher, with an IC50 value of just 0.21 nM.[6] This highlights the success of medicinal chemistry efforts to develop derivatives of the pyrrolopyrimidine scaffold that can overcome acquired resistance in cancer therapy. Dasatinib, while a highly potent Src inhibitor, is significantly less effective against EGFR.[8][9]
Signaling Pathway Context
To understand the impact of these inhibitors, it is crucial to visualize their place within cellular signaling cascades. EGFR and Src are key nodes in pathways that drive cell proliferation, survival, and migration. Dysregulation of these pathways is a hallmark of many cancers.
EGFR and Src Signaling Cascade
The diagram below illustrates the interconnected roles of EGFR and Src. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. Src can be activated by EGFR and can also phosphorylate EGFR at specific residues (like Tyr845), contributing to a complex regulatory feedback loop that drives oncogenic signaling.[13][14]
Caption: EGFR and Src signaling pathways and points of inhibition.
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following sections detail standardized protocols for determining kinase inhibitor potency and cellular activity.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a universal method for measuring the IC50 of a compound against a purified kinase using a luminescence-based assay that quantifies ADP production.
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed during a kinase reaction.[15][16] After the kinase reaction, the remaining ATP is depleted. Then, the ADP is converted into ATP, which is subsequently used by a luciferase to generate light. The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[17][18]
Materials:
-
Purified recombinant kinase (e.g., EGFR, Src)
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (e.g., pyrrolo[3,2-d]pyrimidine derivative) and control inhibitors (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
384-well white assay plates
-
Multichannel pipettes and a plate-reading luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 0.5 nM final assay concentration).
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer containing the kinase and substrate to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Terminate Reaction and Deplete ATP:
-
Detect ADP:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background (no kinase) from all measurements.
-
Normalize the data to the high (DMSO only) and low (no ATP) controls.
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for ADP-Glo™ in vitro kinase assay.
Protocol 2: Western Blot for Phospho-Kinase Inhibition in Cells
This protocol determines a compound's ability to inhibit the phosphorylation of its target kinase within a cellular context, providing evidence of target engagement and pathway modulation.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample separated by size.[20] To assess kinase inhibition, a phospho-specific antibody is used to detect the activated (phosphorylated) form of the target kinase.[21] A decrease in the phospho-protein signal upon treatment with an inhibitor indicates effective target inhibition. Total protein levels of the kinase are also measured as a loading control.[21]
Materials:
-
Cancer cell line expressing the target kinase (e.g., HCC827 for EGFR)
-
Cell culture medium and supplements
-
Test compound and appropriate vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).[20][22]
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCC827) and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
If the pathway is not basally active, stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for the last 15 minutes of the treatment period.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer containing phosphatase inhibitors, which are critical for preserving the phosphorylation state of proteins.[20]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and 2x SDS-PAGE sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.[20]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.[20] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[22]
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-pEGFR) diluted in blocking buffer, typically overnight at 4°C.[22]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the kinase.
-
Quantify band intensities to determine the reduction in phosphorylation relative to the total protein.
-
Conclusion
The this compound scaffold is a versatile and highly valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by the example of Compound 12i, strategic chemical modifications to this core can yield next-generation inhibitors capable of overcoming significant clinical challenges, such as acquired drug resistance.[6] The direct comparison with established drugs like Gefitinib and Dasatinib, grounded in robust biochemical and cellular assays, is essential for validating the therapeutic potential of new chemical entities. The methodologies outlined in this guide provide a framework for the rigorous evaluation required in the field of drug discovery, ensuring that comparative data is both accurate and reliable.
References
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- East Port Praha. (n.d.). Technologies to Study Kinases.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Rao, S., et al. (2015). Quantitative Analysis of the Potency of Equimolar Two-Drug Combinations and Combi-Molecules Involving Kinase Inhibitors In Vitro: The Concept of Balanced Targeting. ResearchGate.
- National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central.
- Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate.
- Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
- Guagnano, V., et al. (2011). Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. National Center for Biotechnology Information.
- Wang, Y., et al. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. PubMed Central.
- Guagnano, V., et al. (2015). Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. Oncotarget.
- Encyclopedia.pub. (n.d.). C-Src and EGFR Inhibition.
- Eid, S., et al. (2010). Inhibition of Src Kinase Blocks High Glucose–Induced EGFR Transactivation and Collagen Synthesis in Mesangial Cells and Prevents Diabetic Nephropathy in Mice. PubMed Central.
- Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
- Wang, Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Semantic Scholar.
- MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.
- Wang, Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. PubMed.
- MySkinRecipes. (n.d.). 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Eustace, D., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. PubMed Central.
- Matsuno, K., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed.
- ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell....
- ResearchGate. (n.d.). The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 5. 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine [myskinrecipes.com]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Inhibition of Src Kinase Blocks High Glucose–Induced EGFR Transactivation and Collagen Synthesis in Mesangial Cells and Prevents Diabetic Nephropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. eastport.cz [eastport.cz]
- 18. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Validating Pyrrolo[3,2-d]pyrimidines as Novel Antitubulin Agents: A Comparative Guide
This guide provides an in-depth, objective comparison of pyrrolo[3,2-d]pyrimidines as a promising class of antitubulin agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, experimental validation, and comparative performance of these compounds against established microtubule-targeting drugs. Our focus is on providing a scientifically rigorous and practical resource, grounded in experimental data and field-proven insights.
Introduction: The Dynamic Microtubule as a Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the cytoskeleton. They play a pivotal role in numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The critical involvement of microtubules in mitosis makes them a well-established and highly attractive target for anticancer drug development.[2]
Microtubule-targeting agents (MTAs) are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[3] Both classes of drugs disrupt the delicate equilibrium of microtubule polymerization and depolymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4]
Pyrrolo[3,2-d]pyrimidines have emerged as a promising scaffold in cancer therapy, with several derivatives demonstrating potent biological activities.[5] This guide focuses on the validation of a specific subset of these compounds as novel antitubulin agents that function as microtubule destabilizers by binding to the colchicine site on β-tubulin.[6][7]
Mechanism of Action: Pyrrolo[3,2-d]pyrimidines as Colchicine-Site Binders
Experimental evidence strongly indicates that pyrrolo[3,2-d]pyrimidines exert their antitubulin effects by binding to the colchicine-binding site on β-tubulin.[7] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[6] The disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[4]
A key advantage of targeting the colchicine-binding site is the potential to overcome multidrug resistance (MDR), a major challenge in cancer chemotherapy.[4] MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport various anticancer drugs out of the cell.[8] Many colchicine-site inhibitors, including certain pyrrolo[3,2-d]pyrimidine derivatives, have been shown to be poor substrates for P-gp, thus retaining their efficacy in resistant cancer cell lines.[9][10]
Caption: Mechanism of action of pyrrolo[3,2-d]pyrimidines as antitubulin agents.
Experimental Validation Workflow
A rigorous and systematic approach is essential for validating novel compounds as antitubulin agents. The following workflow outlines the key in vitro assays used to characterize the activity of pyrrolo[3,2-d]pyrimidines.
Caption: Experimental workflow for validating pyrrolo[3,2-d]pyrimidines.
Cell Viability and Cytotoxicity Assessment
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effect on various cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrolo[3,2-d]pyrimidine compound and incubate for 72 hours.[11]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[11]
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50 or GI50) from the dose-response curves.
Direct Interaction with Tubulin: In Vitro Polymerization Assay
To confirm that the cytotoxic effects are due to direct interaction with tubulin, an in vitro tubulin polymerization assay is performed. This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of the test compound.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), general tubulin buffer, 1 mM GTP, and a fluorescent reporter.[2]
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound, positive controls (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer), and a vehicle control.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.[2]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.[12]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates an inhibitory effect.
Visualization of Microtubule Disruption: Immunofluorescence Microscopy
Immunofluorescence microscopy provides visual confirmation of the compound's effect on the cellular microtubule network.
Experimental Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the pyrrolo[3,2-d]pyrimidine compound for a specified duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.[13]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal serum in PBS).[13]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[3]
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[3]
-
Imaging: Visualize the microtubule network and nuclei using a fluorescence microscope. Disruption of the microtubule network in treated cells compared to control cells confirms the compound's activity.
Comparative Performance Analysis
The following tables provide a comparative summary of the in vitro activity of representative pyrrolo[3,2-d]pyrimidines and established antitubulin agents. It is important to note that direct comparison of absolute IC50/GI50 values across different studies can be challenging due to variations in cell lines and experimental conditions.
Table 1: In Vitro Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50/GI50 (µM) | Reference |
| 8a | MDA-MB-468 (Breast) | 2.72 | [1] |
| 8h | MDA-MB-468 (Breast) | 2.17 | [1] |
| 8j | MDA-MB-468 (Breast) | 2.12 | [1] |
| 9e | A549 (Lung) | 4.55 | [14] |
| 9m | MDA-MB-468 (Breast) | 2.05 | [1] |
| 10a | PC3 (Prostate) | 0.19 | [14] |
| 10b | MCF-7 (Breast) | 1.66 | [14] |
| 8f | HT-29 (Colon) | 4.55 | [15] |
| 8g | HT-29 (Colon) | 4.01 | [15] |
Table 2: In Vitro Antiproliferative Activity of Standard Antitubulin Agents
| Compound | Cell Line | IC50/GI50 (nM) | Reference |
| Paclitaxel | Various Human Tumor | 2.5 - 7.5 | [16] |
| Vincristine | Various Cancer | Varies | [17][18] |
| Colchicine | - | - | [19][20] |
Note: IC50/GI50 values for Vincristine and Colchicine are highly variable depending on the cell line and assay conditions. Colchicine's clinical use as an anticancer agent is limited by its narrow therapeutic index.[19]
Table 3: Comparison of Pyrrolo[3,2-d]pyrimidines with Other Antitubulin Agents
| Feature | Pyrrolo[3,2-d]pyrimidines | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vincristine) |
| Mechanism | Microtubule Destabilizer (Colchicine Site) | Microtubule Stabilizer | Microtubule Destabilizer (Vinca Site) |
| Potency | Nanomolar to Micromolar | Nanomolar | Nanomolar |
| Overcoming MDR | Often effective against P-gp expressing cells | Substrates for P-gp | Substrates for P-gp |
| Water Solubility | Can be modified for improved solubility | Poor | Variable |
| Side Effects | Under investigation | Neuropathy, Myelosuppression | Neuropathy, Myelosuppression |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolo[3,2-d]pyrimidines is significantly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have provided valuable insights for optimizing the potency and pharmacological properties of these compounds.
For instance, modifications at the N5 position of the pyrrole ring have been shown to modulate the antiproliferative activity.[21] Similarly, the choice of substituents on the pyrimidine ring can impact both potency and selectivity. These SAR studies are crucial for the rational design of new analogs with improved therapeutic profiles.
Conclusion and Future Directions
Pyrrolo[3,2-d]pyrimidines represent a promising class of antitubulin agents with a distinct mechanism of action as colchicine-site inhibitors. Their ability to circumvent P-glycoprotein-mediated multidrug resistance offers a significant advantage over existing microtubule-targeting drugs. The experimental workflow detailed in this guide provides a robust framework for the validation and characterization of novel pyrrolo[3,2-d]pyrimidine derivatives.
Future research should focus on further optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models are essential to evaluate the antitumor efficacy and safety profiles of these promising candidates. The continued exploration of the pyrrolo[3,2-d]pyrimidine scaffold holds great potential for the development of next-generation anticancer therapies that can overcome the limitations of current treatments.
References
- Gangjee, A., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research, 29(11), 3033-3045. [Link]
- Gangjee, A., et al. (2012). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 29(11), 3033-3045. [Link]
- MTT (Assay protocol). (2023). protocols.io. [Link]
- Shah, K., et al. (2015). Preclinical evaluation of water-soluble pyrrolo[3,2-d]pyrimidines as single agents with tubulin and multiple receptor tyrosine kinase inhibition and as antitumor agents. Cancer Research, 75(15 Supplement), 3657-3657. [Link]
- Huston, A., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(1), 173-184. [Link]
- Yılmaz, I., et al. (2020). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1844-1856. [Link]
- Chao, C.-Y., et al. (2017). In vitro tubulin polymerization assay. Bio-protocol, 7(14), e2413. [Link]
- Stankovic, T., et al. (2022). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- Skhirtladze, A., et al. (2023).
- Endler, A., et al. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(21), e1971. [Link]
- Abourehab, M. A. S., & Ismael, A. S. (2022). IC 50 values of the tested compounds expressed in µM/mL (nM/mL) and selectivity index against each type of cancer cell line. [Link]
- Schmitt, S. M., et al. (2016). Studies on pyrrolopyrimidines as selective inhibitors of multidrug-resistance-associated protein in multidrug resistance. Journal of Medicinal Chemistry, 59(17), 7990-8005. [Link]
- Patel, R. V., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 001-016. [Link]
- Field, J. J., et al. (2016). Microtubule destabilising agents: far more than just antimitotic anticancer drugs. British Journal of Clinical Pharmacology, 82(4), 931-942. [Link]
- Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102468. [Link]
- Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance-Associated Protein in Multidrug Resistance. (2016).
- Holbeck, S. L., et al. (2010). The NCI-60 human tumor cell line anticancer drug screen. Nature Reviews Cancer, 10(11), 787-799. [Link]
- El-Hag, F. A. A., et al. (2022). Left, z-score normalized GI50 values for analogue compounds with... [Link]
- Shiota, A., et al. (2011). Summary of IC 50 values of taxol and vincristine in human cancer cell lines with differential TWIST expression levels. [Link]
- ImmunoFluorescence Protocol. (n.d.). University of California, San Diego. [Link]
- Cawrse, B. M., et al. (2019). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules, 24(14), 2636. [Link]
- Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview. (2022). JoVE. [Link]
- Al-Sanea, M. M., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 25(1), 197. [Link]
- Li, T., et al. (2018). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells.
- St George, M., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. PLoS One, 10(6), e0129168. [Link]
- MedChemComm. (n.d.). Royal Society of Chemistry. [Link]
- NCI-60 Screening Methodology. (n.d.).
- Byers, H. R., et al. (1981). Visualization of microtubules of cells in situ by indirect immunofluorescence. The Journal of Cell Biology, 90(2), 491-496. [Link]
- Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104-1109. [Link]
- Leung, Y. Y., et al. (2022). Colchicine: the good, the bad, the ugly and how to minimize the risks.
- Slobodnick, A., et al. (2015). Colchicine: new insights into an old drug.
- Kumar, S., & G., M. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports, 7(1), 8023. [Link]
- Des-Dunn, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(2), 118-130. [Link]
- Ferlini, C., et al. (2009). Bar chart showing IC 50 values in a panel of paclitaxel-resistant cell... [Link]
- Colchicine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. clyte.tech [clyte.tech]
- 8. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolo[3,2-d]pyrimidine Compounds
The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with potent biological activities.[1] These heterocyclic molecules, structural mimics of purines, are adept at targeting key enzymes involved in cellular proliferation and metabolism, making them a focal point in the development of novel therapeutics, particularly in oncology.[2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of select pyrrolo[3,2-d]pyrimidine compounds, offering insights into their mechanisms of action and the experimental journey from benchtop to preclinical models.
The Rationale: From Cellular Assays to Animal Models
The evaluation of a potential drug candidate is a multi-step process that begins with controlled, single-variable experiments (in vitro) and progresses to more complex biological systems (in vivo). In vitro assays are fundamental for determining a compound's direct effect on a molecular target or a cell line, providing crucial data on potency and mechanism of action. However, the sterile environment of a petri dish does not replicate the intricate physiology of a living organism. In vivo studies, typically in animal models, are therefore indispensable for assessing a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall therapeutic efficacy and potential toxicity in a systemic context.[3]
In Vitro Efficacy: Unveiling the Molecular Mechanisms
The antitumor properties of pyrrolo[3,2-d]pyrimidine derivatives have been extensively studied through a variety of in vitro assays, primarily focusing on their ability to inhibit key enzymes in cancer-related pathways and to induce cancer cell death.
Targeting One-Carbon Metabolism
A notable class of pyrrolo[3,2-d]pyrimidines has been designed to target folate-dependent one-carbon (C1) metabolism, a critical pathway for the synthesis of nucleotides and amino acids required for rapid cell proliferation.[4] These compounds have shown inhibitory activity against both mitochondrial and cytosolic enzymes of this pathway.[5]
Lead compounds such as AGF291, AGF320, and AGF347 have demonstrated broad-spectrum in vitro antitumor efficacy against non-small cell lung cancer (H460), colon cancer (HCT116), and pancreatic cancer (MIA PaCa-2) cell lines.[5] Mechanistic studies have identified their targets as serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria, and in some cases, also the cytosolic enzymes SHMT1, β-glycinamide ribonucleotide formyltransferase (GARFTase), and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[4][6]
Kinase Inhibition: A Prevalent Mechanism
Another major avenue of investigation for pyrrolo[3,2-d]pyrimidines is the inhibition of protein kinases, which are often dysregulated in cancer.[7]
One such compound, 2cb, a tosylate salt of a potent pyrrolo[3,2-d]pyrimidine derivative, exhibited strong inhibitory activity against both HER2 and EGFR kinases, with IC₅₀ values of 11 nM for both.[8] This dual inhibition translated to potent growth inhibitory activity in the BT-474 human breast carcinoma cell line (GI₅₀: 56 nM).[8] Furthermore, some pyrrolo[3,2-d]pyrimidine derivatives have been identified as type II inhibitors of the Kinase Insert Domain Receptor (KDR), binding to an inactive conformation of the kinase.[7][9]
Multi-Targeted Approaches
Interestingly, some pyrrolo[3,2-d]pyrimidine analogs have been found to possess dual-acting properties, inhibiting both receptor tyrosine kinases (RTKs) and tubulin.[10] For instance, compound AG165 demonstrated potent inhibition of MDA-MB-435 cell growth with an IC₅₀ of 8.8 nM, comparable to paclitaxel.[10] This compound also showed activity against cancer cells overexpressing EGFR, VEGFR2, and PDGFRβ, highlighting its multi-targeted nature.[10]
Below is a summary of the in vitro efficacy of selected pyrrolo[3,2-d]pyrimidine compounds:
| Compound | Target(s) | Cell Line(s) | Potency (IC₅₀/GI₅₀) | Reference |
| AGF347 | SHMT2, SHMT1, GARFTase, AICARFTase | MIA PaCa-2, H460, HCT116 | Varies by cell line | [4][5] |
| 2cb | HER2, EGFR | BT-474 | 11 nM (kinase), 56 nM (cellular) | [8] |
| AG165 | Tubulin, EGFR, VEGFR2, PDGFRβ | MDA-MB-435 | 8.8 nM | [10] |
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxic effects of pyrrolo[3,2-d]pyrimidine compounds on cancer cell lines, based on the widely used MTT assay.[11]
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine compounds in culture medium. Remove the old medium from the plates and add the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under the same conditions as in step 1.[11]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Experimental Workflow
Caption: A typical workflow for evaluating pyrrolo[3,2-d]pyrimidine compounds.
In Vivo Efficacy: From the Petri Dish to Preclinical Models
Promising in vitro results pave the way for in vivo testing, where the true therapeutic potential of a compound is challenged. Xenograft models, where human cancer cells are implanted into immunocompromised mice or rats, are commonly used to evaluate the in vivo antitumor efficacy of novel drug candidates.[3]
Demonstrating Antitumor Activity in Animal Models
Several pyrrolo[3,2-d]pyrimidine compounds have demonstrated significant in vivo antitumor efficacy.
-
AGF347 , the inhibitor of one-carbon metabolism, showed remarkable in vivo antitumor efficacy, leading to potential complete responses in both early-stage and established MIA PaCa-2 pancreatic tumor xenografts.[4][5] This provides a strong proof-of-concept for the therapeutic targeting of SHMT2 and cytosolic C1 enzymes.[4]
-
The dual HER2/EGFR inhibitor, 2cb , exhibited significant antitumor activity in both mouse and rat xenograft models using the 4-1ST gastric cancer cell line.[8] In mice, a 100 mg/kg dose administered orally twice daily resulted in a tumor growth inhibition (T/C) of 0%, while in rats, a 25 mg/kg dose under the same regimen led to a T/C of -1%, indicating tumor regression.[8]
-
The dual RTK/tubulin inhibitor, AG165 , also showed significant inhibition of tumor growth in a xenograft model.[10] Subcutaneous doses of 75 mg/kg for 7 days resulted in a statistically significant (p<0.001) reduction in tumor growth 15 days after the start of treatment.[10]
Here is a summary of the in vivo efficacy of these compounds:
| Compound | Animal Model | Cancer Type | Dosing | Outcome | Reference |
| AGF347 | Mouse Xenograft | Pancreatic (MIA PaCa-2) | Not specified | Significant tumor growth inhibition, potential for complete responses | [4][5] |
| 2cb | Mouse Xenograft | Gastric (4-1ST) | 100 mg/kg, po, bid | T/C = 0% | [8] |
| 2cb | Rat Xenograft | Gastric (4-1ST) | 25 mg/kg, po, bid | T/C = -1% (regression) | [8] |
| AG165 | Xenograft Model | Not specified | 75 mg/kg x 7, sc | Significant tumor growth inhibition (p<0.001) | [10] |
Experimental Protocol: In Vivo Xenograft Study
The following is a generalized protocol for an in vivo xenograft study to evaluate the antitumor efficacy of pyrrolo[3,2-d]pyrimidine compounds.
-
Animal Acclimatization: House immunocompromised mice (e.g., nude or SCID) in a pathogen-free environment and allow them to acclimatize for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers every few days.
-
Randomization and Treatment: When the tumors reach a predetermined average size, randomize the mice into control and treatment groups. Administer the pyrrolo[3,2-d]pyrimidine compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection) at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor growth and the general health of the mice (e.g., body weight, behavior) throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (T/C ratio).
Visualizing a Targeted Signaling Pathway
Caption: Inhibition of the EGFR/HER2 signaling pathway by a pyrrolo[3,2-d]pyrimidine compound.
Conclusion: Translating In Vitro Potency to In Vivo Success
The journey of a pyrrolo[3,2-d]pyrimidine compound from a potent hit in an in vitro assay to a successful therapeutic agent in an in vivo model is fraught with challenges. While in vitro studies provide a critical foundation for understanding a compound's mechanism and potency at the cellular level, they are not always predictive of in vivo efficacy. Factors such as poor pharmacokinetics, off-target toxicity, and the complexity of the tumor microenvironment can all contribute to a disconnect between the two.
The successful translation of the in vitro activity of compounds like AGF347, 2cb, and AG165 into significant in vivo antitumor efficacy underscores the robustness of the pyrrolo[3,2-d]pyrimidine scaffold. The diverse mechanisms of action, from targeting fundamental metabolic pathways to inhibiting key oncogenic kinases, highlight the versatility of this chemical class. Future research will undoubtedly focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to further enhance their therapeutic index and clinical potential.
References
- Mai Adel. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research.
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
- Dekhne, A. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799.
- Ishida, Y., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry, 20(20), 6171-6180.
- Wu, X. Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. International Journal of Molecular Sciences, 13(2), 2387-2404.
- Gangjee, A., et al. (2015). Abstract 3657: Preclinical evaluation of water-soluble pyrrolo[3,2-d]pyrimidines as single agents with tubulin and multiple receptor tyrosine kinase inhibition and as antitumor agents. Cancer Research, 75(15_Supplement), 3657.
- Dekhne, A. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University.
- Alpan, A. S., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(2917).
- Patel, H., et al. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Letters in Drug Design & Discovery, 21(1), 1-1.
- Dekhne, A. S., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799.
- Singh, H., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
- Nielsen, S. F., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7433-7452.
- Ran, F. A., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Pharmaceuticals, 17(1048).
- Patel, H., et al. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Scilit.
- Dekhne, A. S., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799.
- Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 9-22.
- Wu, X. Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. International journal of molecular sciences, 13(2), 2387-2404.
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
- Chen, C. H., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(9), 959-974.
- Dekhne, A. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Mendeley.
- Kanne, R., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 48, 116418.
- Zhang, X., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 849.
- Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular pharmacology, 97(1), 9-22.
- Wang, Y., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry, 68(18), 19607-19625.
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Semantic Scholar.
- The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. (n.d.).
- Asghari, S., et al. (2018). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores.
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
Sources
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Pyrrolopyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrrolopyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of kinases. However, subtle variations in this core architecture, such as the arrangement of the nitrogen atoms in the pyrrole ring, can have profound effects on an inhibitor's selectivity and off-target activity. This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors derived from two closely related scaffolds: the well-characterized 7H-pyrrolo[2,3-d]pyrimidine and the less-explored 5H-pyrrolo[3,2-d]pyrimidine, with a focus on derivatives of the synthetic building block, 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine.
We will delve into the structural rationale behind their selectivity, compare kinome-wide binding data of representative compounds, and provide detailed protocols for key assays used to assess inhibitor cross-reactivity.
The Significance of Isomeric Scaffolds: A Structural Perspective
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine, has been extensively utilized in the development of ATP-competitive kinase inhibitors.[1] Its ability to form key hydrogen bonds with the kinase hinge region mimics the binding of ATP, making it a robust starting point for inhibitor design. In contrast, the 5H-pyrrolo[3,2-d]pyrimidine scaffold presents a different arrangement of hydrogen bond donors and acceptors to the kinase hinge. This seemingly minor isomeric difference can alter the orientation of the inhibitor in the ATP-binding pocket, leading to differential interactions with gatekeeper residues and other key features of the kinase active site. This, in turn, can profoundly impact the inhibitor's selectivity profile.
The this compound core is a versatile synthetic intermediate. The chlorine atom at the 2-position provides a reactive handle for the introduction of various side chains, allowing for the exploration of chemical space and the optimization of potency and selectivity. The choice of substituents at this position, as well as at the 5-position of the pyrrole, is critical in determining the final cross-reactivity profile of the inhibitor.
Comparative Cross-Reactivity Analysis
To illustrate the impact of the scaffold on selectivity, we will compare the kinome-wide cross-reactivity of two well-characterized JAK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, Ruxolitinib and Tofacitinib, with what is known about inhibitors derived from the pyrrolo[3,2-d]pyrimidine scaffold.
7H-Pyrrolo[2,3-d]pyrimidine-Based Inhibitors: Ruxolitinib and Tofacitinib
Ruxolitinib and Tofacitinib are both FDA-approved for the treatment of various inflammatory and myeloproliferative disorders.[2][3] Their primary mechanism of action is the inhibition of Janus kinases (JAKs).
-
Ruxolitinib , with the chemical name (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile, is a potent inhibitor of JAK1 and JAK2.[1][2][4]
-
Tofacitinib , known chemically as 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile, is an inhibitor of JAK1 and JAK3.[3][5][6]
Extensive kinome scanning has been performed on both compounds, providing a clear picture of their selectivity.
| Kinase Target | Ruxolitinib Kd (nM)[7] | Tofacitinib Kd (nM) | Primary Signaling Pathway |
| JAK1 | 3.4 | 1.7 - 15 | JAK-STAT |
| JAK2 | 0.0 | 1.8 - 71 | JAK-STAT |
| JAK3 | 2.0 | 0.75 - 55 | JAK-STAT |
| TYK2 | 0.9 | 16 - 472 | JAK-STAT |
| CAMK2A | 46.0 | >10,000 | CaM Signaling |
| ROCK1 | 60.0 | >10,000 | Rho Signaling |
| ROCK2 | 52.0 | >10,000 | Rho Signaling |
| DCAMKL1 | 68.0 | >10,000 | Microtubule Dynamics |
| DAPK1 | 72.0 | >10,000 | Apoptosis |
| GAK | 99.0 | >10,000 | Clathrin-mediated endocytosis |
Note: Tofacitinib Kd values are presented as a range from multiple sources to reflect variability in experimental conditions.
As the data indicates, both Ruxolitinib and Tofacitinib exhibit high affinity for their primary JAK targets. However, they also demonstrate off-target activity against other kinases, albeit at significantly higher concentrations. This cross-reactivity is a critical consideration in their clinical application due to the potential for side effects. For instance, Ruxolitinib's inhibition of ROCK kinases could contribute to its observed effects on cell motility and adhesion.
5H-Pyrrolo[3,2-d]pyrimidine-Based Inhibitors
Obtaining comprehensive, publicly available kinome-wide screening data for inhibitors specifically derived from the this compound scaffold has proven challenging. Much of the research on this scaffold has focused on its use in developing inhibitors for targets such as the Kinase Insert Domain Receptor (KDR), a VEGFR. These studies often report selectivity against a limited panel of related kinases rather than a broad kinome scan.
The structural differences between the 5H-pyrrolo[3,2-d]pyrimidine and the 7H-pyrrolo[2,3-d]pyrimidine scaffolds suggest that inhibitors derived from the former may exhibit distinct selectivity profiles. The altered presentation of hydrogen bond donors and acceptors in the hinge-binding region could lead to reduced affinity for some of the off-targets observed with Ruxolitinib and Tofacitinib, or potentially introduce new off-target interactions. Further comprehensive profiling is necessary to fully elucidate the cross-reactivity landscape of this inhibitor class.
Key Signaling Pathways
Understanding the primary signaling pathways affected by these inhibitors is crucial for interpreting their biological effects.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis.
Caption: Overview of the Src family kinase signaling network.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of cross-reactivity data, robust and validated experimental methodologies are essential. The following are detailed protocols for three widely used assays for determining kinase inhibitor selectivity.
KinomeScan™ Competition Binding Assay
This assay quantitatively measures the binding of an inhibitor to a large panel of kinases.
Principle: The assay is based on a competition binding format where a test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
Step-by-Step Methodology:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, broad-spectrum kinase inhibitor to generate the affinity resin. The beads are then blocked to prevent non-specific binding.
-
Binding Reaction: The DNA-tagged kinases, the affinity resin, and the test compound (at various concentrations) are combined in a multi-well plate.
-
Incubation: The plate is incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified using qPCR. The results are compared to a DMSO control to determine the percent of kinase bound at each compound concentration.
-
Data Analysis: The data is used to calculate the dissociation constant (Kd), which reflects the binding affinity of the test compound for each kinase.
Causality: This method directly measures the thermodynamic binding affinity of an inhibitor to a kinase, independent of ATP concentration or substrate phosphorylation. This provides a pure measure of target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA® allows for the assessment of target engagement in a cellular environment.
Principle: This assay is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a specific temperature, causing unstabilized proteins to denature and aggregate.
-
Lysis: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A thermal shift is observed when the compound-treated samples show a higher amount of soluble target protein at a given temperature compared to the vehicle-treated samples. Dose-response curves can be generated to determine the EC50 for target engagement.
Causality: By measuring target engagement in living cells, CETSA® accounts for factors such as cell permeability and intracellular metabolism, providing a more physiologically relevant measure of an inhibitor's activity.
In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of a kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Step-by-Step Methodology:
-
Reaction Setup: The kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled) are combined in a reaction buffer in a multi-well plate.
-
Inhibitor Addition: The test compound is added at a range of concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by adding a solution that denatures the kinase.
-
Detection: The amount of phosphorylated substrate is measured. This can be done through various methods, including radiometric detection of the incorporated radiolabel, or using a phosphospecific antibody in an ELISA-based format.
-
Data Analysis: The data is plotted to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.
Causality: This assay directly measures the functional consequence of inhibitor binding – the inhibition of catalytic activity. It is a critical assay for confirming that a binder is also an inhibitor.
Conclusion
The this compound scaffold represents an intriguing, yet underexplored, alternative to the more common 7H-pyrrolo[2,3-d]pyrimidine core in kinase inhibitor design. While comprehensive, comparative cross-reactivity data remains limited for inhibitors derived from the former, the available information and structural considerations suggest that they may offer distinct selectivity profiles. The well-characterized cross-reactivity of Ruxolitinib and Tofacitinib highlights the importance of broad kinome profiling to understand the full spectrum of a drug's activity. As more inhibitors based on the this compound scaffold are developed and subjected to rigorous selectivity screening, a clearer picture of their therapeutic potential and potential off-target liabilities will emerge. The experimental protocols detailed in this guide provide a framework for conducting such essential investigations, ensuring the scientific rigor required for the development of safe and effective kinase inhibitors.
References
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
- Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802.
- Oguro, Y., et al. (2011). Discovery of N-(4-(4-amino-7-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)acrylamide (CH5183284/Debio 1347), a potent and selective fibroblast growth factor receptor (FGFR) inhibitor. Journal of Medicinal Chemistry, 54(21), 7682-7700. [Link]
- Quintas-Cardama, A., et al. (2011). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 117(10), 2841-2848. [Link]
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
- Verstovsek, S., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine, 363(12), 1117-1127. [Link]
- Jägle, S., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
- Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy, 11(5), 1763–1776. [Link]
- Lin, C. M., et al. (2015). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. International Journal of Molecular Sciences, 16(5), 10484-10503. [Link]
- Williams, N. K., et al. (2019). The JAK/STAT pathway: a therapeutic target in autoimmune and hematological disorders. Signal Transduction and Targeted Therapy, 4, 29. [Link]
- Roskoski, R., Jr. (2015). Src protein-tyrosine kinase structure and regulation.
Sources
A Comparative Analysis of Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine Isomers: A Guide for Medicinal Chemists
Introduction: The Tale of Two Isomers in Kinase Inhibition
In the landscape of medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors, the pyrrolopyrimidine scaffold stands out as a "privileged" structure. Its inherent resemblance to adenine, the core of the ubiquitous ATP molecule, provides a robust platform for competitive inhibition of kinase activity.[1] This guide delves into a comparative analysis of two key constitutional isomers of this scaffold: the pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine) and the pyrrolo[3,2-d]pyrimidine (9-deazapurine).
While structurally similar, the seemingly subtle shift in the fusion of the pyrrole and pyrimidine rings profoundly impacts the electronic, steric, and hydrogen-bonding characteristics of the molecule. These differences, in turn, dictate their synthetic accessibility, structure-activity relationships (SAR), and ultimately, their utility as therapeutic agents. This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of these two critical scaffolds, supported by experimental data and practical protocols to inform future drug discovery efforts. We will explore their fundamental properties, compare synthetic strategies, and analyze their biological activities through the lens of two exemplary kinase inhibitors: Tofacitinib (a pyrrolo[2,3-d]pyrimidine-based JAK inhibitor) and Lanraplenib (a pyrrolo[3,2-d]pyrimidine-based SYK inhibitor).
Part 1: Structural and Physicochemical Distinctions
The core difference between the two isomers lies in the position of the pyrrole's nitrogen atom relative to the pyrimidine ring. This dictates the arrangement of hydrogen bond donors and acceptors, which is fundamental to their interaction with kinase hinge regions.
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine): The pyrrole nitrogen (N7) acts as a hydrogen bond donor, while the pyrimidine nitrogens (N1 and N3) are acceptors. This arrangement mimics the hydrogen bonding pattern of adenine, where N1 is an acceptor and the N6-amino group is a donor. This mimicry is a key reason for its prevalence in ATP-competitive kinase inhibitors.
-
Pyrrolo[3,2-d]pyrimidine (9-deazapurine): In this isomer, the pyrrole nitrogen (N5) is a hydrogen bond donor. The key difference is the position of the pyrimidine nitrogens available for interaction. This altered geometry of hydrogen bond donors and acceptors allows for different binding modes and selectivity profiles compared to its [2,3-d] counterpart.
Incorporating fluorine into these heterocyclic structures can significantly alter their physicochemical properties, including lipophilicity, pKa, and metabolic stability, which are critical factors in drug design.[2]
Diagram 1: Isomeric Core Structures
Caption: Tofacitinib blocks cytokine signaling by inhibiting JAK phosphorylation of STAT proteins.
Structure-Activity Relationship (SAR) of Tofacitinib Analogs: Studies on Tofacitinib analogs have revealed key structural requirements for potent JAK inhibition.
| Compound/Analog | Modification | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Tofacitinib | Baseline | 1.7 - 3.7 [3] | 1.8 - 4.1 [3] | 0.75 - 1.6 [3] |
| Analog 1 | Replacement of pyrrolopyrimidine with a purine core | - | - | Potent (nM range) [1] |
| Analog 2 | Modification of the piperidine ring | Often leads to loss of potency or altered selectivity | - | - |
The data indicates that while the core scaffold is essential, modifications on the piperidine side chain are critical for tuning potency and pharmacokinetic properties. Replacing the pyrrolo[2,3-d]pyrimidine core with other heterocycles, like a purine, can maintain activity, highlighting the bioisosteric relationship. [1]
Case Study 2: Lanraplenib - A Pyrrolo[3,2-d]pyrimidine SYK Inhibitor
Lanraplenib (GS-9876) is a highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK) that has been investigated for the treatment of autoimmune diseases. [1][4][5][6] Mechanism of Action: Lanraplenib targets SYK, a non-receptor tyrosine kinase crucial for signaling downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. [3]By inhibiting SYK, Lanraplenib blocks the activation of B-cells and other immune cells, preventing the release of pro-inflammatory cytokines. [3][7]The pyrrolo[3,2-d]pyrimidine core of Lanraplenib occupies the ATP-binding pocket of SYK.
Signaling Pathway: SYK plays a central role in adaptive and innate immunity. For instance, in B-cells, antigen binding to the BCR leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by SRC-family kinases. SYK is recruited to these phosphorylated ITAMs and becomes activated. Activated SYK then phosphorylates downstream targets like BLNK and PLCγ2, initiating signaling cascades that lead to B-cell proliferation and antibody production. [3]
Diagram 3: SYK Signaling Pathway and Lanraplenib Inhibition
Caption: Lanraplenib disrupts B-cell activation by inhibiting the SYK kinase.
Selectivity and SAR of Lanraplenib: Lanraplenib is notable for its high selectivity for SYK.
| Kinase Target | IC₅₀ (nM) |
| SYK | 9.5 [1][4][5][6] |
| JAK1 | >10,000 |
| JAK2 | 120 [3][8] |
| JAK3 | >10,000 |
| TYK2 | >10,000 |
Data from off-target kinase profiling. [3][8] Lanraplenib demonstrates over 1000-fold selectivity for SYK over JAK1, JAK3, and TYK2, and a 12-fold selectivity over JAK2 in biochemical assays. [3][8]This high degree of selectivity is attributed to the specific interactions enabled by the pyrrolo[3,2-d]pyrimidine scaffold within the SYK active site. While a detailed SAR table of multiple Lanraplenib analogs is not publicly available, the discovery process highlighted that modifications to the solvent-exposed regions of the molecule were key to improving pharmacokinetic properties without sacrificing potency. The core scaffold's interaction with the kinase hinge is paramount for its high-affinity binding.
Part 4: Experimental Protocols for In-House Evaluation
To empower researchers to conduct their own comparative studies, this section provides a detailed, validated protocol for a common kinase inhibition assay.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity. [3]It is a robust method for determining the IC₅₀ values of inhibitors.
Materials:
-
Recombinant Kinase (e.g., JAK1, JAK3, or SYK)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compounds (dissolved in DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Tofacitinib, Lanraplenib) in DMSO. Then, dilute these into the Kinase Reaction Buffer.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the compound solution. Include "vehicle control" wells with buffer and DMSO only, and "no enzyme" control wells.
-
Add 5 µL of a solution containing the kinase substrate and ATP (at a concentration near its Kₘ for the specific kinase).
-
Initiate the kinase reaction by adding 5 µL of the recombinant kinase solution. The final reaction volume is 15 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal time depends on the enzyme's activity and should be determined empirically to ensure the reaction is in the linear range.
-
First Step of Detection (ATP Depletion):
-
Add 15 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Second Step of Detection (ADP to ATP Conversion & Luminescence):
-
Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" controls).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Diagram 4: ADP-Glo™ Kinase Assay Workflow
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds, while isomeric, offer distinct advantages and opportunities in drug design.
-
The pyrrolo[2,3-d]pyrimidine core, as exemplified by Tofacitinib, has a proven track record as an exceptional mimic of adenine, leading to potent inhibitors of numerous kinases, particularly within the JAK family. Its synthetic routes are well-established, making it an accessible and attractive starting point for many drug discovery programs.
-
The pyrrolo[3,2-d]pyrimidine core, while less explored, presents a compelling alternative. Lanraplenib demonstrates that this scaffold can be leveraged to achieve exquisite kinase selectivity, in this case for SYK over the closely related JAK family. This suggests that the altered hydrogen bonding geometry of the 9-deazapurine structure can be exploited to access unique binding modes and achieve selectivity profiles that may be challenging with the 7-deazapurine core.
For drug development professionals, the choice between these isomers is not arbitrary. It is a strategic decision based on the target kinase, the desired selectivity profile, and the synthetic tractability. The pyrrolo[2,3-d]pyrimidine remains a go-to scaffold for broad-spectrum kinase inhibition campaigns, while the pyrrolo[3,2-d]pyrimidine holds significant promise for developing next-generation inhibitors where high selectivity is paramount to minimizing off-target effects and improving safety profiles. Future exploration of the pyrrolo[3,2-d]pyrimidine chemical space is likely to yield novel and highly selective inhibitors for a range of kinase targets.
References
- Lanraplenib (GS-9876) | SYK Inhibitor. MedchemExpress.com. URL: https://www.medchemexpress.com/gs-9876.html
- Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metab Pharmacokinet. 2021 Dec 16;43:100439. URL: https://pubmed.ncbi.nlm.nih.gov/34922216/
- Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ACS Med Chem Lett. 2020 Feb 12;11(4):506-513. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7151187/
- 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61202283.htm
- Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. ACS Med Chem Lett. 2020. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7151187/
- Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. J Chem Inf Model. 2018. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152844/
- Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Sci Rep. 2018 Mar 27;8(1):5325. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5871822/
- What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?. Guidechem. URL: https://www.guidechem.com/news/what-is-the-synthesis-method-of-4-chloro-7h-pyrrolo-2-3-d-pyrimidine-164993.html
- Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. ACS Comb Sci. 2015. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442567/
- Lanraplenib (GS-SYK) Syk inhibitor. Selleck Chemicals. URL: https://www.selleckchem.com/products/lanraplenib-gs-syk.html
- Lanraplenib (GS-SYK) Syk inhibitor. Selleck Chemicals. URL: https://www.selleckchem.com/products/gs-9876.html
- WO 2023/059846 A1. Google Patents. URL: https://patents.google.
- Lanraplenib (GS-SYK) | ≥99%(HPLC) | Selleck. Selleckchem. URL: https://www.selleck.jp/products/lanraplenib-gs-syk.html
- Structural Analysis of Some Pyrrolopyrimidine Derivatives and Examining their Binding Affinity against Cyclooxygenase-2 Enzyme. DergiPark. URL: https://dergipark.org.tr/en/pub/tcandtc/issue/66380/1001021
- The JAK/STAT Signaling Pathway. J Cell Sci. 2004. URL: https://journals.biologists.
- The JAK/STAT Pathway. Cold Spring Harb Perspect Biol. 2012. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3253412/
- Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. Request PDF. URL: https://www.researchgate.net/publication/339230594_Discovery_of_Lanraplenib_GS-9876_A_Once-Daily_Spleen_Tyrosine_Kinase_Inhibitor_for_Autoimmune_Diseases
- 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/261591
- Tofacitinib | C16H20N6O | CID 9926791. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tofacitinib
- Attachment: Product Information: Tofacitinib (as citrate). Therapeutic Goods Administration (TGA). URL: https://www.tga.gov.au/sites/default/files/auspar-xeljanz-tofacitinib-191025-pi.pdf
- To study the solubility of tofacitinib citrate. Jetir.Org. URL: https://www.jetir.org/papers/JETIR1701460.pdf
- Tofacitinib | 477600-75-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0970901.htm
- Tofacitinib | C16H20N6O | CID 9926791. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9926791
- tofacitinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7762
- Charles University in Prague. URL: https://dspace.cuni.cz/bitstream/handle/20.500.11956/177990/130342268.pdf?sequence=1
- Fluorine in Heterocyclic Chemistry Volume 1. URL: https://www.academia.edu/37397223/Valentine_Nenajdenko_Editor_Fluorine_in_Heterocyclic_Chemistry_Volume_1_Monofluorinated_Five_and_Six_Membered_Heterocycles_With_a_Foreword_by_Professor_G_K_Surya_Prakash
Sources
- 1. researchgate.net [researchgate.net]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Selectivity of Pyrrolo[2,3-d]pyrimidine RET Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a cornerstone of modern targeted therapy. This guide provides an in-depth, objective comparison of the selectivity profiles of emerging pyrrolo[2,3-d]pyrimidine-based RET inhibitors, benchmarked against the approved therapy, Pralsetinib. We will delve into the supporting experimental data, the causality behind inhibitor design, and the detailed methodologies used to generate these critical datasets.
The Imperative for Selectivity in RET-Driven Cancers
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of several tissues.[1] However, oncogenic alterations, such as gene fusions and activating mutations, transform RET into a potent driver of various cancers, including a subset of non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3] The clinical success of targeting these aberrant RET kinases has validated this approach, leading to the approval of selective inhibitors like Pralsetinib (Gavreto®) and Selpercatinib.[4][5]
The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a versatile and effective core for developing potent kinase inhibitors, largely due to its structural resemblance to the adenine portion of ATP, allowing it to effectively compete for the kinase's ATP-binding site.[4] While achieving high potency against the primary target (in this case, RET) is the initial goal, ensuring high selectivity across the human kinome is paramount. Off-target inhibition can lead to a host of adverse effects and toxicities, limiting the therapeutic window and overall clinical utility of a drug candidate. Therefore, a rigorous evaluation of the selectivity profile is a critical step in the development of any new kinase inhibitor.
This guide will focus on a comparative analysis of recently developed pyrrolo[2,3-d]pyrimidine RET inhibitors, drawing heavily from the work of Mathison et al. (2021), and will place their selectivity in the context of the well-characterized inhibitor, Pralsetinib.
Comparative Selectivity Profiles: A Quantitative Look
The true measure of a kinase inhibitor's selectivity lies in quantitative, head-to-head comparisons against a broad panel of kinases. The following tables summarize the inhibitory activity (IC50 values) of novel pyrrolo[2,3-d]pyrimidine compounds and the established inhibitor, Pralsetinib, against RET and key off-target kinases. A lower IC50 value indicates higher potency.
Table 1: Potency of Pyrrolo[2,3-d]pyrimidine Inhibitors Against RET Kinase
| Compound | RET IC50 (µM) | Reference |
| Pralsetinib (BLU-667) | 0.0004 | [6] |
| Compound 4 (Mathison et al.) | 0.20 | |
| Compound 10 (Mathison et al.) | 0.011 | |
| Compound 1 (Mathison et al.) | 0.0019 | |
| Compound 59 (Lakkaniga et al.) | Low nanomolar | [7] |
Note: The data for Compound 59 from Lakkaniga et al. is described as "low nanomolar," and a specific IC50 value is not provided in the primary text.
Table 2: Selectivity of Pyrrolo[2,3-d]pyrimidine Inhibitors Against a Panel of Tyrosine Kinases (IC50 in µM)
| Kinase | Compound 4 (Mathison et al.) | Compound 10 (Mathison et al.) | Pralsetinib (Representative Off-Targets) |
| RET | 0.20 | 0.011 | ~0.0004 [6] |
| ABL1 | >10 | 2.4 | - |
| ALK | >10 | 9.3 | - |
| BLK | >10 | >11 | - |
| FGR | >10 | 1.1 | - |
| FLT3 | 0.053 | 0.015 | Inhibited at clinical concentrations[8] |
| JAK1 | - | - | Inhibited at clinical concentrations[8] |
| JAK2 | >10 | >11 | Inhibited at clinical concentrations[8] |
| KDR (VEGFR2) | 0.030 | 0.13 | >100-fold less potent than RET[6] |
| LYN | >10 | 2.0 | - |
| PDGFRα | 0.34 | >10 | - |
| PDGFRβ | 0.42 | >11 | Inhibited at clinical concentrations[8] |
| SRC | 0.063 | 2.4 | - |
| TRKA | 1.5 | 9.3 | Inhibited at clinical concentrations[8] |
| TRKB | 1.3 | 8.5 | - |
| TRKC | 0.92 | >8.1 | Inhibited at clinical concentrations[8] |
Data for compounds 4 and 10 are derived from Mathison et al. (2021).[9] The data for Pralsetinib is compiled from multiple sources indicating high selectivity, with specific IC50 values for a full panel not publicly available in a single table. The listed off-targets are those noted to be inhibited at clinically relevant concentrations.[6][8]
Analysis of Selectivity Profiles:
From the data presented, several key insights emerge:
-
High On-Target Potency: All the optimized pyrrolo[2,3-d]pyrimidine compounds, including Pralsetinib and the novel compounds from Mathison et al., demonstrate potent, low nanomolar to sub-nanomolar inhibition of RET kinase. This underscores the suitability of this chemical scaffold for targeting RET.[6][9]
-
Pralsetinib's High Selectivity: Pralsetinib is reported to be over 100-fold more selective for RET compared to 96% of the 371 kinases tested.[6][10] While it can inhibit other kinases like JAK1/2, FLT3, and PDGFRβ at clinically relevant concentrations, its primary potency is strongly directed towards RET.[8]
-
Challenges in Off-Target Selectivity: The data for the novel compounds from Mathison et al. highlight a common challenge in kinase inhibitor development: off-target activity against structurally related kinases. For instance, Compound 4 shows significant potency against KDR (VEGFR2) and FLT3, with IC50 values of 30 nM and 53 nM, respectively. Inhibition of KDR is a known liability that can lead to toxicities such as hypertension. The optimization efforts leading to Compound 10 and subsequently Compound 1 successfully improved selectivity against KDR, demonstrating a rational approach to mitigating off-target effects.
-
Structural Rationale for Selectivity: The modifications made by Mathison et al. between their initial hits and the optimized lead compound demonstrate a clear structure-activity relationship aimed at enhancing selectivity. By exploring different substitutions on the pyrrolo[2,3-d]pyrimidine core, they were able to improve RET potency while concurrently reducing affinity for off-targets like KDR.[9] This iterative process of chemical synthesis and biological testing is fundamental to modern drug discovery.
Experimental Methodologies: Ensuring Data Integrity
The reliability of selectivity data is entirely dependent on the robustness of the experimental assays used. Below are detailed, step-by-step protocols representative of the methods employed to generate the data in this guide.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct assessment of kinase activity.[11]
Protocol:
-
Reaction Mixture Preparation: A master mix is prepared containing the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), the specific peptide or protein substrate for the kinase, and cofactors.
-
Compound Dilution: The test inhibitors are serially diluted in DMSO to create a range of concentrations for IC50 determination. A small, fixed volume of each dilution is then added to the wells of a microplate.
-
Kinase Addition: The target kinase is diluted in kinase buffer and added to the wells containing the test compounds. The plate is incubated for a short period (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: The reaction is initiated by adding a solution containing ATP and [γ-³³P]-ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Substrate Capture: The reaction is stopped by adding a solution that both terminates the enzymatic activity (e.g., phosphoric acid) and facilitates the binding of the substrate to a filter membrane (e.g., P81 phosphocellulose paper).
-
Washing: The filter papers are washed multiple times to remove unincorporated [γ-³³P]-ATP.
-
Detection: The radioactivity retained on the filter paper, which corresponds to the amount of phosphorylated substrate, is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The amount of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This is a high-throughput, fluorescence-based binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound. It is a direct measure of compound binding affinity.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]
-
Prepare serial dilutions of the test compound at 4X the final desired concentration in the kinase buffer.[9]
-
Prepare a 2X Kinase/Eu-labeled anti-tag antibody mixture in the kinase buffer.[9]
-
Prepare a 4X Alexa Fluor™ 647-labeled kinase tracer solution in the kinase buffer.[9]
-
-
Assay Assembly: In a 384-well plate, add the following in order:
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[9]
-
Detection: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The instrument is set to excite the Europium donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the Alexa Fluor™ 647 acceptor fluorophore (e.g., at 665 nm).[1]
-
Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated for each well. The data is then plotted against the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.[1]
Visualizing the Science
To better understand the biological context and the experimental workflows, the following diagrams are provided.
RET Signaling Pathway
Constitutive activation of the RET receptor, through mutations or fusions, leads to the activation of several downstream signaling cascades that drive tumorigenesis. Selective inhibitors block the initial phosphorylation event, thereby shutting down these pro-survival pathways.
Caption: Simplified RET signaling pathway and the point of inhibition.
Kinase Selectivity Profiling Workflow
The general workflow for determining the selectivity of a kinase inhibitor involves screening the compound against a large panel of kinases and then performing dose-response experiments for any "hits" to determine their IC50 values.
Caption: General workflow for kinase inhibitor selectivity profiling.
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold remains a highly valuable starting point for the design of potent and selective RET kinase inhibitors. The clinical success of Pralsetinib validates this approach and sets a high bar for selectivity. As demonstrated by the work of medicinal chemists, rational drug design and iterative optimization can successfully navigate the challenges of off-target activities, particularly against closely related kinases like KDR.
For drug development professionals, the key takeaway is the uncompromising need for comprehensive and quantitative selectivity profiling. Understanding a compound's activity across the kinome is not just an academic exercise; it is fundamental to predicting potential toxicities and defining a viable therapeutic index. The methodologies outlined in this guide represent the industry standards for generating this critical data, ensuring both accuracy and reproducibility.
Future efforts in this space will likely focus on developing inhibitors that not only maintain high selectivity but also overcome acquired resistance mutations that can emerge during treatment. As our understanding of the structural biology of RET and other kinases deepens, so too will our ability to design the next generation of truly selective and durable cancer therapies.
References
- ACS Medicinal Chemistry Letters. (2021). Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor.
- Lakkaniga, N. R., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691.
- Mathison, C. J. N., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1912–1919.
- ResearchGate. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.
- National Center for Biotechnology Information. (2005). The RET signaling pathway: Linking developmental and neoplastic roles. AACR Journals.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- National Center for Biotechnology Information. (n.d.). The RET proto-oncogene in human cancers. Journal of Hematology & Oncology.
- National Center for Biotechnology Information. (n.d.). RET receptor signaling: Function in development, metabolic disease, and cancer.
- Frontiers Media S.A. (n.d.). RET signaling pathway and RET inhibitors in human cancer.
- National Center for Biotechnology Information. (2022). RET signaling pathway and RET inhibitors in human cancer. PubMed.
- National Center for Biotechnology Information. (n.d.). Selpercatinib. PubChem.
- National Center for Biotechnology Information. (n.d.). Pralsetinib. PubChem.
- National Center for Biotechnology Information. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
- National Center for Biotechnology Information. (n.d.). RET fusions in solid tumors. Cancer Treatment Reviews.
- National Center for Biotechnology Information. (n.d.). Rearranged During Transfection Fusions in Non-Small Cell Lung Cancer. Cancers.
- U.S. Food and Drug Administration. (2022). FDA approves selpercatinib for locally advanced or metastatic RET fusion-positive non-small cell lung cancer.
- Targeted Oncology. (2020). Rolling NDA Submitted for Pralsetinib in RET+ NSCLC Based on Topline ARROW Data.
- National Center for Biotechnology Information. (n.d.). Pralsetinib. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine are vital building blocks. However, beyond their synthetic utility lies a critical responsibility: ensuring their safe handling and environmentally sound disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety and regulatory principles. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your team and compliance with environmental regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This is not merely a procedural formality; it is the foundation of a safe disposal plan.
According to available safety data, this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Causes skin irritation) [1]
-
Serious Eye Irritation (Causes serious eye irritation) [1]
-
Specific Target Organ Toxicity — Single Exposure (May cause respiratory irritation) [1]
The presence of a chlorine atom on the pyrimidine ring places this compound in the category of halogenated organic compounds. Such compounds are of particular concern for environmental disposal as they can be persistent and, upon improper incineration, have the potential to form toxic byproducts like dioxins. Therefore, it is imperative that this compound is treated as a hazardous waste.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation |
| STOT - Single Exposure | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation |
Pre-Disposal Safety and Handling: Your First Line of Defense
Adherence to proper handling procedures is crucial to prevent exposure during waste accumulation and disposal. The Occupational Safety and Health Administration (OSHA) mandates specific standards for handling hazardous chemicals in a laboratory setting.
Engineering Controls: All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is to minimize the risk of inhaling any dust or vapors that may be generated.
Personal Protective Equipment (PPE): The selection and use of appropriate PPE is a non-negotiable aspect of safe handling. As per OSHA's standard on Personal Protective Equipment (29 CFR 1910.132), employers are required to provide and ensure the use of suitable PPE.[1][2][3][4][5]
-
Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 standards. If there is a splash hazard, a face shield should be used in conjunction with goggles.
-
Skin Protection: Chemically resistant gloves (such as nitrile or neoprene) should be worn. A lab coat or chemical-resistant apron is also required to prevent skin contact.
-
Respiratory Protection: If there is a potential for aerosolization and the work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Disposal Protocol
The following protocol is designed to ensure compliance with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste in the United States.
Step 1: Waste Characterization and Segregation
-
Waste Determination: Based on its properties as a halogenated organic compound with known toxicities, any waste containing this compound must be classified as hazardous waste.
-
Segregation: This waste stream must be kept separate from non-hazardous waste. Furthermore, it should not be mixed with other incompatible waste streams. For instance, do not mix it with strong oxidizing agents or acids unless the compatibility is known.
Step 2: Containerization
-
Solid Waste:
-
Place solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any material used for spill cleanup into a dedicated, durable, and leak-proof container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect the waste in a designated, leak-proof, and shatter-resistant container (e.g., a coated glass or HDPE bottle).
-
The container must be appropriate for the solvent used. For example, if the solvent is flammable, a container designed for flammable liquids should be used.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.
-
Step 3: Labeling
Proper labeling is a critical component of hazardous waste management, as mandated by OSHA's Hazard Communication Standard (29 CFR 1910.1200).[6][7][8][9][10]
As soon as the first drop of waste is added to the container, it must be labeled with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" and any other components in the waste stream (e.g., solvents).
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date on which the waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or laboratory.
Step 4: Accumulation and Storage
-
Waste containers must be kept tightly closed except when adding waste.
-
Store the waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Secondary containment (such as a chemical-resistant tray) should be used to contain any potential leaks or spills.
Step 5: Final Disposal
-
Once the waste container is full, or if the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for its collection by trained hazardous waste personnel.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. This is illegal and poses a significant threat to the environment and public health.
-
Your institution's EHS department will work with a licensed hazardous waste disposal vendor to ensure the waste is transported, treated, and disposed of in a compliant manner, typically through high-temperature incineration at a permitted facility.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools.
-
Place the collected waste into a designated hazardous waste container and label it appropriately.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area and alert your colleagues.
-
If the substance is volatile or has created a significant amount of dust, evacuate the entire laboratory and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles outlined here are not just about regulatory compliance; they are about responsible science.
References
- PubChem.this compound.
- U.S. Occupational Safety and Health Administration.
- U.S. Occupational Safety and Health Administration.Personal Protective Equipment, 29 CFR 1910.132.[Link]
- Creative Safety Supply.OSHA 1910.132 Personal Protective Equipment (PPE).[Link]
- Electronic Code of Federal Regulations.29 CFR 1910.
- National Association of Safety Professionals.
- Workplace Material Handling & Safety.OSHA Standard 29 CFR 1910.
- U.S. Occupational Safety and Health Administration.1910.
- TestGuy Electrical Testing Network.Understanding OSHA 1910 Subpart I: Personal Protective Equipment General Requirements.[Link]
Sources
- 1. osha.gov [osha.gov]
- 2. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 3. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. Understanding OSHA 1910 Subpart I: Personal Protective Equipment General Requirements - Technical Notes - TestGuy Electrical Testing Network [wiki.testguy.net]
- 6. eCFR :: 29 CFR 1910.1200 -- Hazard communication. [ecfr.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. naspweb.com [naspweb.com]
- 9. OSHA Standard 29 CFR 1910.1200: Hazard Communication - Workplace Material Handling & Safety [workplacepub.com]
- 10. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
An Essential Guide to the Safe Handling of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
A Note from Your Senior Application Scientist:
In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the target molecule. However, the path to innovation is paved with a deep and unwavering respect for the materials we handle. This compound and its analogs are powerful building blocks, but their reactivity demands a protocol-driven approach to safety. This guide is structured not as a mere checklist, but as a self-validating system of operations. Each step is explained with its underlying scientific causality, ensuring that you are not just following rules, but are actively creating a safe and controlled laboratory environment. Trust in these procedures is trust in your own expertise and the well-being of your team.
Immediate Hazard Assessment and Core Safety Directives
Before handling this compound, it is critical to internalize its hazard profile. This compound is a solid irritant and is harmful if ingested.[1] The primary risks arise from inadvertent contact with skin or eyes, inhalation of airborne dust, and oral ingestion.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]
| Hazard Statement | GHS Classification | Implication in the Lab |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Accidental ingestion can lead to acute illness. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[1][2][3] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Direct contact can cause redness, itching, or inflammation, leading to dermatitis.[2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | Dust or splashes can cause significant, potentially damaging eye irritation.[2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Cat. 3) | Inhaling the dust can irritate the nose, throat, and lungs, leading to respiratory discomfort.[2] |
Given this profile, all handling of this compound must, at a minimum, be conducted within a certified chemical fume hood. This is your primary engineering control and is non-negotiable. It serves to contain any dust generated during weighing and transfer operations, protecting your breathing zone.[4]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls provide the first and most effective layer of protection, a comprehensive PPE strategy is mandatory to mitigate risks from direct contact and accidental splashes.
Eye and Face Protection
-
Mandatory: Wear chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards at all times.[5][6] These must be tight-fitting to provide a seal around the eyes.
-
Conditional: A full-face shield must be worn over safety goggles when there is a heightened risk of splashing or explosion, such as during a highly exothermic reaction or when working with the material under vacuum.[7][8]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat must be worn, fully buttoned, to protect skin and personal clothing.[7]
-
Apparel: Long pants and closed-toe, closed-heel shoes are required to cover all skin on the lower body and feet.[7] Polyester and acrylic fabrics should be avoided due to their low resistance to chemicals.[7]
-
Gloves: Gloves are essential to prevent skin irritation.[2] However, not all gloves are created equal. Disposable nitrile gloves provide good short-term splash protection against a wide range of chemicals.[7] For prolonged handling or in situations with a higher risk of contact, consider double-gloving. Always inspect gloves for tears or holes before use and remove them before leaving the laboratory to prevent cross-contamination of common surfaces like doorknobs.[4][8]
| Glove Type | Protection Level | Best Practices |
| Nitrile | Splash protection; suitable for weighing and transfers of short duration.[7] | Change immediately upon contact with the chemical. Dispose of after each use. Do not reuse disposable gloves. |
| Neoprene | Higher resistance to a broader range of chemicals; suitable for longer procedures. | Consult the manufacturer's chemical resistance guide to confirm compatibility and breakthrough times.[7][9] |
Respiratory Protection
-
Primary Control: All routine operations that may generate dust, such as weighing or transferring solids, must be performed in a chemical fume hood to minimize inhalation risk.[4][10]
-
Emergency/Non-Routine: If you experience respiratory irritation, or if a significant spill occurs outside of a fume hood, a full-face respirator with appropriate particulate and organic vapor cartridges (NIOSH/MSHA approved) should be used.[5][11] For firefighting, a self-contained breathing apparatus (SCBA) is essential.[5][6]
Safe Handling Workflow: A Step-by-Step Protocol
This workflow is designed to minimize exposure at every stage of handling. The core principle is containment.
Caption: Workflow for Safe Handling of this compound.
-
Preparation: Before bringing the chemical into the workspace, verify that your fume hood has been certified within the last year. Don all required PPE: a buttoned lab coat, safety goggles, and nitrile gloves.[7][12] Confirm the location and accessibility of the nearest safety shower and eyewash station.[6][13]
-
Weighing and Transfer: Conduct all transfers within the fume hood.[4] Use a spatula to gently transfer the solid from its container to a weighing boat or paper. Avoid any actions that could create dust, such as dropping or rapid scooping.
-
Reaction Setup: Once the desired amount is weighed, carefully add it to the reaction vessel. If adding a solvent, do so slowly to avoid splashing.
-
Decontamination and Cleanup: After the transfer is complete, decontaminate the spatula and the work surface inside the hood. Any disposable materials that came into contact with the chemical, such as the weighing paper and gloves, must be disposed of in a designated hazardous waste container.[5]
-
Final Steps: Remove your gloves and wash your hands thoroughly with soap and water, even if there was no known contact.[4][6]
Emergency Response Protocol
In the event of an exposure or spill, a swift and correct response is critical.
| Scenario | Immediate Action | Follow-Up |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[6] | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] | Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, have trained personnel administer oxygen.[5][6] | Seek immediate medical attention. |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting.[5][14] | Call a poison control center or seek immediate medical attention.[5][14] |
| Minor Spill (in hood) | Decontaminate the area with an appropriate solvent and absorbent pads. Place all cleanup materials in a sealed hazardous waste container. | Review procedures to prevent recurrence. |
| Major Spill (outside hood) | Evacuate the immediate area. Alert laboratory personnel and your safety officer. Prevent the spread of the dust.[5] Allow only properly protected personnel to clean up. | File an incident report and conduct a root cause analysis. |
Disposal and Storage Plan
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6]
-
Disposal: This material and its containers must be disposed of as hazardous waste. Do not discharge into sewer systems.[5] All disposals must be handled by a licensed chemical waste contractor in accordance with local, state, and federal regulations.[6]
By adhering to this comprehensive guide, you build a multi-layered defense system that protects you, your colleagues, and your research. Safety is not an impediment to discovery; it is the foundation upon which successful and repeatable science is built.
References
- Echemi. (n.d.). 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health & Safety.
- Thermo Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- BESA. (n.d.). Recommended PPE to handle chemicals.
- Vector Solutions. (2018, January 17). SAFETY DATA SHEET: 2-Chloro-2-methylpropane.
- ETH Zurich. (n.d.). Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
- Ecolink. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Environmental Health & Safety Office.
- Capot Chemical. (2010, November 18). MSDS of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one.
- Echemi. (n.d.). 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety Data Sheets.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Chloro-7H-Pyrrolo [2,3-d] Pyrimidine.
- Aaron Chemicals LLC. (2025, August 17). Safety Data Sheet: 2-Chloro-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.
- PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | C6H4ClN3 | CID 45789986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ecolink.com [ecolink.com]
- 10. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. ethz.ch [ethz.ch]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
